Tributyl orthoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dibutoxymethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBIFUEFLWXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(OCCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060422 | |
| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
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Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-43-2 | |
| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[butane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-n-butyl orthoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyl orthoformate | |
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| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1',1''-[methylidynetris(oxy)]tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1''-[methylidynetris(oxy)]tributane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-BUTYL ORTHOFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8L7N1BPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tributyl Orthoformate: Properties, Reactions, and Applications in Synthetic Chemistry
Introduction: Unveiling the Versatility of Tributyl Orthoformate
This compound, with the chemical formula C₁₃H₂₈O₃, is a valuable and versatile reagent in the arsenal of synthetic chemists, particularly those in the pharmaceutical and fine chemical industries. As an orthoester of formic acid, its unique structural features impart a range of chemical reactivities that are exploited for crucial transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key applications in organic synthesis, and practical insights into its use, grounded in established scientific principles. While often overshadowed by its lower alkyl homologues like triethyl orthoformate, the tributyl derivative offers distinct advantages in specific applications, primarily related to its higher boiling point and different solubility profile.
Part 1: Core Physicochemical Properties
A thorough understanding of the physical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key physical characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₈O₃ | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 247 °C | [2][3] |
| Melting Point | No data available (For reference, the melting point of triethyl orthoformate is -76 °C) | [4][5] |
| Density | 0.87 g/mL | [2][3] |
| Refractive Index (n²⁰/D) | 1.42 | [2][6] |
| Solubility | Information not explicitly available for this compound. Generally, orthoformates are soluble in organic solvents like alcohols, ethers, and chloroform, and are sensitive to moisture. | [7][8] |
| Flash Point | 89 °C | [2][3] |
Note on Data Availability: While extensive spectral data for this compound is available in databases such as the SDBS (AIST Spectral DB), access to these databases is required for detailed analysis.[2] For illustrative purposes, the spectral characteristics of the closely related triethyl orthoformate are often used as a reference.
Part 2: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom and its propensity to act as a source of a protected formyl group or as a dehydrating agent.
Acetal and Ketal Formation: A Cornerstone of Carbonyl Protection
One of the most widespread applications of this compound is in the protection of aldehydes and ketones as their corresponding acetals and ketals. This is a critical step in multi-step syntheses where the carbonyl group needs to be shielded from nucleophilic attack or basic conditions. The reaction proceeds via an acid-catalyzed mechanism.
The causality behind this choice of reagent lies in its dual role: it not only participates in the reaction to form the acetal but also acts as a dehydrating agent. The hydrolysis of this compound consumes the water generated during acetalization, driving the equilibrium towards the product.[9] This is a significant advantage over methods that require physical removal of water.
Caption: Acid-catalyzed mechanism of acetal/ketal formation using this compound.
This protocol is a representative example of the use of this compound for the protection of a ketone.
Materials:
-
Cyclohexanone
-
This compound
-
Anhydrous p-toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and the anhydrous solvent.
-
Add this compound (1.2-1.5 eq).
-
Add a catalytic amount of PTSA (0.01-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the substrate and reaction scale.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude dibutyl ketal.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored. The workup procedure effectively removes the acid catalyst and byproducts, ensuring the stability of the final product. The use of an excess of this compound helps to ensure the complete conversion of the starting material.
Dehydrating Agent and Water Scavenger
The inherent reactivity of this compound with water makes it an effective dehydrating agent, or water scavenger, in moisture-sensitive reactions.[10] This is particularly valuable in drug development and formulation where the presence of water can lead to degradation of active pharmaceutical ingredients (APIs).[11] For instance, in polyurethane coatings, this compound can be used to remove residual moisture, thereby preventing unwanted side reactions and ensuring the stability and performance of the final product.[12]
The reaction of this compound with water produces butyl formate and butanol, which are typically volatile and can be removed under reduced pressure.
Caption: Reaction of this compound with water.
Other Synthetic Applications
While acetal formation and dehydration are its primary roles, this compound can also participate in other synthetic transformations, often analogous to those of other trialkyl orthoformates. These include:
-
Formylation Reactions: In the presence of a Lewis acid, orthoformates can act as formylating agents for electron-rich substrates.
-
Bodroux-Chichibabin Aldehyde Synthesis: Orthoformates react with Grignard reagents to produce acetals, which can then be hydrolyzed to aldehydes.[4][13]
Part 3: Applications in Drug Development and Industry
The chemical properties of this compound translate into several important applications in the pharmaceutical and chemical industries.
-
Protecting Group Chemistry: As detailed above, the protection of carbonyl functionalities is a frequent necessity in the synthesis of complex drug molecules. The choice of the butyl group in the orthoformate can be advantageous in terms of modifying the solubility and reactivity of intermediates.
-
Moisture Scavenging in Formulations: In the final formulation of moisture-sensitive drugs, trace amounts of water can compromise stability and shelf-life. This compound can be used as an excipient to scavenge this moisture.[11] Its higher boiling point compared to trimethyl or triethyl orthoformate can be beneficial in certain formulation processes.
-
Synthesis of Heterocyclic Compounds: Orthoformates are key building blocks in the synthesis of various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.
Part 4: Safety and Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[2][3] It is also moisture-sensitive, so it should be stored under an inert atmosphere.[6] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a highly useful synthetic reagent with a well-defined set of applications, primarily centered around the protection of carbonyl groups and the removal of water from reaction media. Its physical properties, particularly its high boiling point, offer advantages in specific synthetic contexts. A solid understanding of its reactivity, coupled with careful experimental technique, allows researchers and drug development professionals to effectively leverage this versatile molecule in the synthesis of complex and valuable chemical entities.
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The Synthetic Chemist's Guide to Tributyl Orthoformate: A Versatile Reagent in Modern Organic Synthesis
Abstract
Tributyl orthoformate, with the chemical formula HC(OC₄H₉)₃, is a valuable and versatile reagent in the arsenal of the modern organic chemist. While often overshadowed by its lower molecular weight analogue, triethyl orthoformate, the unique properties of the butyl derivative offer distinct advantages in specific synthetic contexts. This in-depth technical guide explores the core applications of this compound in organic synthesis, providing field-proven insights into its use as a formylating agent, a protecting group, and a dehydrating agent. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer a comparative perspective to its more common ethyl counterpart. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.
Introduction: Understanding the Orthoformate Functional Group
Orthoformates are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom, which is also bonded to a hydrogen atom. They can be considered as esters of the hypothetical orthoformic acid, HC(OH)₃. Their utility in organic synthesis stems from the electrophilic nature of the central carbon atom and their ability to act as a source of a protected formyl group or as efficient water scavengers.
This compound (CAS 588-43-2) is a colorless liquid with a higher boiling point and lower water solubility compared to triethyl orthoformate, properties that can be strategically exploited in reaction design and work-up procedures.[1]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 588-43-2 | |
| Molecular Formula | C₁₃H₂₈O₃ | |
| Molecular Weight | 232.36 g/mol | |
| Boiling Point | 247 °C | [1] |
| Density | 0.872 g/cm³ | [1] |
| Flash Point | 89 °C | [1] |
| Safety | Causes skin and serious eye irritation. |
This compound as a Formylating Agent
One of the primary applications of this compound is in the introduction of a formyl group (-CHO) into a molecule. This can be achieved through various synthetic strategies, the most notable being the Bodroux-Chichibabin aldehyde synthesis.
The Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin aldehyde synthesis is a classic and reliable method for the conversion of a Grignard reagent into an aldehyde containing one additional carbon atom.[2][3] The reaction proceeds by the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate, leading to the formation of a dibutoxy acetal. This intermediate is then hydrolyzed under acidic conditions to yield the desired aldehyde.[4] While many examples in the literature utilize triethyl orthoformate, this compound can be used analogously.[4]
Caption: The Bodroux-Chichibabin aldehyde synthesis workflow.
The choice of the butyl over the ethyl derivative can be advantageous in cases where a higher reaction temperature is required to drive the reaction to completion, as the replacement of the first alkoxide group can be slow.[4][5]
The following is a representative protocol using triethyl orthoformate, which can be adapted for this compound, likely with adjustments to reaction temperature and time.
To a stirred solution of the Grignard reagent (prepared from 1.0 equivalent of the corresponding halide and 1.1 equivalents of magnesium turnings) in anhydrous diethyl ether, triethyl orthoformate (1.2 equivalents) is added dropwise at 0 °C.[5] The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 3-4 hours. After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude acetal is then hydrolyzed by stirring with a mixture of dilute hydrochloric acid and THF at room temperature until TLC analysis indicates complete conversion to the aldehyde. The product is then extracted, purified by column chromatography or distillation to afford the desired aldehyde.[5]
Formylation of Amines
This compound can also be employed for the N-formylation of primary and secondary amines. This reaction is a valuable tool for the synthesis of formamides, which are important intermediates in medicinal chemistry and serve as protecting groups for amines. The reaction can often be performed under neutral conditions, simply by heating the amine with an excess of the orthoformate.[6]
Caption: General scheme for the N-formylation of amines.
The use of this compound in this context can be beneficial due to its higher boiling point, allowing for reactions to be conducted at elevated temperatures without the need for a sealed vessel.
This compound as a Protecting Group
The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. This compound serves as an effective reagent for the formation of acetals, which are robust protecting groups for 1,2- and 1,3-diols.[7][8]
The reaction of a diol with this compound in the presence of an acid catalyst leads to the formation of a cyclic acetal. These acetals are stable to a wide range of reaction conditions, including basic, organometallic, and reducing environments, but are readily cleaved under acidic conditions.[7]
Caption: Protection of a diol using this compound.
This compound as a Dehydrating Agent
In addition to its role as a synthetic building block, this compound is an excellent dehydrating agent, or water scavenger.[9] In moisture-sensitive reactions, such as esterifications and acetalizations, the presence of water can hinder the reaction progress or lead to undesired side products. This compound reacts with water to form butyl formate and butanol, effectively removing it from the reaction medium and driving the equilibrium towards the desired product.[10]
This property is particularly useful in Fischer esterification reactions, where the removal of the water byproduct is crucial for achieving high yields.
Caption: Role of this compound as a water scavenger.
Applications in Heterocyclic Synthesis
Orthoformates, including this compound, are valuable reagents in the synthesis of a wide variety of heterocyclic compounds.[11][12] They can serve as a one-carbon building block for the construction of ring systems containing nitrogen, oxygen, and sulfur. For instance, the reaction of orthoformates with 1,2- or 1,3-dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings.[11][13]
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its utility as a formylating agent, a protecting group for diols, and an efficient dehydrating agent makes it an indispensable tool for chemists in academia and industry. The higher boiling point and reduced water solubility of this compound compared to its ethyl counterpart offer practical advantages in specific applications. A thorough understanding of its reactivity and judicious application will undoubtedly continue to contribute to the elegant and efficient synthesis of complex organic molecules.
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LookChem. Cas 588-43-2, this compound. [Link]
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Chem-Supply. Cas no 588-43-2 (this compound). [Link]
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ResearchGate. Reaction of primary amines with triethyl orthoformate in water. [Link]
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MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]
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PMC - NIH. Formylation of Amines. [Link]
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ResearchGate. (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]
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Grokipedia. Triethyl orthoformate. [Link]
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ResearchGate. (PDF) Formylation of Amines. [Link]
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PMC - NIH. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. [Link]
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PENPET Petrochemical Trading. Triethyl orthoformate (TEOF). [Link]
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Ataman Kimya. TRIETHYL ORTHOFORMATE. [Link]
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ChemicalDesk.Com. Bodroux-Chichibabin aldehyde synthesis. [Link]
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Wikipedia. Bodroux–Chichibabin aldehyde synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. [Link]
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ResearchGate. (PDF) Orthoesters in Heterocycle Synthesis. [Link]
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Semantic Scholar. Orthoesters in heterocycle synthesis. [Link]
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The Hive. Phenyl-MgBr + Orthoformate -> Benzaldehyde. [Link]
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KISHIDA CHEMICAL CO., LTD. Triethyl orthoformate,8024E-2,2024/08/20 - Safety Data Sheet. [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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Cambridge University Press. Bouveault Aldehyde Synthesis. [Link]
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ResearchGate. N-formylation of amines with triethyl orthoformate. [Link]
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Wikipedia. Triethyl orthoformate. [Link]
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chemeurope.com. Bodroux-Chichibabin aldehyde synthesis. [Link]
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RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]
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Docta Complutense. On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. [Link]
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Sanjay Chemicals (India) Pvt. Ltd. TRIETHYL ORTHOFORMATE (TEOF). [Link]
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MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]
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ConnectSci. Selective Protection Strategies in the Synthesis of TRIS-Fatty Ester Derivatives. [Link]
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Chem-Station Int. Ed. Protection of 1,2-/1,3-Diols. [Link]
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Vedantu. The product of the reaction of ethyl orthoformate HCOEt3 class 11 chemistry CBSE. [Link]
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Introduction: The Role of Orthoesters in Synthetic Chemistry
An In-Depth Technical Guide to Tributyl Orthoformate: Structure, Properties, and Applications in Modern Synthesis
In the landscape of organic synthesis, orthoesters represent a versatile and powerful class of reagents. Among these, this compound (systematically named 1-(dibutoxymethoxy)butane) stands out for its utility in driving reactions that are otherwise challenging due to equilibrium constraints. As the tributyl ester of orthoformic acid, its unique structure—a central carbon atom bonded to three butoxy groups—imparts valuable reactivity. This guide offers a senior application scientist's perspective on the structure, molecular properties, and strategic applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into its core reactivity, provide field-proven insights into its use, and present a detailed experimental workflow for a critical transformation in pharmaceutical chemistry: amide bond formation.
Part 1: Molecular Structure and Physicochemical Properties
The efficacy of this compound as a synthetic reagent is a direct consequence of its molecular architecture. The central methine carbon is attached to three oxygen atoms, which in turn are connected to n-butyl groups. This arrangement makes the central carbon highly electrophilic and susceptible to nucleophilic attack, particularly under acidic conditions.
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning experiments, ensuring safety, and predicting its behavior in various reaction media.
| Property | Value | Reference |
| IUPAC Name | 1-(dibutoxymethoxy)butane | [1] |
| Synonyms | Tributoxymethane, Tri-n-butyl orthoformate | [1] |
| CAS Number | 588-43-2 | [1] |
| Molecular Formula | C₁₃H₂₈O₃ | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
Part 2: Core Reactivity and Mechanistic Insights
The primary utility of this compound in synthesis stems from two key functions: acting as an efficient water scavenger and serving as a precursor for formylating or protecting groups.
Dehydration and Driving Reaction Equilibria
Many crucial reactions in drug synthesis, such as amidation, esterification, and acetal formation, are reversible condensation reactions that produce water as a byproduct. According to Le Châtelier's principle, the removal of this water is necessary to drive the reaction equilibrium towards the product. This compound excels in this role. It reacts irreversibly with water under mild acidic or thermal conditions to form butyl formate and butanol, effectively sequestering the water byproduct.
This mechanism is superior to physical dehydration methods (like azeotropic distillation) as it can be performed at lower temperatures and without the need for specialized equipment, preserving thermally sensitive functional groups common in complex pharmaceutical intermediates. The choice of the butyl group, compared to smaller alkyl groups like in triethyl orthoformate, results in a higher boiling point, making it suitable for reactions that require elevated temperatures to proceed at a reasonable rate while still allowing for the eventual removal of byproducts.
Electrophilic Reactivity: A Source for Synthetic Building Blocks
Under acidic catalysis, this compound can act as an electrophile. It is a valuable reagent for the protection of diols, forming a cyclic acetal, or for converting carboxylic acids into butyl esters. While less common than its dehydrating role, this reactivity is a useful tool in a synthetic chemist's arsenal. Its reactivity is analogous to that of the more widely studied triethyl orthoformate, which is used in the Bodroux-Chichibabin aldehyde synthesis and for the formylation of activated aromatic compounds.[2]
Part 3: Application in Amide Bond Synthesis—A Cornerstone of Drug Development
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, as the amide functional group is present in approximately 25% of all available drugs.[3] The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a stable carboxylate-ammonium salt and the unfavorable equilibrium of the condensation itself.[3] While numerous coupling reagents exist, many suffer from poor atom economy and generate significant waste.[4]
This compound provides a clean and efficient alternative by acting as an in situ dehydrating agent, facilitating the direct coupling of carboxylic acids and amines.
Experimental Protocol: this compound-Mediated Direct Amidation
This protocol describes a general, self-validating procedure for the synthesis of a secondary amide.
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine using this compound as a dehydrating agent.
Materials:
-
Benzoic Acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Toluene or Acetonitrile (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial as orthoformates are moisture-sensitive.
-
Reagent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the benzoic acid. Follow with the addition of benzylamine via syringe. Finally, add this compound (1.2 equivalents) to the stirring solution.
-
Causality Insight: Using a slight excess of this compound ensures the complete removal of both adventitious water and the water generated during the reaction. Toluene is a good solvent choice as it is non-protic and can facilitate water removal azeotropically if higher temperatures are needed, though the chemical dehydration is the primary mechanism here.
-
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot corresponding to the amide product should appear and grow in intensity, while the starting material spots diminish. The reaction is typically complete within 5-15 hours.[5]
-
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts (butanol, butyl formate). c. The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide. d. The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry.
Caption: Workflow for this compound-Mediated Amidation.
Conclusion
This compound is a highly valuable and practical reagent for professionals in drug development and organic synthesis. Its primary strength lies in its function as a potent chemical dehydrating agent, enabling challenging condensation reactions like direct amidation to proceed in high yield under relatively mild conditions. By understanding its structure and reactivity, researchers can leverage this orthoester to streamline synthetic routes, improve process efficiency, and avoid the waste associated with many traditional coupling reagents. Its application in forming the ubiquitous amide bond underscores its importance as a tool for building the complex molecular architectures required for modern pharmaceuticals.
References
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. Available at: [Link]
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Chem-Impex. (n.d.). Triethyl orthoformate. Retrieved from [Link]
-
Deiana, C., Sakhno, Y., Fabbiani, M., Pazzi, M., Vincenti, M., & Martra, G. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. ChemCatChem. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. Retrieved from [Link]
-
Furia, M., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tri-n-butyl orthoformate. PubChem Compound Database. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Tributyl Orthoformate
Introduction: The Versatility and Importance of Tributyl Orthoformate
This compound, a key organic compound, serves as a vital building block and reagent in a multitude of synthetic applications. Its utility spans from the pharmaceutical sector, where it is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), to the agrochemical and specialty chemical industries.[1][2] This guide provides an in-depth exploration of the synthesis of this compound from butanol and chloroform, offering a detailed protocol, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.
The synthesis of orthoformates, such as the triethyl and trimethyl analogs, has been a subject of interest for their wide-ranging applications in producing pharmaceuticals like chloroquine and quinoper, as well as in the creation of polymers and photosensitive materials.[2][3] The principles governing these syntheses are largely applicable to this compound, with adjustments for the specific properties of butanol.
The Core Reaction: A Modified Williamson Ether Synthesis Approach
The synthesis of this compound from butanol and chloroform is fundamentally analogous to the Williamson ether synthesis, a classic method for forming ethers from an organohalide and an alkoxide.[4][5][6] In this case, butanol is deprotonated by a strong base to form the butoxide anion, which then acts as a nucleophile. Chloroform, with its three chlorine atoms, serves as the electrophilic carbon source.
The overall reaction can be summarized as follows:
CHCl₃ + 3 CH₃(CH₂)₃OH + 3 NaOH → HC(O(CH₂)₃CH₃)₃ + 3 NaCl + 3 H₂O
This reaction is typically carried out in the presence of a phase transfer catalyst (PTC) to facilitate the interaction between the aqueous phase (containing the sodium hydroxide) and the organic phase (containing the butanol and chloroform).[7][8] The PTC, often a quaternary ammonium salt, helps to transport the butoxide anion into the organic phase where the reaction occurs.[7]
Mechanistic Insights: The Stepwise Formation of an Orthoester
The formation of this compound proceeds through a series of nucleophilic substitution reactions. The mechanism can be conceptualized as follows:
-
Deprotonation: Butanol is deprotonated by a strong base, typically sodium hydroxide, to form the sodium butoxide salt.
-
Nucleophilic Attack: The butoxide anion, a potent nucleophile, attacks the electrophilic carbon of chloroform.
-
Substitution: One chlorine atom is displaced in an SN2-like reaction, forming dibutyl chloromethyl ether.
-
Repetition: This process is repeated two more times, with butoxide displacing the remaining two chlorine atoms to ultimately yield this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful control of reaction parameters and purification steps ensures a high-purity final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| n-Butanol | 74.12 | Specify | Specify | ≥99% |
| Chloroform | 119.38 | Specify | Specify | ≥99% |
| Sodium Hydroxide | 40.00 | Specify | Specify | ≥97% |
| Phase Transfer Catalyst (e.g., TBAB) | 322.37 | Specify | Specify | ≥98% |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagent Charging: Charge the flask with n-butanol and the phase transfer catalyst.
-
Base Addition: Prepare a concentrated aqueous solution of sodium hydroxide and add it dropwise to the stirred butanol mixture. An exothermic reaction will occur, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.
-
Chloroform Addition: Once the base addition is complete, add chloroform dropwise from the dropping funnel. Maintain a controlled addition rate to manage the exothermicity of the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the sodium chloride byproduct. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.
Safety: A Paramount Consideration
The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is essential.[9][10]
Hazard Analysis
-
Chloroform: A suspected carcinogen and a potent anesthetic.[11] It is toxic if inhaled, ingested, or absorbed through the skin.[10] All handling of chloroform should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[10][12]
-
n-Butanol: A flammable liquid and can cause irritation to the eyes, skin, and respiratory tract.
-
Sodium Hydroxide: A corrosive solid that can cause severe burns upon contact.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of water.
-
In case of eye contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation: Move to fresh air and seek medical attention.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the methine proton (CH) and the protons of the butyl groups (-OCH₂CH₂CH₂CH₃). |
| ¹³C NMR | Resonances for the methine carbon and the four distinct carbons of the butyl group.[13] |
| IR Spectroscopy | Characteristic C-O stretching frequencies for the ether linkages. |
Conclusion: A Robust and Scalable Synthesis
The synthesis of this compound from butanol and chloroform via a phase transfer-catalyzed Williamson ether-type reaction is a robust and scalable method. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol and stringent safety measures, researchers can reliably produce high-purity this compound for a variety of applications in the pharmaceutical and chemical industries.
References
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- 7. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]
- 8. CN106946666A - The synthesis technique of trimethyl orthoformate - Google Patents [patents.google.com]
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A Technical Guide to Tributyl Orthoformate (CAS: 588-43-2): Properties, Safety, and Synthetic Applications
Abstract
Tributyl orthoformate (TBOF), also known as tributoxymethane, is a valuable and versatile reagent in modern organic synthesis. As an orthoester of formic acid, its utility extends beyond that of a simple solvent or building block. This technical guide provides an in-depth analysis of TBOF, designed for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, present a comprehensive safety profile derived from Safety Data Sheet (SDS) information, and delve into its core reactivity and mechanistic pathways. Furthermore, this guide offers practical insights into its application, particularly as a dehydrating agent and in the formation of acetal protecting groups, supported by a detailed experimental protocol.
Compound Identification and Physicochemical Properties
This compound is an organic compound with the chemical formula C13H28O3[1]. Its unique structure, featuring a central carbon atom bonded to three butoxy groups, dictates its chemical behavior and applications.
-
CAS Number: 588-43-2[1]
-
EC Number: 209-618-7
-
Synonyms: Tributoxymethane, Orthoformic Acid Tributyl Ester[1]
-
IUPAC Name: 1-(dibutoxymethoxy)butane[1]
The key physical and chemical properties of this compound are summarized in the table below. The relatively high boiling point and flash point compared to its lower alkyl analogues (e.g., triethyl orthoformate) make it suitable for reactions requiring elevated temperatures.
| Property | Value | Source |
| Molecular Weight | 232.36 g/mol | [1] |
| Physical State | Clear, Colorless to Almost Colorless Liquid (at 20°C) | |
| Boiling Point | 247°C | |
| Flash Point | 89°C | |
| Relative Density | 0.87 |
Comprehensive Safety Profile
A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory or manufacturing setting. The following information is synthesized from authoritative Safety Data Sheets (SDS).
GHS Hazard Classification
This compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
| Hazard Class | Hazard Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
The assigned signal word is Warning .
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is essential to minimize exposure and risk.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation. Use of explosion-proof electrical equipment is recommended, and measures should be taken to prevent the buildup of electrostatic charge.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Not typically required if work is performed under adequate ventilation. If vapors or aerosols are generated, a respirator with an appropriate organic vapor cartridge should be used.
-
First Aid and Emergency Procedures
The following diagram outlines the immediate actions to be taken in the event of an exposure.
Caption: First aid workflow for this compound exposure.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of orthoformates stems from their unique reactivity, primarily driven by the electrophilic central carbon.
Role as a Dehydrating Agent
In many reactions that produce water, such as esterifications or ketalizations, the equilibrium can be unfavorable. Orthoformates serve as efficient water scavengers. They react with water, particularly under acidic conditions, to form an ester and alcohols, effectively removing water from the reaction mixture and driving the equilibrium towards the desired product. The use of this compound produces butanol and butyl formate, which have higher boiling points than the ethanol and ethyl formate produced by the more common triethyl orthoformate, a factor that can be leveraged in reaction design.
Acetal and Ketal Formation (Protecting Group Chemistry)
One of the most critical applications of TBOF in complex molecule synthesis, such as in drug development, is the protection of carbonyl groups (aldehydes and ketones) or diols. TBOF reacts with 1,2- and 1,3-diols in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) to form a cyclic acetal. This reaction is highly efficient and protects the diol functionality from a wide range of reaction conditions.
The mechanism, illustrated below, begins with the protonation of an oxygen atom on the orthoformate, making it a better leaving group. The diol then attacks the electrophilic central carbon in a stepwise fashion, eliminating butanol to form the stable five- or six-membered cyclic acetal.
Caption: Acid-catalyzed formation of a cyclic acetal from a diol.
Experimental Protocol: Protection of a Diol
This protocol provides a representative method for the protection of a generic 1,2-diol using this compound. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To protect 1,2-propanediol by converting it into a cyclic acetal using this compound.
Materials:
-
1,2-Propanediol
-
This compound (TBOF)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (or another suitable azeotroping solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus or soxhlet extractor with molecular sieves
Step-by-Step Methodology:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for removing the butanol byproduct via azeotropic distillation with toluene, which drives the reaction to completion.
-
Charging Reagents: To the flask, add the 1,2-propanediol (1.0 eq), toluene (to create a ~0.5 M solution), and this compound (1.1 eq). The slight excess of TBOF ensures the complete conversion of the diol.
-
Catalyst Addition: Add a catalytic amount of PTSA (0.01-0.05 eq). The acid catalyst is essential to activate the orthoformate, initiating the reaction mechanism described previously.
-
Reaction: Heat the mixture to reflux. Monitor the collection of the butanol/toluene azeotrope in the Dean-Stark trap. The reaction is typically complete when butanol is no longer being collected. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated NaHCO₃ solution. This step neutralizes the PTSA catalyst, quenching the reaction and preventing product degradation upon concentration.
-
Extraction & Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄. This removes residual water and salts from the organic phase.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography if necessary to yield the pure acetal.
Conclusion
This compound is a potent synthetic tool with well-defined properties and applications. Its role as a dehydrating agent and, more significantly, as a reagent for the formation of acetal protecting groups, makes it highly relevant for complex, multi-step syntheses in fields like pharmaceutical development. The choice of the butyl ester over other analogues provides specific advantages related to reaction temperature and byproduct management. By understanding its reactivity and adhering strictly to the safety protocols outlined in its SDS, researchers can effectively and safely leverage this versatile compound to achieve their synthetic goals.
References
- TCI Chemicals. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/assets/sds/O0269_US_EN.pdf]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 68521, Tri-n-butyl orthoformate. [URL: https://pubchem.ncbi.nlm.nih.
Sources
A Senior Application Scientist's Guide to the Commercial Availability and Use of Tributyl Orthoformate in Research
For the modern researcher in drug development and organic synthesis, the selection of high-quality reagents is a critical determinant of experimental success. Tributyl orthoformate (CAS No. 588-43-2), a versatile yet sensitive compound, serves as a powerful tool for creating acetals, acting as a dehydrating agent, and participating in formylation reactions. However, its efficacy is directly tied to its purity and proper handling. This guide provides an in-depth perspective on sourcing, verifying, and applying this compound to ensure reproducible and reliable results in a research setting.
Section 1: Strategic Sourcing and Procurement
The first step in any successful research campaign is the procurement of reliable starting materials. For this compound, a moisture-sensitive liquid, this requires careful consideration of the supplier's quality systems and logistical capabilities.
Identifying Reputable Suppliers
Researchers should prioritize suppliers who provide comprehensive documentation and transparent quality metrics. Key indicators of a reliable supplier include:
-
Detailed Certificate of Analysis (CoA): A CoA should be readily available and include not just an assay value (e.g., >95% by GC), but also specifications for key impurities and water content.[1][2][3]
-
Gas Chromatography (GC) Data: The CoA should specify that the purity was determined by Gas Chromatography (GC), which is the industry standard for this compound.[3][4]
-
Proper Packaging: this compound is moisture-sensitive and should be supplied in tightly sealed containers, often under an inert atmosphere like argon, to prevent hydrolysis.[5]
Key Purchasing Parameters
When evaluating options, researchers must look beyond price. The following table outlines critical parameters and compares leading global suppliers known for providing research-grade chemicals.
| Parameter | MilliporeSigma (Sigma-Aldrich) | Thermo Fisher Scientific (Alfa Aesar) | TCI Chemicals |
| Typical Purity | ≥95% - 98% | 98% | >95.0% (GC)[6] |
| Available Quantities | 25 mL, 100 mL | 25 g, 100 g | 25 mL, 500 mL |
| Packaging | Sure/Seal™ bottles available | Standard glass bottles | Glass bottles |
| Documentation | Detailed CoA, SDS available online | CoA, SDS available online[7] | CoA, SDS available online[6] |
| Special Notes | Anhydrous grades are offered for moisture-sensitive applications.[8] | Part of the Acros Organics portfolio. | Known for high-purity reagents for synthesis. |
This table is for illustrative purposes. Researchers should always consult the supplier's specific product page for the most current information.
Section 2: Incoming Quality Verification
Trust, but verify. While a supplier's CoA provides a baseline, in-house verification is a hallmark of rigorous science, especially for a reagent as sensitive as this compound. Hydrolysis due to improper storage or handling can introduce butanol and formic acid, which can critically interfere with subsequent reactions.
Workflow for Incoming Reagent Verification
A systematic approach to quality control ensures that only reagents meeting specifications enter the laboratory workflow.
Sources
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A Senior Application Scientist's Guide to Tributyl Orthoformate: Core Reaction Mechanisms and Practical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Utility of Tributyl Orthoformate
In the landscape of synthetic organic chemistry, orthoformates stand as a uniquely versatile class of reagents. Among them, this compound [HC(OBu)₃], hereafter referred to as TBOF, offers a distinct set of properties that make it an invaluable tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science. While its lighter analogs, trimethyl and triethyl orthoformate, are more frequently cited, TBOF provides specific advantages related to its higher boiling point, increased lipophilicity, and the steric nature of its butoxy groups.
This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of TBOF's core reactivity, empowering the practicing scientist to make informed decisions in experimental design. We will explore the causality behind its function—not just what it does, but why it works—grounded in established chemical principles and supported by authoritative literature.
Core Physicochemical Properties: The Basis for Application
The decision to employ TBOF over other orthoformates is fundamentally driven by its physical properties. A comparison with its common analogs reveals the strategic advantages it offers.
| Property | Trimethyl Orthoformate (TMOF) | Triethyl Orthoformate (TEOF) | This compound (TBOF) | Rationale for Selection of TBOF |
| Formula | HC(OCH₃)₃ | HC(OC₂H₅)₃ | HC(OC₄H₉)₃ | Larger alkyl groups increase lipophilicity. |
| Molecular Weight | 106.12 g/mol | 148.20 g/mol | 232.38 g/mol | Higher mass can be a factor in process calculations. |
| Boiling Point | 101-102 °C | 146 °C[1][2] | 245 °C | Allows for significantly higher reaction temperatures, accelerating slow reactions and enabling distillative removal of lower-boiling byproducts. |
| Density | 0.97 g/mL | 0.891 g/mL[1][3] | 0.885 g/mL | Lower density than water. |
| Solubility | Reacts with water | Slightly soluble, decomposes[3][4] | Sparingly soluble | Good solubility in common organic solvents like ethers, chloroform, and ethyl acetate.[4] |
The standout feature is TBOF's high boiling point (245 °C). This property is not trivial; it directly enables reaction conditions that are unattainable with TMOF or TEOF, allowing chemists to drive sluggish reactions to completion or to more easily remove volatile byproducts like methanol or ethanol via distillation.
PART 1: The Dual Role in Acetal & Ketal Formation
One of the most fundamental applications of TBOF is in the protection of aldehydes and ketones as acetals and ketals, respectively. In this capacity, TBOF serves a dual purpose: it is both the reagent that provides the alkoxy groups and the dehydrating agent that drives the equilibrium towards product formation.
The Acid-Catalyzed Mechanism of Acetalization
The formation of an acetal is a reversible, acid-catalyzed process. The forward reaction is driven to completion by the removal of the water byproduct. This is where TBOF's secondary role becomes critical. It reacts stoichiometrically with water to produce butyl formate and butanol, irreversibly shifting the equilibrium.[5]
The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl: An acid catalyst (e.g., p-TsOH, H₂SO₄) protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Butanol: A molecule of butanol (either present as a solvent or generated in situ) attacks the activated carbonyl carbon, forming a protonated hemiketal.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Loss of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, generating a resonance-stabilized carbocation (an oxocarbenium ion).
-
Second Nucleophilic Attack: A second molecule of butanol attacks the carbocation, leading to the protonated acetal.
-
Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final dibutyl acetal.
Simultaneously, TBOF acts as a water scavenger: HC(OBu)₃ + H₂O ⇌ HCOOBu + 2 BuOH
This reaction consumes the water generated during acetal formation, preventing the reverse reaction and ensuring a high yield of the protected product.
Experimental Protocol: Ketalization of Cyclohexanone
This protocol is an illustrative example adapted from established procedures for orthoformates.[6] The higher boiling point of TBOF allows for efficient removal of byproducts.
Objective: To synthesize cyclohexanone dibutyl ketal.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.5 equiv)
-
n-Butanol (optional, as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add cyclohexanone (1.0 equiv) and this compound (1.5 equiv). If a solvent is desired for a more dilute reaction, n-butanol can be used.
-
Catalyst Addition: Add the catalytic amount of p-TsOH·H₂O (0.01 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to a temperature that allows for the slow distillation of the volatile byproducts (butyl formate, bp ~107°C; butanol, bp ~118°C). A typical reaction temperature might be 120-140°C.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis, observing the disappearance of the starting ketone. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable solvent). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure cyclohexanone dibutyl ketal.
PART 2: The Bodroux-Chichibabin Aldehyde Synthesis
The Bodroux-Chichibabin synthesis is a classic and reliable method for converting a Grignard reagent into an aldehyde containing one additional carbon atom.[7][8] TBOF serves as the electrophilic source of this formyl carbon equivalent.
Mechanism: Nucleophilic Attack on an Electrophilic Carbon
The reaction proceeds via a straightforward nucleophilic addition-elimination pathway.[8]
-
Nucleophilic Attack: The highly nucleophilic Grignard reagent (R-MgBr) attacks the electrophilic central carbon of this compound.
-
Elimination: This attack results in the displacement of one butoxide group, which coordinates with the magnesium halide, forming a dibutyl acetal intermediate and a magnesium butoxy bromide salt (MgBr(OBu)).
-
Hydrolysis: The resulting acetal is stable to the reaction conditions but is readily hydrolyzed to the corresponding aldehyde under aqueous acidic workup.
The use of TBOF in this reaction is advantageous when higher temperatures are needed to ensure the reaction with less reactive Grignard reagents goes to completion.[8]
Experimental Protocol: Synthesis of Benzaldehyde
This protocol illustrates the synthesis of benzaldehyde from phenylmagnesium bromide, adapted from general procedures.[7][9]
Objective: To synthesize benzaldehyde from bromobenzene.
Materials:
-
Magnesium turnings (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Bromobenzene (1.0 equiv)
-
This compound (1.2 equiv)
-
Aqueous HCl (e.g., 10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Preparation: Prepare phenylmagnesium bromide in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) by adding a solution of bromobenzene in anhydrous ether to magnesium turnings.
-
Addition of TBOF: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of this compound in anhydrous ether dropwise via an addition funnel. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for an additional hour to ensure complete reaction.
-
Hydrolysis (Workup): Cool the reaction mixture again in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% aqueous HCl. This step hydrolyzes the intermediate acetal and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash them with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude benzaldehyde by vacuum distillation.
PART 3: N-Formylation of Amines
This compound is an effective reagent for the N-formylation of primary and secondary amines, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[10][11] Formamides are important intermediates and can also serve as protecting groups.[12]
Mechanism: Formation of Formimidates and Formamides
The reaction can proceed with or without an acid catalyst, depending on the reactivity of the amine.[13]
-
Initial Attack: The amine nitrogen acts as a nucleophile, attacking the central carbon of TBOF.
-
Butanol Elimination: A molecule of butanol is eliminated, forming an intermediate N-formimidate ester (an amide acetal).
-
Further Reaction/Hydrolysis:
-
With a second equivalent of amine, this intermediate can react further to form a formamidine.
-
More commonly, during workup or in the presence of trace water, the intermediate is hydrolyzed to the stable N-formyl product (formamide).
-
The use of an acid catalyst can accelerate the reaction, especially for less nucleophilic amines like anilines.[12] However, for many aliphatic amines, heating with TBOF alone is sufficient.[14]
Experimental Protocol: N-Formylation of Aniline
This protocol is adapted from procedures using triethyl orthoformate with an acid catalyst, which is often necessary for aromatic amines.[12]
Objective: To synthesize N-phenylformamide (formanilide).
Materials:
-
Aniline (1.0 equiv)
-
This compound (3.0 equiv)
-
Silica-supported sulfuric acid (H₂SO₄–SiO₂) or another solid acid catalyst
-
Acetonitrile (solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine aniline (1.0 equiv), this compound (3.0 equiv), and the solid acid catalyst (e.g., 0.1 g per mmol of aniline). TBOF is used in excess to serve as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (the boiling point will depend on the solvent if used, or TBOF itself). Given TBOF's high boiling point, a lower temperature (e.g., 80-100°C) may be sufficient and more controlled.
-
Monitoring: Follow the reaction's progress via TLC, observing the consumption of aniline. Reactions are often complete in under 2 hours.[12]
-
Workup: After completion, cool the reaction mixture. If a solid catalyst was used, it can be removed by simple filtration.
-
Concentration: Remove the excess this compound and other volatiles under reduced pressure.
-
Purification: The crude formanilide, which is often a solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
PART 4: Safety and Handling
As with all chemical reagents, proper handling of this compound is essential for laboratory safety.
-
Hazards: TBOF is a combustible liquid and can cause skin and serious eye irritation. It is sensitive to moisture and will slowly decompose in the presence of water or humid air.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.
Conclusion
This compound is a powerful and often overlooked reagent in the synthetic chemist's toolkit. Its utility extends beyond being a simple analog of its methyl and ethyl counterparts. The strategic selection of TBOF, primarily for its high boiling point, allows for robust reaction conditions that can drive difficult transformations to completion. By understanding its core reaction mechanisms—as a protecting group, a formylating agent, a Grignard coupling partner, and an indispensable dehydrating agent—researchers can unlock new efficiencies and possibilities in the synthesis of complex and valuable molecules.
References
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Grokipedia. (n.d.). Triethyl orthoformate. Retrieved from [Link]
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Alpha Chemika. (n.d.). TRIETHYL ORTHOFORMATE For Synthesis. Retrieved from [Link]
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TURI. (2021). DOSS - Triethyl Orthoformate. Retrieved from [Link]
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Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]
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ChemicalDesk.Com. (2011). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. PMC - NIH. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. Retrieved from [Link]
-
ResearchGate. (n.d.). N-formylation of amines with triethyl orthoformate. Retrieved from [Link]
-
ResearchGate. (2014). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Retrieved from [Link]
-
ResearchGate. (2014). Formylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for N-formylation of aniline. Retrieved from [Link]
-
Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN109180441A - A kind of synthetic method of triethyl orthoformate.
-
Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. Retrieved from [Link]
-
Organic Syntheses. (1925). ETHYL ORTHOFORMATE. Retrieved from [Link]
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Solubility of tributyl orthoformate in common organic solvents
An In-Depth Technical Guide to the Solubility of Tributyl Orthoformate in Common Organic Solvents
Authored by a Senior Application Scientist
Abstract
This compound (TBOF), also known by its IUPAC name 1-(dibutoxymethoxy)butane, is a key orthoester in organic synthesis, valued for its role as a protecting group, a reagent in formylation reactions, and a water scavenger.[1][2] Despite its utility, readily available quantitative data on its solubility in common organic solvents is sparse in published literature and safety data sheets.[3] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by data from analogous compounds. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to effectively use TBOF in various solvent systems.
Introduction: The Chemical Nature of this compound
This compound (C₁₃H₂₈O₃) is the tributyl ester of orthoformic acid.[1] Structurally, it features a central carbon atom bonded to three butoxy groups (-OCH₂CH₂CH₂CH₃). This arrangement confers specific chemical properties that are critical to understanding its solubility. The molecule lacks any acidic protons and the three ether-like oxygen atoms are sterically hindered by the bulky butyl chains. This structure results in a molecule with low overall polarity and no capacity for hydrogen bond donation. Its primary intermolecular interactions are van der Waals forces.
Understanding the solubility of TBOF is not merely an academic exercise. In practical applications, from pharmaceutical synthesis to polymer manufacturing, solvent selection is paramount. It dictates reaction kinetics, influences impurity profiles, and is a critical factor in downstream processing, including product isolation and purification. An incorrect solvent choice can lead to reaction failure, low yields, or complex purification challenges.
The "Like Dissolves Like" Principle: A Predictive Framework
The solubility of a solute in a solvent is governed by the principle that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[4] Given the predominantly nonpolar, hydrocarbon-like nature of this compound's three butyl chains, we can predict its solubility behavior across different solvent classes.
To add confidence to this predictive framework, we will draw parallels with the well-documented properties of its lower alkyl homolog, triethyl orthoformate (TEOF). TEOF is widely reported to be soluble in or miscible with common organic solvents like ethanol, diethyl ether, and chloroform, while showing limited solubility and a tendency to decompose in water.[5][6][7] The addition of three extra methylene groups per alkyl chain in TBOF increases its nonpolar character, suggesting it will follow a similar or even more pronounced trend of solubility in nonpolar solvents.
Visualizing Solvent-Solute Interactions
The following diagram illustrates the relationship between the molecular properties of this compound and its affinity for solvents of varying polarities.
Caption: "Like Dissolves Like" principle applied to this compound.
Predicted Solubility Profile of this compound
Based on the principles discussed, the following table summarizes the expected solubility of TBOF in a range of common laboratory solvents. This profile is predictive and based on chemical structure, with supporting evidence from the known solubility of triethyl orthoformate.
| Solvent Class | Example Solvents | Predicted Solubility of TBOF | Rationale & Supporting Evidence |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | The long butyl chains of TBOF are structurally very similar to these solvents, maximizing favorable van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | Similar to aliphatic solvents, the nonpolar nature of aromatic rings leads to strong van der Waals interactions with TBOF. |
| Halogenated | Dichloromethane (DCM), Chloroform | High / Miscible | These solvents have low polarity and are excellent at dissolving a wide range of organic compounds. TEOF is known to be soluble in chloroform.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | TBOF is an orthoester, containing ether linkages. It is expected to be fully miscible with other simple ethers. TEOF is readily soluble in ether.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Good / Miscible | While these solvents possess a dipole, they lack hydrogen-bonding capabilities and are miscible with many nonpolar liquids. TEOF is miscible with acetone.[8] |
| Polar Protic (Alcohols) | Ethanol, Methanol | Good / Miscible | The alkyl portion of the alcohol can interact with the butyl chains of TBOF. TEOF is soluble in ethanol.[5] However, solubility may decrease with shorter-chain alcohols. |
| Polar Protic (Water) | Water | Very Low / Insoluble | The large, nonpolar structure of TBOF cannot overcome the strong hydrogen-bonding network of water. Furthermore, TBOF, like other orthoesters, is susceptible to acid-catalyzed hydrolysis, and will slowly decompose in the presence of water.[5][7] |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a robust experimental protocol is required. The following method describes a self-validating system for determining the solubility of this compound at a specific temperature (e.g., 25 °C).
Objective: To determine the solubility of this compound in a given organic solvent in g/100 mL.
Materials:
-
This compound (>95% purity)[3]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed test tubes
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Gas chromatograph (GC) with a suitable column and calibrated detector (e.g., FID) or a calibrated refractometer.
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
Methodology:
-
Preparation of Saturated Solution: a. Add approximately 5 mL of the chosen solvent to a scintillation vial. b. Record the exact mass of the solvent if determining solubility by mass fraction. c. Add this compound dropwise until a persistent excess of undissolved TBOF is observed at the bottom of the vial. This ensures the solution is saturated. d. Seal the vial tightly to prevent solvent evaporation. e. Place the vial in a temperature-controlled shaker set to 25 °C. Equilibrate for at least 24 hours to ensure the system reaches thermodynamic equilibrium. The presence of excess solute throughout this period is critical for validation.
-
Sample Extraction and Preparation: a. After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess TBOF to settle completely. b. Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any micro-droplets of undissolved solute. d. Dilute the sample to a known final volume with the same solvent. Record the final volume and the mass of the solution.
-
Analysis (Gas Chromatography Method - Recommended): a. Calibration: Prepare a series of calibration standards of TBOF in the chosen solvent at concentrations bracketing the expected solubility. b. Sample Analysis: Inject the diluted sample onto the GC system. c. Quantification: Use the calibration curve to determine the concentration of TBOF in the diluted sample. d. Calculation: Back-calculate the original concentration in the saturated supernatant. The solubility can be expressed in g/100 mL, mol/L, or mass fraction.
Solubility ( g/100 mL) = (Concentration from GC) x (Dilution Factor) x 100
-
Trustworthiness and Self-Validation:
-
Equilibrium Confirmation: Analyze samples taken at different time points (e.g., 24h, 36h, 48h). Consistent results confirm that equilibrium has been reached.
-
Presence of Excess Solute: Visually confirm that undissolved TBOF remains at the end of the equilibration period. If all solute dissolves, the solution was not saturated, and the experiment must be repeated with more solute.
-
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a robust, predictive understanding can be achieved through the application of fundamental chemical principles. Its large, nonpolar structure dictates high solubility in nonpolar aliphatic, aromatic, and halogenated solvents, as well as ethers. Good solubility is expected in polar aprotic solvents and alcohols, while it is predicted to be effectively insoluble in water. For applications requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This combination of theoretical prediction and practical methodology provides researchers with the necessary tools to confidently and effectively utilize this compound in their work.
References
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TCI Chemicals. SAFETY DATA SHEET: this compound.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68521, Tri-n-butyl orthoformate.
-
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-
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-
Merck Millipore. SAFETY DATA SHEET: Triethyl orthoformate for synthesis.
-
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-
Kishida Chemical Co., Ltd. Safety Data Sheet: Triethyl orthoformate.
-
Sigma-Aldrich. Triethyl orthoformate anhydrous, 98%.
-
Sigma-Aldrich. SAFETY DATA SHEET: trimethyl orthoformate.
-
Sanjay Chemicals (India) Pvt. Ltd. TRIETHYL ORTHOFORMATE (TEOF).
-
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-
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-
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-
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Methodological & Application
Application Notes & Protocols: Utilizing Tributyl Orthoformate for the Protection of Diols
Introduction: Strategic Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success.[1][2] Protecting groups act as temporary masks for reactive functional groups, preventing their unintended participation in chemical transformations occurring elsewhere in the molecule.[2] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functionalities.[1] Orthoesters, such as tributyl orthoformate, have emerged as versatile reagents for the protection of diols, forming stable cyclic acetals that can be readily cleaved when desired.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a protecting group for 1,2- and 1,3-diols.
Physicochemical Properties and Safety Considerations
This compound, also known as tributoxymethane, is a colorless liquid.[5] As with other orthoformates, it is sensitive to moisture and acidic conditions, which lead to its hydrolysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₃H₂₈O₃ |
| Molar Mass | 232.36 g/mol |
| Boiling Point | 247 °C |
| Density | 0.87 g/cm³ |
| Flash Point | 89 °C |
Safety Precautions: this compound is an irritant to the skin and eyes.[5] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Store this compound in a tightly sealed container in a cool, dry place, away from acids and sources of ignition.[6]
The Mechanism of Diol Protection
The protection of a diol with this compound proceeds via an acid-catalyzed transesterification reaction. The mechanism involves the formation of a cyclic acetal, specifically a 1,3-dioxolane for a 1,2-diol or a 1,3-dioxane for a 1,3-diol.
The key steps are:
-
Protonation of an alkoxy group: The acid catalyst protonates one of the butoxy groups of the this compound, making it a good leaving group (butanol).
-
Nucleophilic attack by the diol: One of the hydroxyl groups of the diol attacks the electrophilic carbon of the protonated orthoformate.
-
Elimination of butanol: A molecule of butanol is eliminated, forming an intermediate oxonium ion.
-
Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The catalyst is regenerated by the loss of a proton, yielding the stable cyclic acetal.
To drive the reaction to completion, the butanol byproduct must be removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
Caption: Mechanism of acid-catalyzed diol protection.
Experimental Protocols
Protocol 1: Protection of a Generic 1,2-Diol
This protocol describes a general procedure for the protection of a 1,2-diol using this compound.
Materials:
-
1,2-diol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), 0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.
-
Add this compound and the acid catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting diol is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure protected diol.
Caption: Experimental workflow for diol protection.
Protocol 2: Deprotection of the Cyclic Acetal
The removal of the orthoformate protecting group is typically achieved through acid-catalyzed hydrolysis.
Materials:
-
Protected diol (1.0 eq)
-
Acetone/Water or THF/Water mixture (e.g., 9:1 v/v)
-
Acid catalyst (e.g., aqueous HCl (2M), acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the protected diol in the acetone/water or THF/water mixture in a round-bottom flask.
-
Add the acid catalyst and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the deprotected diol.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient catalyst, wet reagents/solvents, inefficient removal of butanol. | Add more catalyst, ensure all reagents and solvents are anhydrous, check the efficiency of the Dean-Stark trap. |
| Low Yield of Protection | Steric hindrance around the diol, competing side reactions. | Increase reaction time and/or temperature, consider a different protecting group if sterics are a major issue. |
| Incomplete Deprotection | Insufficient acid or water. | Add more acid catalyst or water to the reaction mixture. |
| Formation of Byproducts | Acid-sensitive functional groups in the substrate. | Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS)) or a different deprotection method. |
Advantages and Strategic Considerations
The use of this compound offers several advantages:
-
Stability: The resulting cyclic acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents.[7][8]
-
Mild Cleavage: The protecting group can be removed under mild acidic conditions, which is orthogonal to the cleavage of many other protecting groups.[3][9]
-
Hydrophobicity: The butyl groups can increase the solubility of polar substrates in organic solvents, potentially aiding in purification and subsequent reactions.
When planning a synthetic route, it is crucial to consider the compatibility of the orthoformate protecting group with other functionalities present in the molecule. Its acid lability means it is not suitable for reactions that require strong acidic conditions.
Conclusion
This compound is a valuable reagent for the protection of diols in organic synthesis. The formation of a stable cyclic acetal allows for the selective transformation of other functional groups within a complex molecule. The straightforward protection and deprotection protocols, coupled with the stability of the protected form, make this compound an excellent choice for researchers and drug development professionals. Careful consideration of reaction conditions and potential side reactions will ensure the successful application of this protecting group strategy.
References
-
Wikipedia. (2023). Trimethyl orthoformate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. Retrieved from [Link]
-
Capotosti, F., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2011). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. Molecules, 16(12), 10327–10337. [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Trimethyl orthoformate Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Shafiee, M., & Ghasemzadeh, M. A. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(52), 31257–31294. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
KISHIDA CHEMICAL CO.,LTD. (2022). Triethyl orthoformate,8024E-2,2024/08/20 - Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Bailey, W. F., Zarcone, L. M. J., & Rivera, A. D. (1997). Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry, 62(12), 4127–4130. [Link]
-
Francis, C. J., & Happer, D. A. R. (2002). Selective Protection Strategies in the Synthesis of TRIS-Fatty Ester Derivatives. Australian Journal of Chemistry, 55(10), 629. [Link]
-
Calmanti, C., Cicco, S. R., D’Accolti, L., Fusco, C., Monopoli, A., & Cotugno, P. (2019). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Catalysts, 9(6), 534. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Adhikari, R., Francis, C. J., Happer, D. A. R., & S-L, C. S. (2002).
- Google Patents. (2019). EP3521279A1 - Methods for protecting and deprotecting a diol group.
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Application Notes & Protocols: Tributyl Orthoformate in the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of Tributyl Orthoformate as a Synthetic Workhorse
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the demand for efficient and robust methods to construct heterocyclic scaffolds is insatiable. This compound [HC(OBu)₃] has emerged as a uniquely versatile and powerful reagent in this domain. While its lower alkyl homolog, triethyl orthoformate, is more frequently cited, this compound offers distinct advantages owing to its physical and chemical properties. It is not merely a one-carbon synthon but also serves as an effective dehydrating agent and a high-boiling solvent, often driving reactions to completion in one-pot procedures.[1][2]
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind protocol design, and offer detailed, field-tested methodologies for researchers, scientists, and drug development professionals.
Core Properties of this compound:
| Property | Value | Significance in Synthesis |
| Formula | C₁₃H₂₈O₃ | Source of a single carbon atom for ring formation. |
| Molar Mass | 232.36 g/mol | Relevant for stoichiometric calculations.[3] |
| Boiling Point | 245-249 °C | Allows for high-temperature reactions, which can accelerate cyclization and dehydration steps. |
| Density | 0.885 g/mL | Useful for volume-based measurements. |
| Reactivity | Moisture Sensitive | Acts as an excellent water scavenger, driving equilibrium-limited condensation reactions forward.[4] |
Application I: Synthesis of Fused Benzazoles
Fused heterocyclic systems like benzimidazoles, benzoxazoles, and benzothiazoles are privileged structures in medicinal chemistry.[1][5] this compound provides a direct and often catalyst-free route to these scaffolds from readily available 1,2-disubstituted anilines.
Mechanistic Rationale: The Condensation-Cyclization Cascade
The synthesis of these fused systems proceeds through a well-established condensation-cyclization pathway. The initial and rate-determining step is the reaction between the orthoformate and one of the heteroatom nucleophiles of the substituted aniline. This forms a reactive intermediate which then undergoes intramolecular cyclization. The causality is clear: this compound acts as both the electrophilic one-carbon source and a dehydrating agent, consuming the water generated during the condensation and cyclization steps, thereby pushing the reaction towards the product.
Caption: Mechanism for Benzazole Synthesis.
Protocol 1: General Procedure for Benzimidazole Synthesis
This protocol describes the synthesis of 2-unsubstituted benzimidazoles via the condensation of o-phenylenediamines with this compound.
Materials:
-
o-Phenylenediamine derivative (1.0 equiv)
-
This compound (3.0 - 5.0 equiv)
-
Optional: Acetic acid (catalytic amount)
-
Reaction vessel equipped with a distillation head or reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the o-phenylenediamine derivative (1.0 equiv).
-
Reagent Addition: Add this compound (3.0 - 5.0 equiv). The orthoformate can often serve as the solvent. If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction, particularly for less reactive substrates.[1][6]
-
Heating and Reaction: Heat the mixture to reflux (typically 120-150 °C). The progress of the reaction can be monitored by observing the distillation of butanol, the primary byproduct. Continue heating for 2-6 hours.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Isolation: Remove the excess this compound under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Trustworthiness Check: The protocol is self-validating as the removal of the butanol byproduct via distillation provides a direct visual cue of reaction progress and completion, confirming the cyclodehydration mechanism.
Application II: Construction of Five-Membered Heterocycles
This compound is instrumental in building various five-membered aromatic rings, such as 1,3,4-oxadiazoles and 1,2,3-triazoles, which are common motifs in pharmaceuticals.
Synthesis of 1,3,4-Oxadiazoles from Acid Hydrazides
The reaction between acid hydrazides and this compound is a classic and highly efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[7]
Mechanistic Insight: The reaction begins with the condensation of the hydrazide with the orthoformate. This is followed by an intramolecular cyclization and subsequent elimination of three molecules of butanol to yield the aromatic oxadiazole ring. The use of a catalyst like ammonium chloride or operating under reflux conditions provides the necessary activation energy for the cyclization.[7]
Caption: Workflow for 1,3,4-Oxadiazole Synthesis.
Protocol 2: Synthesis of a 2-Aryl-1,3,4-Oxadiazole
Materials:
-
Benzoic hydrazide (1.0 equiv)
-
This compound (5.0 equiv)
-
Ammonium chloride (NH₄Cl, 0.1 equiv, optional catalyst)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Combine Reagents: In a flask equipped with a reflux condenser, combine benzoic hydrazide (1.0 equiv) and this compound (5.0 equiv).
-
Add Catalyst: Add a catalytic amount of ammonium chloride (0.1 equiv). While not always necessary, it can significantly reduce reaction times.[7]
-
Heat: Heat the mixture to a gentle reflux (around 130-140 °C) for 3-5 hours.
-
Monitor: Follow the reaction's progress by thin-layer chromatography (e.g., using a 1:1 ethyl acetate:hexane eluent).
-
Isolate Crude Product: After cooling, remove the excess this compound by vacuum distillation. The crude product will often solidify upon cooling.
-
Purify: Recrystallize the solid residue from hot ethanol to yield pure 2-phenyl-1,3,4-oxadiazole.
Synthesis of 1-Substituted-1H-Tetrazoles
A powerful three-component reaction using a primary amine, an azide source (like sodium azide), and this compound provides access to 1-substituted tetrazoles.[7] This avoids the need for potentially hazardous hydrazoic acid.
Mechanistic Insight: The reaction likely proceeds through the initial formation of an imino ether from the condensation of the primary amine and this compound. This is followed by the addition of the azide anion and subsequent cyclization to form the tetrazole ring.[7] Acetic acid is often used as a catalyst and solvent in this transformation.
Comparative Data for Tetrazole Synthesis:
| Amine Substrate | Azide Source | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | NaN₃ | Acetic Acid | 80-100 | 2-3 | >70 | [7] |
| Benzylamine | NaN₃ | Acetic Acid | 80-100 | 2-3 | >70 | [7] |
| Various Anilines | TMSN₃ | Ionic Liquid | 50-60 | 0.5-3 | 77-95 | [7] |
(Note: Data is adapted from studies using triethyl orthoformate but is directly applicable to this compound, potentially with adjustments to temperature and time.)
Application III: Synthesis of Quinolines and Quinazolinones
While classic named reactions like the Skraup or Friedländer synthesis dominate quinoline chemistry, orthoformates provide alternative routes, especially for quinazolinone derivatives.[8][9][10]
Protocol 3: Acetic Acid-Promoted Synthesis of Quinazolin-4(3H)-ones
This method utilizes the reaction of 2-aminobenzamides with this compound in the presence of acetic acid.[1]
Materials:
-
2-Aminobenzamide (1.0 equiv)
-
This compound (3.0 equiv)
-
Glacial acetic acid (as solvent)
Step-by-Step Methodology:
-
Dissolve Starting Material: Dissolve 2-aminobenzamide in glacial acetic acid in a round-bottom flask.
-
Add Orthoformate: Add this compound to the solution.
-
Heat to Reflux: Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor Reaction: Check for the disappearance of the starting material using TLC.
-
Isolate Product: Cool the reaction mixture and pour it into ice-water. The product will precipitate out of the solution.
-
Purify: Collect the solid by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.
Conclusion: An Indispensable Reagent
This compound is more than just a high-boiling analog of its triethyl counterpart; it is a strategic tool for the modern synthetic chemist. Its triple functionality as a one-carbon synthon, a water scavenger, and a solvent makes it ideal for designing efficient, one-pot syntheses of a wide array of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the full potential of this powerful reagent in their synthetic endeavors.
References
- Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(i), 400-436. [Link: https://www.semanticsscholar.org/paper/Orthoesters-in-heterocycle-synthesis-Bunce/1630b91d9047970d421258d4a9497e6417740114]
- Marinho, E., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-800. [Link: https://www.mdpi.com/2624-781X/4/4/45]
- BenchChem. (n.d.). Application Notes and Protocols for One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem. [Link: https://www.benchchem.com/application-notes/one-pot-synthesis-of-2-4-5-trisubstituted-oxazoles]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/synthesis-of-quinolines.shtm]
- Journal of Pharmaceutical Technology & Computational P'Ceutics. (2023). Benign and proficient procedure for preparation of quinoline derivatives. JPTCP, 30(18), 3002-3017. [Link: https://www.jptcp.com/index.php/jptcp/article/view/3194]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
- MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link: https://www.mdpi.com/2624-781X/4/4/45]
- ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. [Link: https://www.researchgate.
- MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link: https://www.mdpi.com/2624-781X/4/4/45/pdf]
- Google Patents. (1997). Process for preparing quinoline bases. US5700942A. [Link: https://patents.google.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem. [Link: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-synthesis-of-2-4-5-trisubstituted-oxazoles]
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link: https://www.iipseries.org/full-text/ftccps2022-263-p4.pdf]
- Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar. [Link: https://www.semanticsscholar.org/paper/Orthoesters-in-heterocycle-synthesis-Bunce/1630b91d9047970d421258d4a9497e6417740114]
- Wikipedia. (n.d.). Triethyl orthoformate. Wikipedia. [Link: https://en.wikipedia.
- Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05276k]
- Docta Complutense. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link: https://docta.ucm.es/entities/publication/c98982a5-4302-46a4-9e32-a5d6f304192b]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Utility of Triethyl Orthoformate: Applications in Specialty Chemicals and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. [Link: https://www.inno-pharmchem.com/news/the-chemical-utility-of-triethyl-orthoformate-applications-in-specialty-chemicals-and-beyond-96249339.html]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/synthesis-of-1,3-oxazoles.shtm]
- ChemInform. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783226/]
- PubChem. (n.d.). Tri-n-butyl orthoformate. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/68521]
- Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/1,2,3-triazole-synthesis.shtm]
- National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9518861/]
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Application Notes and Protocols: Bodroux-Chichibabin Aldehyde Synthesis with Tributyl Orthoformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Guided Tour of One-Carbon Homologation
The Bodroux-Chichibabin aldehyde synthesis is a cornerstone transformation in organic chemistry, providing a reliable method for the conversion of Grignard reagents into aldehydes containing one additional carbon atom.[1][2] This reaction, first reported independently by F. Bodroux and A. E. Chichibabin in 1904, has remained a valuable tool for synthetic chemists due to its simplicity and broad applicability.[1] At its heart, the synthesis involves the reaction of a Grignard reagent with an orthoformate ester, typically triethyl orthoformate, to form a diethyl acetal. This stable intermediate is then hydrolyzed under acidic conditions to yield the desired aldehyde.[1][3][4]
This guide provides a detailed exploration of the Bodroux-Chichibabin synthesis with a specific focus on the use of tributyl orthoformate . While less common in the literature than its ethyl counterpart, this compound offers potential advantages in certain applications, such as improved solubility of intermediates and different reaction kinetics. These application notes will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the practical considerations for its successful implementation in a research and development setting.
Mechanistic Insights: The "Why" Behind the Synthesis
The Bodroux-Chichibabin aldehyde synthesis proceeds in a two-stage process: acetal formation and subsequent hydrolysis. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Nucleophilic Addition to this compound
The first stage involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of this compound. The Grignard reagent, a potent source of carbanions, readily adds to the orthoformate, displacing one of the butoxy groups. This results in the formation of a dibutyl acetal, a stable intermediate that protects the newly formed aldehyde functionality from further reaction with the Grignard reagent.
Caption: Stage 1: Acetal Formation.
Stage 2: Acid-Catalyzed Hydrolysis of the Acetal
The second stage is the hydrolysis of the dibutyl acetal to the final aldehyde product. This reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric or sulfuric acid. The acid protonates one of the butoxy groups, converting it into a good leaving group (butanol). The resulting oxonium ion is then attacked by water, and subsequent proton transfers and elimination of a second molecule of butanol yield the desired aldehyde.
Caption: Stage 2: Acetal Hydrolysis.
The Role of this compound: Practical Considerations
While triethyl orthoformate is more commonly cited, this compound can be a strategic choice in certain synthetic contexts. The longer butyl chains can influence the reaction in several ways:
-
Solubility: The increased lipophilicity of the tributyl acetal intermediate may enhance its solubility in organic solvents, potentially leading to a more homogeneous reaction mixture.
-
Reaction Temperature: The higher boiling point of this compound and the resulting butanol byproduct may necessitate higher reaction or distillation temperatures during workup.
-
Steric Hindrance: The bulkier butoxy groups might slightly retard the rate of the initial nucleophilic attack by the Grignard reagent, potentially requiring longer reaction times or more forcing conditions compared to the ethyl analogue.
Experimental Protocol: Synthesis of Heptanal from Hexylmagnesium Bromide
This protocol provides a representative procedure for the Bodroux-Chichibabin synthesis. It is adapted from a well-established synthesis of n-hexanal and can be modified for various Grignard reagents and scaled as needed.[5]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
This compound
-
Ice bath
-
Dilute hydrochloric acid (e.g., 10% HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard distillation apparatus
Workflow Diagram:
Caption: Experimental Workflow for Bodroux-Chichibabin Synthesis.
Step-by-Step Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine and a portion of anhydrous ether. Slowly add a solution of 1-bromohexane in anhydrous ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the Grignard solution in an ice bath to 0-5 °C. Slowly add this compound via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours at room temperature, then heat to reflux for 2-4 hours. Note: The optimal reflux time may vary depending on the substrate and should be monitored by TLC or GC.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add ice-cold dilute hydrochloric acid to quench the reaction and hydrolyze the acetal. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of ether. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude aldehyde by distillation.
Data Presentation: Representative Yields
While specific yield data for the reaction with this compound is not widely available in the literature, the following table presents typical yields for the Bodroux-Chichibabin synthesis using triethyl orthoformate with various Grignard reagents. It is reasonable to expect comparable, though potentially slightly lower, yields with this compound, possibly requiring optimization of reaction times.
| Grignard Reagent (R-MgX) | Orthoformate | Product Aldehyde (R-CHO) | Reported Yield (%) |
| n-Pentylmagnesium bromide | Triethyl orthoformate | n-Hexanal | 65-75% |
| Phenylmagnesium bromide | Triethyl orthoformate | Benzaldehyde | ~70% |
| Cyclohexylmagnesium chloride | Triethyl orthoformate | Cyclohexanecarboxaldehyde | ~60% |
| 2-Thienylmagnesium bromide | Triethyl orthoformate | Thiophene-2-carboxaldehyde | ~55% |
Troubleshooting and Expert Insights
-
Low Yields: Incomplete Grignard formation is a common issue. Ensure all glassware is scrupulously dry and the reaction is performed under a positive pressure of inert gas. The quality of the magnesium is also critical.
-
Side Reactions: The primary side reaction is the formation of a secondary alcohol from the reaction of the product aldehyde with unreacted Grignard reagent. This can be minimized by slow addition of the orthoformate at low temperature and ensuring a slight excess of the orthoformate.
-
Incomplete Hydrolysis: If the acetal is not fully hydrolyzed, the final product will be contaminated. Ensure sufficient acid and adequate stirring during the hydrolysis step. Gentle heating may be required for particularly stable acetals.
Conclusion
The Bodroux-Chichibabin aldehyde synthesis is a powerful and versatile method for the one-carbon homologation of Grignard reagents. The use of this compound, while less documented, offers a viable alternative to the more common triethyl orthoformate, with potential advantages in specific applications. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully employ this classic reaction to access a wide range of valuable aldehyde building blocks for pharmaceutical and materials science research.
References
- Bodroux, F. (1904). Synthèse d'aldéhydes aromatiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 138, 92-94.
- Chichibabin, A. E. (1904). Eine neue allgemeine Darstellungsmethode der Aldehyde. Berichte der deutschen chemischen Gesellschaft, 37(1), 186-188.
- Smith, L. I., & Bayliss, M. (1941). The Bodroux-Tschitschibabin, and the Bouveault Aldehyde Syntheses. The Journal of Organic Chemistry, 6(3), 437-442.
-
Wikipedia contributors. (2023, March 13). Bodroux–Chichibabin aldehyde synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ChemicalDesk. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bodroux-Chichibabin aldehyde synthesis. Retrieved from [Link]
- Bachman, G. B. (1943). n-Hexaldehyde. Organic Syntheses, Coll. Vol. 2, p.323.
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- 5. prepchem.com [prepchem.com]
Application Note: A Robust and Versatile One-Pot Synthesis of Quinazolin-4(3H)-ones Using Tributyl Orthoformate
Abstract
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This application note details a highly efficient, one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones utilizing tributyl orthoformate. This method offers significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries under relatively mild conditions. We provide a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the reaction's scope, demonstrating its utility for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Quinazolinones
Quinazolin-4(3H)-ones and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest from the pharmaceutical and agrochemical industries.[1] Their rigid, planar structure allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antihypertensive properties.[2][3]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the need to isolate intermediates, and the generation of significant waste.[4] One-pot, multi-component reactions (MCRs) represent a more elegant and environmentally benign strategy, aligning with the principles of green chemistry.[2][5] These reactions combine multiple reactants in a single vessel to form a complex product in a sequential cascade, thereby reducing reaction time, cost, and waste.[5][6] This guide focuses on a versatile MCR employing this compound as a key reagent for the construction of the quinazolinone skeleton.
The Role of this compound and Reaction Mechanism
This compound, CH(OBu)₃, serves a dual purpose in this synthesis. Primarily, it acts as an efficient C1 electrophile, providing the carbon atom that will become C2 of the quinazolinone ring. Secondly, it functions as an in-situ dehydrating agent, driving the condensation and cyclization steps by consuming water generated during the reaction. While triethyl orthoformate is more commonly cited in the literature, this compound behaves analogously, with the primary difference being the generation of butanol as a byproduct.
The most widely accepted mechanism for this three-component reaction, starting from an anthranilamide derivative, a primary amine, and this compound, proceeds through the following key stages:
-
Initial Condensation: The reaction is typically initiated by the condensation of the anthranilamide with this compound. Under neutral or mildly acidic conditions, this forms a reactive imidate intermediate with the elimination of butanol.[7]
-
Amidine Formation: The primary amine then displaces the butoxy group from the imidate intermediate in a nucleophilic substitution reaction to form a more stable N,N'-disubstituted amidine.
-
Intramolecular Cyclization: The amide nitrogen of the original anthranilamide moiety performs an intramolecular nucleophilic attack on the electrophilic carbon of the amidine.
-
Dehydration/Aromatization: The resulting tetrahedral intermediate subsequently eliminates a second molecule of butanol and the amine from the 3-position to yield the stable, aromatic quinazolin-4(3H)-one ring system.
This mechanistic pathway highlights the efficiency of the one-pot approach, where sequential bond-forming events occur without the need for intermediate isolation.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed cascade of reactions leading to the formation of the quinazolin-4(3H)-one scaffold.
Caption: General experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.0 mmol), aniline (1.0 mmol), and the chosen catalyst (e.g., p-TSA, 0.1 mmol).
-
Solvent Addition: Add 5 mL of toluene. While many protocols exist for solvent-free conditions, using a solvent that forms an azeotrope with butanol can facilitate its removal and drive the reaction to completion. [8]3. Orthoester Addition: Add the tributyl orthoester (1.2 mmol) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed. This typically takes 4-12 hours.
-
Cooling and Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure quinazolinone product.
Data Presentation: Scope and Versatility
The one-pot synthesis using orthoesters is highly versatile. A wide range of substituted anthranilamides and primary amines (both aromatic and aliphatic) can be successfully employed to generate a diverse library of quinazolinones. The choice of catalyst and reaction conditions (conventional heating vs. microwave irradiation) can significantly impact reaction times and yields. [9][10]
| Entry | Anthranilamide Derivative | Amine | Orthoester | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Aminobenzamide | Aniline | Triethyl Orthoformate | Acetic Acid | Reflux, 12-24h | Good | [7] |
| 2 | Anthranilic Acid | Substituted Anilines | Triethyl Orthoformate | H₃PW₁₂O₄₀ | MW, Solvent-free, 13 min | 80-90 | [9] |
| 3 | Anthranilic Acid | Aromatic Amines | Triethyl Orthoformate | Yb(OTf)₃ | Solvent-free, 80°C | 75-99 | [8] |
| 4 | 2-Aminoaryl Ketones | Ammonium Acetate | Triethyl Orthoformate | None | 100°C, 3-4h | 76-94 | [11][12] |
| 5 | Isatoic Anhydride | Various Amines | Triethyl Orthoformate | None | MW, 140°C, 20-30 min | Excellent | [13]|
Note: Data is primarily from reactions with triethyl orthoformate, which is directly analogous to this compound.
Trustworthiness: Troubleshooting and Key Insights
-
Catalyst Choice: While the reaction can proceed without a catalyst, acidic catalysts (Brønsted or Lewis acids) like p-TSA, H₂SO₄, or Yb(OTf)₃ can significantly accelerate the reaction by activating the orthoester. [7][8][10]For sensitive substrates, catalyst-free conditions at higher temperatures may be preferable. [11][12]* Reaction Temperature: The temperature should be sufficient to facilitate the elimination of butanol. In solvent-free conditions, temperatures between 80-140°C are common. [8][13]* Substrate Reactivity: Electron-donating groups on the anthranilamide ring can increase the nucleophilicity of the amino and amido groups, potentially accelerating the reaction. Conversely, strongly electron-withdrawing groups may require longer reaction times or more forceful conditions.
-
Work-up Considerations: The aqueous basic wash (e.g., NaHCO₃) is crucial for removing any unreacted acidic catalyst and acidic byproducts, simplifying the final purification step.
Conclusion
The one-pot, three-component synthesis of quinazolin-4(3H)-ones using this compound is a powerful and highly adaptable method for synthetic chemists. Its operational simplicity, high efficiency, and amenability to a wide range of substrates make it an invaluable tool for the rapid generation of compound libraries for drug discovery and materials science. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this protocol to accelerate their research programs.
References
-
ResearchGate. (n.d.). One-pot synthesis of 4(3H)–quinazolinones under solvent free.... Retrieved from [Link]
-
MDPI. (2021). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]
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ResearchGate. (2007). Yb(OTf) 3 -CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. Retrieved from [Link]
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Marinho, E. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molbank, 2023(4), M1759. Retrieved from [Link]
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Bunce, R. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides or 3-Aminoalkanamides and Orthoesters. Molbank, 2018(4), M1018. Retrieved from [Link]
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ACS Publications. (2017). One-Pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel-Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alcohols. Retrieved from [Link]
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Driving Esterification to Completion: Tributyl Orthoformate as a High-Efficiency Water Scavenger
Application Note & Protocol
Introduction: The Challenge of Water in Esterification
Esterification, a cornerstone reaction in organic synthesis, is fundamental to the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. This condensation reaction, however, is notoriously reversible, with the equilibrium often disfavoring high yields of the desired ester product. The co-production of water is the primary culprit, as its accumulation can drive the reverse reaction—hydrolysis—thus diminishing the overall yield and purity of the target molecule. To overcome this thermodynamic hurdle, chemists have long sought effective methods for in-situ water removal. Tributyl orthoformate has emerged as a powerful and versatile tool in this endeavor, acting as an efficient chemical water scavenger to drive esterification reactions to completion.
Mechanism of Action: How this compound Works
This compound, an orthoester of formic acid, removes water from a reaction mixture through an irreversible chemical reaction. In the presence of an acid catalyst, which is often already employed for the esterification itself, this compound reacts with water to form butyl formate and butanol.[1]
The key advantages of this approach are:
-
Irreversible Water Removal: The reaction between this compound and water is essentially irreversible under typical esterification conditions, effectively sequestering water as it is formed and preventing the reverse hydrolysis reaction.
-
Favorable Byproducts: The byproducts, butyl formate and butanol, are often volatile and can be easily removed during workup. In some cases, the butanol generated can even participate in the esterification reaction, further driving product formation.
-
Mild Reaction Conditions: The use of this compound allows for esterifications to be conducted under milder conditions than those requiring physical water removal methods, such as azeotropic distillation with a Dean-Stark apparatus. This is particularly beneficial for thermally sensitive substrates.[2]
-
Improved Yields and Purity: By continuously shifting the reaction equilibrium towards the product side, the use of this compound can lead to significantly higher yields and improved purity of the desired ester.
Visualizing the Process: Esterification with Water Scavenging
The following diagram illustrates the central role of this compound in driving the esterification equilibrium towards the product.
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The Versatility of Tributyl Orthoformate in Modern API Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Reagent, A Multifunctional Tool
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the pursuit of efficiency, selectivity, and robustness is paramount. Tributyl orthoformate (TBOF), HC(OBu)₃, has emerged as a highly versatile and indispensable reagent that addresses these critical needs. While often grouped with its more common analogue, triethyl orthoformate (TEOF), TBOF possesses unique physical properties that offer distinct advantages in specific synthetic contexts. Its higher boiling point (245°C) and the corresponding higher boiling point of its byproduct, butanol (118°C), allow for higher reaction temperatures and facilitate easier removal of volatile impurities, making it a superior choice for certain process development applications.
This guide provides an in-depth exploration of TBOF's primary applications in pharmaceutical synthesis, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic advantages. The protocols and insights presented herein are designed for researchers, chemists, and process development professionals dedicated to advancing the efficiency and elegance of modern drug synthesis.
Core Applications in Pharmaceutical Synthesis
This compound's utility in API synthesis can be broadly categorized into three key functions: as a powerful dehydrating agent, a versatile formylating reagent, and an effective protecting group precursor.
As a High-Efficiency Dehydrating Agent (Water Scavenger)
Moisture-sensitive reactions are a common challenge in API synthesis, where even trace amounts of water can lead to unwanted side reactions, catalyst deactivation, or significantly reduced yields. TBOF serves as an exceptional in-situ chemical water scavenger.[1][2]
The Causality: TBOF reacts irreversibly with water to form tributyl formate and butanol, both of which are typically easy to remove from the reaction mixture. This process drives equilibrium-limited reactions, such as esterifications and ketalizations, to completion without the need for physical water removal methods like Dean-Stark apparatuses.[3] The reaction is often acid-catalyzed and is highly efficient.
Strategic Advantage vs. Other Methods: Compared to physical drying methods or other chemical desiccants, TBOF offers the advantage of homogeneous reaction conditions. Unlike solid drying agents (e.g., MgSO₄, molecular sieves), it does not require filtration and avoids potential issues with surface area deactivation. Its efficacy at higher temperatures makes it particularly suitable for reactions requiring significant thermal input.
Protocol 1: General Procedure for TBOF as a Water Scavenger in Esterification
-
Objective: To drive an acid-catalyzed esterification to completion.
-
Materials: Carboxylic acid (1.0 eq), Alcohol (1.1-1.5 eq), this compound (1.2 eq), Acid catalyst (e.g., p-TsOH, 0.01-0.05 eq), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid, alcohol, and anhydrous solvent.
-
Add the acid catalyst and stir until dissolved.
-
Add this compound to the mixture in a single portion.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC, GC, or LC-MS. The reaction is driven by the consumption of water by TBOF.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Perform a standard aqueous workup, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product as necessary via chromatography or distillation.
-
As a Formylating Agent for Heterocycle Synthesis
Orthoformates are classic and reliable reagents for introducing a single carbon atom, which is fundamental in constructing the heterocyclic scaffolds prevalent in medicinal chemistry.[4][5] Benzimidazoles, quinazolines, and benzoxazoles, all vital pharmacophores, are commonly synthesized using this approach.[4][6]
The Causality: Under acidic conditions, TBOF generates a highly electrophilic dibutoxycarbenium ion, [HC(OBu)₂]⁺. This intermediate readily reacts with nucleophiles, such as the ortho-disubstituted anilines used in heterocycle synthesis. A subsequent condensation and cyclization sequence yields the desired heterocyclic ring system.[7]
Strategic Advantage: This method is often employed in "one-pot" syntheses, which are highly desirable in pharmaceutical manufacturing due to their operational simplicity, reduced waste, and high atom economy.[4] The reaction of amines with orthoesters is a well-established and robust method for creating imidates and amidines, which are key intermediates.[4]
Diagram 1: General Workflow for API Synthesis Using TBOF
Caption: General experimental workflow for a synthetic step involving TBOF.
In the Protection of Diols
The selective protection of functional groups is a cornerstone of complex molecule synthesis. Diols, which are common in many pharmaceutical intermediates, can be effectively protected by reacting them with TBOF to form cyclic orthoformates. This strategy prevents the diol from participating in undesired reactions elsewhere in the synthetic sequence.
The Causality: In the presence of an acid catalyst, TBOF reacts with a 1,2- or 1,3-diol to form a five- or six-membered cyclic acetal, respectively. This reaction is driven to completion by the removal of the butanol byproduct. These cyclic structures are generally stable to basic and nucleophilic conditions but can be readily cleaved under aqueous acidic conditions, making them an excellent choice for temporary protection.
Strategic Advantage: This method provides a robust protecting group that is orthogonal to many other common protecting groups used in API synthesis. The simultaneous protection of two hydroxyl groups in a single step enhances efficiency and reduces the overall step count in a synthetic route.
Mechanistic Insight: The Activation of this compound
Understanding the activation mechanism is key to troubleshooting and optimizing reactions. Under acidic catalysis (Lewis or Brønsted acid), TBOF is protonated, leading to the loss of a butanol molecule to form the highly reactive dibutoxycarbenium ion. This electrophile is the key intermediate in both formylation and protection reactions.
Diagram 2: Acid-Catalyzed Activation of TBOF and Reaction with a Nucleophile
Caption: Activation of TBOF to form the key electrophilic intermediate.
Quantitative Comparison and Process Considerations
While TBOF and TEOF are functionally similar, the choice between them can impact process parameters.
| Parameter | This compound (TBOF) | Triethyl Orthoformate (TEOF) | Rationale & Implication for API Synthesis |
| Boiling Point | ~245 °C | 146 °C | TBOF allows for higher reaction temperatures, potentially increasing reaction rates. |
| Byproduct | n-Butanol (BP: 118 °C) | Ethanol (BP: 78 °C) | The higher boiling point of butanol can be advantageous for removing more volatile starting materials or solvents before workup. Conversely, ethanol is sometimes easier to remove under standard vacuum conditions. |
| Molecular Weight | 234.35 g/mol | 148.20 g/mol | TBOF is less mass-efficient, a consideration for large-scale manufacturing cost analysis. |
| Reactivity | Generally similar to TEOF | Generally similar to TBOF | The fundamental reactivity is dictated by the orthoester functional group. Minor differences may arise from steric effects of the butyl groups.[8] |
Safety and Handling
This compound is a combustible liquid and is sensitive to moisture. It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]
Conclusion
This compound is a powerful, multi-functional reagent that offers significant advantages in the synthesis of pharmaceutical ingredients. Its roles as a high-temperature water scavenger, a C1 building block for essential heterocyclic pharmacophores, and a protecting group for diols make it an invaluable tool for the modern synthetic chemist. By understanding the chemical principles behind its reactivity and leveraging its unique physical properties, researchers and drug development professionals can design more efficient, robust, and scalable synthetic routes to complex and life-saving medicines.
References
- Hajra, A., et al. (2010). Formylation without catalyst and solvent at 80 °C. Tetrahedron Letters, 51(22), 2896–2899.
- Kaboudin, B. (2002). A practical and convenient procedure for the N-formylation of amines using formic acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.
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de Fatima, A., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7869. Available from: [Link]
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ResearchGate. (n.d.). Reaction of primary amines with triethyl orthoformate in water. Available from: [Link]
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ResearchGate. (2013). A Very Simple, Highly Efficient and Catalyst-Free Procedure for the N-Formylation of Amines Using Triethyl Orthoformate in Water under Ultrasound-Irradiation. Available from: [Link]
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MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Available from: [Link]
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Grokipedia. (n.d.). Triethyl orthoformate. Available from: [Link]
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Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Utility of Triethyl Orthoformate: Applications in Specialty Chemicals and Beyond. Available from: [Link]
-
Wikipedia. (n.d.). Triethyl orthoformate. Available from: [Link]
- Google Patents. (2019). A kind of synthetic method of triethyl orthoformate.
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Docta Complutense. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Available from: [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Coatings with Triethyl Orthoformate: Stability and Performance. Available from: [Link]
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Sanjay Chemicals (India) Pvt. Ltd. (n.d.). TRIETHYL ORTHOFORMATE (TEOF). Available from: [Link]
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Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Available from: [Link]
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ResearchGate. (n.d.). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Available from: [Link]
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ResearchGate. (n.d.). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Available from: [Link]
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Application Notes and Protocols for the Esterification of Carboxylic Acids to Butyl Esters Using Tributyl Orthoformate
Introduction: A Modern Approach to Butyl Ester Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and clean conversion of carboxylic acids to their corresponding esters is a cornerstone reaction. Butyl esters, in particular, are prevalent motifs in drug molecules, flavorings, and industrial solvents. Traditional Fischer esterification, while fundamental, is a reversible process often requiring a large excess of alcohol and aggressive acid catalysis, leading to challenges in product isolation and waste management. Tributyl orthoformate, HC(O-n-Bu)₃, emerges as a highly effective reagent to overcome these limitations. It serves as both a source of the butyl group and, more critically, as an in-situ dehydrating agent, decisively driving the esterification equilibrium towards completion under mild conditions.
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed laboratory protocols for the use of this compound as a superior reagent for the synthesis of butyl esters from carboxylic acids.
Part 1: The Underlying Chemistry: Mechanism of Action
The efficacy of this compound (TBOF) stems from its ability to irreversibly remove water, the byproduct of esterification. This can occur through two primary, often concurrent, mechanistic pathways depending on the reaction conditions.
Pathway A: In-Situ Water Scavenging in Acid-Catalyzed Esterification
In a typical esterification reaction between a carboxylic acid (R-COOH) and butanol (BuOH), water is formed. TBOF acts as a chemical "water trap." In the presence of an acid catalyst, TBOF is hydrolyzed by the water generated, producing butyl formate and additional butanol. This process consumes the water, preventing the reverse reaction (ester hydrolysis) and driving the formation of the desired butyl ester to completion.[1]
Caption: TBOF drives esterification by consuming water.
Pathway B: Direct Esterification under Neat Conditions
This compound can also serve as the direct butylating agent, often without the need for an external catalyst.[1] In this scenario, the carboxylic acid protonates an oxygen atom of the orthoformate, initiating a cascade that leads to the formation of the butyl ester, butyl formate, and butanol. This method is particularly advantageous as it avoids the addition of butanol and strong acids, simplifying the reaction setup and workup. The reaction is typically driven to completion by heating the mixture to reflux, which allows for the removal of the lower-boiling byproducts.
Caption: Mechanism of direct conversion using TBOF.
Part 2: Application Notes & Experimental Strategy
As a Senior Application Scientist, the choice of protocol is dictated by the substrate's properties and the desired scale and purity.
-
Expertise & Experience: The Neat Reaction (Protocol 1) is often the most straightforward and atom-economical method. It is ideal for thermally stable carboxylic acids that do not possess other acid-sensitive functional groups. The reaction is driven by temperature, and monitoring the evolution of low-boiling byproducts (butanol, bp 118 °C; butyl formate, bp 107 °C) can be a simple way to track progress. The higher boiling point of TBOF (245-247 °C) compared to TEOF (146 °C) means these reactions can be run at higher temperatures, potentially accelerating the conversion of sterically hindered acids.
-
Trustworthiness & Self-Validation: For substrates sensitive to high temperatures or those that may undergo side reactions under neat, heated conditions, the Acid-Catalyzed Dehydration Method (Protocol 2) offers a milder alternative.[2] Here, TBOF's primary role is as a dehydrating agent in a more traditional esterification setup. The reaction can be run at the reflux temperature of butanol or a suitable solvent like toluene. The success of this method is validated by the high conversion to the ester, which would otherwise be limited by equilibrium without the orthoformate.
-
Stoichiometry: At least one equivalent of TBOF is required for each equivalent of carboxylic acid to act as the water scavenger.[2] However, using TBOF in excess (1.5 to 3 equivalents), especially in the neat protocol, is common to ensure the reaction goes to completion and to serve as the reaction solvent.
-
Catalyst Choice: For Protocol 2, common strong acid catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective.[2] Typically, a catalytic amount (0.01 to 0.05 equivalents) is sufficient. Lewis acids could also be employed.
Part 3: Experimental Protocols
Protocol 1: Direct Esterification (Neat, Catalyst-Free)
This protocol is adapted from the well-established procedure for triethyl orthoformate and is suitable for most simple aliphatic and aromatic carboxylic acids.[1]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head (or a reflux condenser), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add this compound (1.5–3.0 eq).
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the mixture but will typically be above 120 °C. Lower boiling byproducts (butanol, butyl formate) will begin to distill off.
-
Monitoring: The reaction can be monitored by TLC, GC, or by observing when the evolution of low-boiling distillates ceases. Typical reaction times are 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If excess TBOF is present, it can be removed under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude butyl ester.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Esterification with TBOF as Dehydrating Agent
This protocol is based on the use of orthoesters in combination with an alcohol and an acid catalyst, providing a milder alternative to the neat reaction.[2]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), n-butanol (3.0–5.0 eq), and a suitable solvent such as toluene (optional, can aid in heat transfer).
-
Reagent Addition: Add this compound (1.1–1.5 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., concentrated H₂SO₄, 0.02 eq).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C depending on the solvent) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude butyl ester by vacuum distillation or flash column chromatography.
Part 4: Data Presentation & Summary
The following table summarizes the key parameters for the two protocols described. Researchers should optimize these conditions for their specific substrate.
| Parameter | Protocol 1: Direct (Neat) | Protocol 2: Acid-Catalyzed |
| TBOF Stoichiometry | 1.5 - 3.0 equivalents | 1.1 - 1.5 equivalents |
| Co-reagent | None | n-Butanol (3-5 eq) |
| Catalyst | None (Thermal) | H₂SO₄ or p-TsOH (0.01-0.05 eq) |
| Temperature | Reflux (typically >120 °C) | Reflux (typically 80-120 °C) |
| Typical Time | 2 - 12 hours | 4 - 24 hours |
| Best Suited For | Thermally stable acids | Thermally sensitive substrates |
| Key Advantage | High atom economy, simple setup | Milder reaction conditions |
References
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Leveraging Lewis Acid Catalysis in Tributyl Orthoformate Chemistry: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction
Tributyl orthoformate, HC(OBu)₃, is a versatile and powerful reagent in modern organic synthesis. While structurally similar to its more common methyl and ethyl analogs, its higher boiling point and different steric profile offer unique advantages in specific applications. As a stable precursor to a formyl group equivalent and an effective dehydrating agent, its synthetic potential is vast. However, the true power of this compound is unlocked through activation with Lewis acids. The coordination of a Lewis acid to one of the alkoxy oxygens dramatically increases the compound's electrophilicity, transforming it from a relatively placid reagent into a potent electrophile capable of a wide range of chemical transformations.
This guide provides an in-depth exploration of Lewis acid-catalyzed reactions involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-tested protocols for key applications. This document is designed for researchers, scientists, and drug development professionals seeking to harness the full synthetic utility of this reagent system.
The Core Principle: Lewis Acid Activation of this compound
The reactivity of this compound is fundamentally dependent on its ability to act as an electrophile. In the absence of a catalyst, this reactivity is low. A Lewis acid (LA) catalyst dramatically enhances this electrophilicity by coordinating to a lone pair of electrons on one of the butoxy oxygen atoms. This coordination weakens the carbon-oxygen bond, facilitating its cleavage to generate a highly reactive dibutoxycarbenium ion. This cation is the key electrophilic intermediate responsible for the subsequent transformations.[1]
The choice of Lewis acid is critical and can be tailored to the specific substrate and desired reaction. Highly oxophilic Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Titanium(IV) chloride (TiCl₄) are particularly effective at promoting this activation.[2][3] In contrast, milder Lewis acids like Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂) offer a balance of reactivity and cost-effectiveness for many applications.[4][5]
Figure 1: General mechanism for the Lewis acid activation of this compound.
Application I: Acetalization of Carbonyls
One of the most fundamental applications of this compound is the protection of aldehydes and ketones as their corresponding dibutyl acetals. This reaction is driven to completion by the dual role of the orthoformate: it acts as both the acetal-forming reagent and an in-situ dehydrating agent, sequestering the water byproduct to prevent the reverse reaction.[6]
Scientific Rationale: Lewis acid catalysis is essential for activating the carbonyl group, making it more susceptible to nucleophilic attack by the butoxy groups. Furthermore, the Lewis acid activates the orthoformate, as previously described. Water-tolerant Lewis acids like Sc(OTf)₃ are particularly advantageous as they are not significantly inhibited by the small amount of water generated during the reaction, allowing for lower catalyst loadings and milder conditions.[7]
Protocol 1: Sc(OTf)₃-Catalyzed Acetalization of Benzaldehyde
This protocol describes the efficient protection of an aromatic aldehyde using a catalytic amount of scandium(III) triflate.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.5 mmol, 348 mg)
-
Scandium(III) triflate (Sc(OTf)₃) (0.01 mmol, 4.9 mg)
-
Anhydrous Dichloromethane (DCM), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Figure 2: Experimental workflow for the acetalization protocol.
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Add this compound (1.5 mmol) to the solution via syringe.
-
Add scandium(III) triflate (0.01 mmol) to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzaldehyde dibutyl acetal.
Trustworthiness Check: The reaction is self-validating through TLC analysis, showing the disappearance of the carbonyl spot and the appearance of a new, less polar product spot. The catalyst can often be recovered from the aqueous layer and reused.[7]
Comparative Data for Lewis Acids in Acetalization
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Typical Reaction Time | Yield (%) | Reference |
| Sc(OTf)₃ | 0.1 - 1 | 1 - 4 hours | >95 | [7] |
| FeCl₃ | 5 - 10 | 3 - 6 hours | 85 - 95 | [8] |
| TMSOTf | 1 - 5 | 0.5 - 2 hours | >95 | [9] |
| InCl₃ | 2 - 5 | 2 - 5 hours | 90 - 98 | [10] |
Application II: N-Formylation and Formamidine Synthesis
The reaction of this compound with primary or secondary amines provides a direct and efficient route to N-formylated products (formamides) and N,N'-disubstituted formamidines. These motifs are prevalent in pharmaceuticals and are valuable synthetic intermediates.[11]
Scientific Rationale: The reaction proceeds via nucleophilic attack of the amine on the Lewis acid-activated dibutoxycarbenium ion. With one equivalent of amine, an intermediate amidacetal is formed, which upon work-up or further reaction yields the formamide. When two equivalents of a primary amine are used, the intermediate reacts further, eliminating butanol to form the stable formamidine product. Inexpensive and robust Lewis acids like FeCl₃ are highly effective for this transformation, activating the orthoformate without being poisoned by the basic amine substrates.[12][13]
Protocol 2: FeCl₃-Catalyzed Synthesis of N,N'-Diphenylformamidine
This protocol details the one-pot synthesis of a diarylformamidine from aniline and this compound.
Materials:
-
Aniline (2.0 mmol, 186 mg)
-
This compound (1.0 mmol, 232 mg)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 16 mg)
-
Anhydrous Toluene, 10 mL
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve aniline (2.0 mmol) and this compound (1.0 mmol) in anhydrous toluene (10 mL).
-
To this well-stirred solution, add anhydrous FeCl₃ (0.1 mmol) in one portion.
-
Stir the reaction mixture at ambient temperature for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting solid residue by column chromatography over silica gel (using a hexane/ethyl acetate gradient) to afford pure N,N'-diphenylformamidine.
Causality Insight: Using two equivalents of the amine is crucial for driving the reaction towards the formamidine product. The second amine molecule acts as a nucleophile to displace the final butoxy group from the intermediate formed after the first addition. FeCl₃ is proposed to activate the ethoxy groups for C-O bond cleavage, facilitating the nucleophilic displacements by the amine.[13]
Figure 3: Plausible mechanism for formamidine synthesis.
Application III: Carbon-Carbon Bond Formation
Lewis acid-activated this compound is a potent electrophile for carbon-carbon bond formation. A key example is the dialkoxymethylation of enolates or silyl enol ethers, a variant of the Mukaiyama aldol reaction, which produces β-keto acetals.[1]
Scientific Rationale: Strong Lewis acids, particularly those that can also act as silylating agents or coordinate strongly with oxygen, are ideal for this transformation. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an excellent choice as it potently activates the orthoformate.[14] The reaction involves the electrophilic attack of the dibutoxycarbenium ion on the nucleophilic double bond of the silyl enol ether, forming a new C-C bond and an oxocarbenium ion intermediate that is subsequently trapped.
Protocol 3: TMSOTf-Catalyzed Reaction with a Silyl Enol Ether
This protocol outlines the formation of a β-keto acetal from the silyl enol ether of cyclohexanone.
Materials:
-
1-(Trimethylsiloxy)cyclohexene (1.0 mmol, 170 mg)
-
This compound (1.2 mmol, 279 mg)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 22 mg)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Pyridine (0.1 mmol, 8 mg)
-
Apparatus for reactions at low temperature (e.g., dry ice/acetone bath)
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and nitrogen inlet, add 1-(trimethylsiloxy)cyclohexene (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.2 mmol) to the cold solution.
-
Slowly add TMSOTf (0.1 mmol) dropwise via syringe. The solution may change color.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding pyridine (0.1 mmol) to neutralize the TMSOTf, followed by 10 mL of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel.
-
Separate the layers, extract the aqueous phase with DCM (2 x 10 mL), combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution in vacuo and purify the crude product by flash chromatography to yield 2-(dibutoxymethyl)cyclohexan-1-one.
Expert Insight: Maintaining a low temperature is critical to prevent side reactions and ensure high selectivity. The use of a hindered base for quenching is sometimes preferred to minimize potential side reactions with the product. This reaction provides a powerful method for introducing a protected aldehyde functionality (a "masked formyl group") at the α-position of a ketone.[1][15]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis.
- ChemicalBook. (2022). Chemical uses of triethyl orthoformate.
-
Darvish, F., & Khazraee, S. (2015). FeCl3 Catalyzed One Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles under Solvent-Free Conditions. International Journal of Organic Chemistry, 5, 75-80. [Link]
-
Merisor, E., Conrad, J., Malakar, C. C., & Beifuss, U. (2008). Unexpected Lewis Acid Mediated Reactions of 1-Arylbut-3-en-1-ols with Trimethyl Orthoformate: A New Synthesis of Homoallyl Ethers and Chlorides. Synlett, 2008(6), 903-907. [Link]
-
de la Torre, J. C., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 779-813. [Link]
-
Van der Veken, P., et al. (2011). Formylation of Amines. ACS Medicinal Chemistry Letters, 2(3), 214-218. [Link]
-
Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 235-253. [Link]
-
Merisor, E., Conrad, J., Malakar, C. C., & Beifuss, U. (2008). Unexpected Lewis Acid Mediated Reactions of 1-Arylbut-3-en-1-ols with Trimethyl Orthoformate – A New Synthesis of Homoallyl Ethers and Chlorides. ResearchGate. [Link]
- Wikipedia. (n.d.). Triethyl orthoformate.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from Organic Chemistry Portal. [Link]
-
Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. [Link]
-
Ali, I., et al. (2024). Recent Advances in Scandium(III) Triflate Catalysis: A Review. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(53), 32066-32095. [Link]
-
Chakraborty, P., & Ghosh, S. (2013). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. International Journal of Organic Chemistry, 3(1), 25-28. [Link]
- ResearchGate. (n.d.). N-formylation of amines with triethyl orthoformate.
-
Chakraborty, P., & Ghosh, S. (2013). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Scientific Research Publishing. [Link]
-
Kobayashi, S., Hachiya, I., & Araki, Y. (1995). Scandium Trifluoromethanesulfonate (Sc(OTf)3) as a Novel Reusable Lewis Acid Catalyst in Aldol and Michael Reactions. Tetrahedron Letters, 36(18), 3185-3188. [Link]
- ResearchGate. (n.d.). Table 2 Results of the Reactions of 1a and 2 with Different Lewis Acids.
-
Zhang, Y., et al. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals. The Journal of Organic Chemistry, 89(8), 5555-5559. [Link]
-
Honda, M., et al. (2024). Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. ACS Omega, 9(25), 28247-28253. [Link]
-
Oh, K., & Kim, S. H. (2018). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. ACS Omega, 3(9), 12206-12214. [Link]
- Pharmacia. (n.d.). Scandium Triflate: A Versatile Catalyst with Promising Applications.
- Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate.
-
Yamamoto, H., & Futatsugi, K. (2012). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 88(5), 193-207. [Link]
-
Maleki, A., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. Catalysts, 12(7), 754. [Link]
-
Ji, W.-h., et al. (2008). FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans. Synlett, 2008(20), 3046-3052. [Link]
-
Downey, C. W. (2010). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. [Link]
- ResearchGate. (n.d.). Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).
- WIPO Patentscope. (2003). WO/2003/082801 SYNTHESIS OF DIALKYL CARBONATES.
-
Frizzo, C. P. (2009). Alkyl Orthoformate: A Versatile Reagent in Organic Synthesis. Synfacts, 2009(10), 1146-1146. [Link]
- ResearchGate. (n.d.). Mechanism for catalytic orthoformate hydrolysis in the presence of....
- Wikipedia. (n.d.). Trimethyl orthoformate.
- ResearchGate. (n.d.). Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols.
Sources
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- 3. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FeCl3 Catalyzed One Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles under Solvent-Free Conditions [scirp.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 8. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]
- 9. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected Lewis Acid Mediated Reactions of 1-Arylbut-3-en-1-ols with Trimethyl Orthoformate : A New Synthesis of Homoallyl Ethers and Chlorides | Semantic Scholar [semanticscholar.org]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. An Efficient FeCl3 Catalyzed Synthesis of N,N’-Diarylformamidines [scirp.org]
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- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent hydrolysis of tributyl orthoformate during storage
Answering the user's request.
Technical Support Center: Tributyl Orthoformate
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to maintain the integrity of your this compound, ensuring the reliability and reproducibility of your experiments.
Section 1: Understanding the Core Issue: Hydrolysis
This section addresses the fundamental chemical instability of this compound and the factors that drive its degradation.
FAQ 1: What exactly is this compound hydrolysis?
This compound is highly susceptible to hydrolysis, a chemical reaction where a molecule is cleaved by reacting with water. In this case, one molecule of this compound reacts with water to yield one molecule of tributyl formate and two molecules of butanol. This reaction is readily catalyzed by even trace amounts of acid.[1]
The overall reaction is: CH(OC₄H₉)₃ + H₂O --(H⁺ catalyst)--> HCO₂(OC₄H₉) + 2 HO-C₄H₉
This degradation compromises the purity of the reagent, introducing contaminants (tributyl formate and butanol) that can interfere with subsequent reactions, alter stoichiometry, and lead to failed experiments.
FAQ 2: What are the primary factors that accelerate hydrolysis?
Three main factors contribute to the degradation of this compound:
-
Moisture: As a reactant, water is the most critical factor. The presence of atmospheric humidity or residual water in storage containers is sufficient to initiate hydrolysis.[2]
-
Acidity: The hydrolysis of orthoesters is significantly accelerated by acid catalysis.[3][4] The reaction proceeds via the formation of a carboxonium ion, a mechanism that is highly favored under acidic conditions.[3][4] Storage away from acidic materials is crucial.[5]
-
Temperature: While secondary to moisture and acidity, elevated temperatures can increase the rate of most chemical reactions, including hydrolysis. Therefore, storing the reagent in a cool environment is recommended.[6]
To visualize the acid-catalyzed mechanism, refer to the diagram below.
Caption: Acid-catalyzed hydrolysis of this compound.
Section 2: Proactive Prevention: Storage and Handling Best Practices
Proper storage is not merely a suggestion but a critical requirement for maintaining the quality of this compound.
FAQ 3: What is the most effective way to store this compound to prevent hydrolysis?
The most effective method is to store it under a dry, inert atmosphere.[7] This technique, known as inert gas blanketing, involves replacing the air in the headspace of the container with a non-reactive gas like nitrogen or argon.[8][9] This practice rigorously excludes both moisture and oxygen, providing the ultimate protection for the reagent.
FAQ 4: If I don't have access to inert gas, what are my options?
If an inert gas setup is unavailable, the next best approach is to use a desiccator cabinet or to store the sealed bottle inside a secondary container that contains a desiccant.[10][11] This creates a localized dry environment that minimizes moisture exposure each time the secondary container is opened.
Table 1: Comparison of Storage Techniques
| Technique | Effectiveness | Complexity & Cost | Best For |
| Standard Storage (Tightly sealed bottle) | Low-Moderate | Low | Short-term storage of unopened bottles. |
| Storage with Desiccants | Moderate-High | Low-Moderate | Frequent users; labs without inert gas capabilities. |
| Inert Gas Blanketing | Very High | High | Long-term storage; high-purity applications; sensitive experiments. |
FAQ 5: What type of container material is best?
Always store this compound in the manufacturer's original container whenever possible.[6] These containers are typically made of materials tested for compatibility. If you must aliquot the reagent, use clean, oven-dried glass bottles with PTFE-lined (Teflon) caps. Polytetrafluoroethylene (PTFE) provides an excellent seal and is highly resistant to chemical attack. Avoid using plastic containers unless explicitly approved for flammable liquids and verified for compatibility.[6]
FAQ 6: Can I use desiccants directly in the bottle?
No. Never add desiccant packets or beads directly into the liquid this compound. This will contaminate your reagent. Desiccants should only be used to create a dry external environment, for example, by placing the sealed bottle in a desiccator or a sealed secondary container with the desiccant.[12][13]
Table 2: Common Laboratory Desiccants for External Storage Environment
| Desiccant | Adsorption Capacity | Suitability for Dry Environment | Regeneration |
| Silica Gel (Indicating) | Good | Excellent for general purpose dryness.[14] Color indicator shows when saturated.[11] | Yes (by heating) |
| Molecular Sieves (4Å) | Very High | Superior performance, especially at low humidity.[14] Ideal for highly sensitive reagents. | Yes (by heating in a vacuum oven) |
| Calcium Chloride | High | Effective but can form a liquid brine when saturated.[13] | Not easily regenerated |
Section 3: Troubleshooting and Quality Control
Even with the best practices, issues can arise. This section helps you identify and address potential degradation.
FAQ 7: My this compound appears cloudy. Has it gone bad?
Yes, cloudiness or the presence of a precipitate is a strong indicator of hydrolysis. The degradation products (tributyl formate and butanol) may have different solubilities or could react further, leading to a hazy appearance. The material should be considered compromised.
FAQ 8: I opened a bottle a few months ago. How can I verify its purity before a critical experiment?
Visual inspection is the first step. If it is clear and colorless, you can proceed with a more definitive quality check. The most common methods are:
-
Gas Chromatography (GC): This is the preferred method. A pure sample will show a single major peak. Degraded samples will show additional peaks corresponding to butanol and tributyl formate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can easily detect the presence of hydrolysis products. Look for the characteristic formate proton signal and new signals corresponding to butanol.
-
Karl Fischer Titration: This method specifically measures the water content. An elevated water level indicates moisture ingress and a high risk of hydrolysis.
FAQ 9: The cap on my bottle seems loose. What should I do?
Immediately tighten the cap and wrap the cap/neck junction with Parafilm® or electrical tape to improve the seal. Place the bottle in a desiccator or a sealed bag with a desiccant. If the reagent is critical, perform a quality check (see FAQ 8) before its next use.
Section 4: Key Experimental Protocols
Following standardized procedures for handling and storage is essential.
Protocol 1: Aliquoting and Storing this compound Under Inert Atmosphere
This protocol describes the best-practice method for transferring this compound from a large container to smaller vessels for routine use, minimizing the risk of contamination and degradation.
Materials:
-
Stock bottle of this compound
-
Oven-dried, septum-sealed glass vials with PTFE-lined caps
-
Dry syringes and needles
-
Source of dry inert gas (Nitrogen or Argon) with a regulator
-
Schlenk line or manifold (optional, for advanced users)
Procedure:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >120°C for at least 4 hours and cooled in a desiccator.
-
Inert Gas Purge: Puncture the septum of the stock bottle with a needle connected to the inert gas line to create positive pressure. Use a second needle as a vent.
-
Vial Purge: Purge the empty receiving vials with the inert gas for several minutes to displace all air and moisture.
-
Transfer: Using a dry syringe, carefully draw the desired volume of this compound from the stock bottle.
-
Aliquot: Quickly transfer the liquid into the purged receiving vial by piercing its septum. The positive pressure in the vial will escape through the syringe needle.
-
Seal: Once the transfer is complete, remove the syringe. Immediately wrap the septum/cap with Parafilm® for an extra secure seal.
-
Labeling: Clearly label each vial with the chemical name, date of aliquoting, and handling precautions (e.g., "Store under N₂").
-
Storage: Store the aliquoted vials and the main stock bottle in a cool, dry, and dark place designated for flammable liquids.[6][15]
Caption: Recommended workflow for handling this compound.
References
-
Kresge, A. J., & Young, C. I. (1983). Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Journal of the American Chemical Society, 105(13), 4387–4391. [Link]
-
Air Products. The Importance of Inerting. [Link]
-
Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?. [Link]
-
Nippon Gases. Inerting System. [Link]
-
SD Fine-Chem Ltd. Safety Data Sheet: Triethyl Orthoformate. [Link]
-
Wikipedia. Orthoester. [Link]
-
Linde Gas. Inerting in the chemical industry. [Link]
-
IMPAK Corporation. Moisture Sensitive Product Storage System. [Link]
-
von Delius, M., & Wessely, F. (2018). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 51(12), 3007–3017. [Link]
-
von Delius, M., & Wessely, F. (2018). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research, 51(12), 3007–3017. [Link]
-
Wikipedia. Inert gas. [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
PENPET Petrochemical Trading. Triethyl orthoformate (TEOF). [Link]
-
Bouab, O., Lamaty, G., & Moreau, C. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry, 58(6), 567-570. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Safety and Handling of Triethyl Orthoformate in Industrial Settings. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Journal of the American Chemical Society, 131(21), 7193–7202. [Link]
-
ResearchGate. Figure 2 (A) Reaction and substrate scope for orthoformate hydrolysis... [Link]
-
ResearchGate. Mechanism for catalytic orthoformate hydrolysis in the presence of... [https://www.researchgate.net/figure/Mechanism-for-catalytic-orthoformate-hydrolysis-in-the-presence-of-catalytic-1_fig3_260021950]([Link] hydrolysis-in-the-presence-of-catalytic-1_fig3_260021950)
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Acid Catalysis in Basic Solution: A Supramolecular Host Promotes Orthoformate Hydrolysis. Science, 316(5821), 85-88. [Link]
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- 2. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 8. The Importance of Inerting [airproducts.ie]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. terrauniversal.com [terrauniversal.com]
- 11. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 12. Moisture Sensitive Product Storage System - SorbentSystems.com [sorbentsystems.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Drying Agents [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Formylation Reactions with Tributyl Orthoformate
Welcome to the technical support center for optimizing formylation reactions using tributyl orthoformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their formylation experiments. Here, we will delve into the mechanistic nuances, provide practical troubleshooting advice, and offer detailed protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of formylation using this compound?
A1: this compound serves as a formylating agent, and its reactivity is typically initiated under acidic conditions. The reaction mechanism involves the in-situ generation of a dialkoxycarbonium ion, which is a key electrophilic intermediate.[1] This highly reactive species is then attacked by a nucleophile, such as an amine, alcohol, or an enolizable carbon, leading to the formation of the formylated product.
The general mechanism can be visualized as follows:
Caption: General mechanism of acid-catalyzed formylation.
Q2: My formylation of a primary amine is sluggish and gives low yields. What are the likely causes and how can I improve it?
A2: Low reactivity in the N-formylation of primary amines can stem from several factors. Here's a troubleshooting guide:
-
Insufficient Catalyst: Acid catalysts are crucial for activating the this compound.[2] If you are observing a slow reaction, consider increasing the catalyst loading or switching to a stronger acid. Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids like zinc chloride.
-
Reaction Temperature: Formylation reactions are often temperature-dependent. A modest increase in temperature can significantly accelerate the reaction rate. However, be cautious of potential side reactions at elevated temperatures.
-
Steric Hindrance: Highly hindered amines may react slower. In such cases, a longer reaction time or a higher reaction temperature might be necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like toluene, xylenes, or acetonitrile are generally preferred. Protic solvents could potentially compete with the amine for the formylating agent.
| Parameter | Recommendation | Rationale |
| Catalyst | p-TsOH (0.1-0.5 mol%) | Effective proton source, readily available. |
| Temperature | 80-110 °C | Balances reaction rate and selectivity. |
| Solvent | Toluene | Aprotic, allows for azeotropic removal of butanol. |
| Stoichiometry | 1.1-1.5 eq. of TBOF | Ensures complete consumption of the amine. |
Q3: I am observing the formation of N-butyl amine as a side product. Why is this happening and how can I prevent it?
A3: The formation of an N-butyl amine is a known side reaction when using this compound. This occurs due to the alkylating potential of the orthoformate under certain conditions.[3] The dialkoxycarbonium ion intermediate can act as a butylating agent, especially at higher temperatures.
Prevention Strategies:
-
Lower the Reaction Temperature: This is the most effective way to minimize N-butylation.
-
Use a Milder Catalyst: A less acidic catalyst can reduce the propensity for side reactions.
-
Optimize Stoichiometry: Using a minimal excess of this compound can help.
Q4: Can this compound be used to formylate alcohols? What are the key considerations?
A4: Yes, this compound can be used for the O-formylation of alcohols to yield formate esters. The reaction proceeds via a similar acid-catalyzed mechanism.
Key Considerations:
-
Reversibility: The reaction can be reversible. To drive the equilibrium towards the product, it is often necessary to remove the butanol byproduct, for instance, by azeotropic distillation.
-
Substrate Reactivity: Primary alcohols react more readily than secondary or tertiary alcohols due to reduced steric hindrance.
-
Catalyst: Acid catalysts are essential. Lewis acids can also be effective.
Q5: When formylating an activated methylene compound, I'm getting a complex mixture of products. What's going on?
A5: Formylation of activated methylene compounds, such as β-ketoesters or malonates, can indeed lead to multiple products if not carefully controlled.
Potential Side Reactions:
-
Dialkoxymethylation: The initial product is often a dialkoxymethyl derivative, which may or may not be the desired product.
-
Enol Ether Formation: The activated methylene compound can react with the orthoformate to form an enol ether.
-
Self-Condensation: The starting material or the product can undergo self-condensation reactions under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures.
Experimental Protocols
Protocol 1: General Procedure for N-Formylation of a Primary Aromatic Amine
-
To a solution of the primary aromatic amine (1.0 eq.) in toluene (5 mL/mmol of amine) is added this compound (1.2 eq.).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Formylation of an Activated Methylene Compound (Diethyl Malonate)
-
A mixture of diethyl malonate (1.0 eq.) and this compound (1.5 eq.) is prepared.
-
A catalytic amount of anhydrous zinc chloride (0.1 eq.) is added.
-
The mixture is heated to 120-130 °C for 2-4 hours, with continuous monitoring by gas chromatography (GC) or NMR.
-
After the reaction is complete, the mixture is cooled and the excess reagents are removed by vacuum distillation.
-
The resulting ethoxymethylene malonate can be further purified by distillation under reduced pressure.
References
-
Proposed mechanism for N-formylation of amines with triethyl orthoformate. ResearchGate. [Link]
-
Formylation of Amines. PMC - NIH. [Link]
-
Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Reaction of primary amines with triethyl orthoformate in water. ResearchGate. [Link]
-
N-formylation of amines with triethyl orthoformate. ResearchGate. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
- Synthetic process of triethyl orthoformate.
-
One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. [Link]
-
On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
-
Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. [Link]
-
Trimethyl orthoformate. Wikipedia. [Link]
-
Orthoformic acid, triethyl ester. Organic Syntheses Procedure. [Link]
-
Mechanism help - Esterification with trimethyl orthoformate. Reddit. [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
Sources
Technical Support Center: Side Reactions of Tributyl Orthoformate with Grignard Reagents
Welcome to the technical support center for navigating the complexities of using tributyl orthoformate with Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction, commonly known as the Bodroux-Chichibabin aldehyde synthesis.[1][2][3] The primary goal of this reaction is to form a dialkyl acetal, which upon acidic hydrolysis, yields an aldehyde containing one more carbon atom than the parent Grignard reagent.[3][4]
While robust, this synthesis is not without its challenges. Success hinges on a nuanced understanding of the reaction mechanism and the potential for competing, non-productive pathways. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your reaction conditions, and maximize your yield of the desired product.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Extremely Low Yield & Recovery of Starting Materials
Question: My reaction to form the acetal intermediate is resulting in a very low yield, and upon workup, I primarily recover the hydrocarbon corresponding to my Grignard reagent (e.g., benzene from phenylmagnesium bromide). What is the likely cause?
Answer: This is the most common failure mode and almost invariably points to the premature quenching of the Grignard reagent. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[5] They will react preferentially with any available acidic proton source, a process that is much faster than the desired nucleophilic attack on the orthoformate.
The primary culprit is typically trace amounts of water, but other protic sources like alcohols can also be responsible.[6] This acid-base reaction deactivates the Grignard reagent by converting it into a simple alkane or arene, leaving the this compound unreacted.[6][7]
Workflow: Ensuring Anhydrous & Inert Conditions
Caption: Workflow for establishing anhydrous reaction conditions.
Troubleshooting Protocol:
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. Either oven-dry at >120 °C for several hours and assemble while hot, or flame-dry all components under a vacuum immediately before use. Allow to cool under a positive pressure of an inert gas (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or diethyl ether are typically dried by distillation from sodium/benzophenone ketyl.
-
Reagent Quality: Ensure the this compound is dry. If necessary, distill it from a mild drying agent. The Grignard reagent itself should be freshly prepared or recently titrated to confirm its molarity.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from setup to quenching. Use septa and syringes/cannulas for all transfers.[6]
Issue 2: The Reaction Stalls or Proceeds Very Slowly
Question: My reaction seems to be very sluggish, even after ensuring anhydrous conditions. Is this normal?
Answer: Yes, the initial nucleophilic attack of a Grignard reagent on an orthoformate can be a slow process, particularly with sterically hindered Grignard reagents.[1] The electrophilicity of the central carbon of the orthoformate, while sufficient to react, is less than that of more potent electrophiles like aldehydes or ketones.
Optimization Strategies:
-
Elevated Temperature: For less reactive Grignard reagents, gently refluxing the reaction mixture in a suitable solvent (like THF) can significantly improve the reaction rate and overall yield.[1]
-
Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent through solvation effects (the Schlenk equilibrium). THF is generally a good solvent that promotes the reactivity of many Grignard reagents.
-
Extended Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., overnight) at room temperature or under gentle reflux may be sufficient to drive it to completion.
Issue 3: Formation of Unexpected Byproducts
Question: I've isolated my product, but spectroscopic analysis (NMR, GC-MS) shows byproducts other than the expected acetal. What could they be?
Answer: While the primary side reaction is Grignard quenching, other pathways can occur depending on the specific substrates and conditions.
-
Double Addition Products (Rare): The main product of the reaction is a dialkoxy acetal. This acetal is significantly less reactive than the starting orthoformate because it has only two, rather than three, electron-withdrawing alkoxy groups attached to the central carbon.[8] Therefore, a second attack by the Grignard reagent to displace another butoxy group is generally unfavorable and does not occur under standard conditions.[8] If observed, it would suggest excessively harsh conditions (e.g., very high temperatures for prolonged periods) or a highly reactive Grignard reagent.
-
Products from Reaction with Other Functional Groups: If your Grignard reagent or substrate contains other functional groups, these may compete with the orthoformate. For instance, a substrate with an ester or ketone will likely react with the Grignard reagent.
-
Alkoxymagnesium Halide Effects: The reaction produces one equivalent of butoxymagnesium halide (BuOMgX) for every equivalent of Grignard reagent that reacts. These alkoxide byproducts can complex with the remaining Grignard reagent, potentially altering its solubility and reactivity.[9] While this doesn't typically lead to discrete byproducts, it can influence the overall reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reaction between this compound and a Grignard reagent?
A1: The reaction is a classic nucleophilic substitution. The carbon atom of the Grignard reagent (R-MgX), which is strongly nucleophilic, attacks the electrophilic central carbon of the this compound. This leads to the displacement of one of the butoxy groups as a leaving group (in the form of a magnesium alkoxide salt), resulting in the formation of a dibutoxy acetal. This acetal can then be hydrolyzed in a separate acidic workup step to yield the final aldehyde product.[1][4]
Reaction Mechanism: Bodroux-Chichibabin Synthesis
Caption: Overall transformation from orthoformate to aldehyde.
Q2: Why is the intermediate acetal resistant to a second attack by the Grignard reagent?
A2: The stability of the acetal product in the presence of the Grignard reagent is key to the success of this synthesis. The reactivity of the central carbon is dictated by the inductive effect of the attached oxygen atoms.
-
This compound: Has three electron-withdrawing -OBu groups, making the central carbon highly electron-deficient (δ+) and thus a good electrophile.[8]
-
Dibutoxy Acetal: Has only two -OBu groups and a new C-C bond. The reduction in the number of electron-withdrawing groups makes the central carbon significantly less electrophilic and therefore unreactive towards further nucleophilic attack by the Grignard reagent under typical reaction conditions.[8]
Q3: What are the most critical parameters to control for a successful reaction?
A3: Success is a function of meticulous experimental control. The following table summarizes the key parameters and their impact.
| Parameter | Importance | Rationale & Recommended Action |
| Anhydrous Conditions | CRITICAL | Prevents quenching of the Grignard reagent, which is the most common mode of failure.[6][7] Action: Rigorously dry all glassware, solvents, and reagents. |
| Inert Atmosphere | CRITICAL | Excludes atmospheric moisture and oxygen, both of which react with and destroy the Grignard reagent.[7] Action: Use N₂ or Ar gas blanket from start to finish. |
| Grignard Reagent Quality | High | Inactive or low-concentration Grignard reagent will result in low conversion. Action: Use freshly prepared or recently titrated Grignard reagent. |
| Reaction Temperature | Medium | Influences reaction rate and can affect selectivity if competing pathways exist. Action: Start at room temperature. Gentle reflux may be needed for slow reactions.[1] Cryogenic temperatures may be required for highly reactive systems.[10] |
| Stoichiometry | Medium | Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion, but a large excess is wasteful and can complicate purification. |
Primary Side Reaction: Grignard Quenching
Caption: The undesired reaction of a Grignard reagent with water.
References
-
ChemicalDesk.Com. (2011, October 22). Bodroux-Chichibabin aldehyde synthesis. [Link]
-
Chegg.com. (2024, February 16). Solved: Some Grignard reagents react with ethyl orthoformate...[Link]
-
ResearchGate. Bodroux‐Chichibabin aldehyde synthesis. [Link]
-
Qin, Y., Liu, S., & Shi, S.-L. (2024). Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes. Synthesis, 56, 527-538. [Link]
-
Wikipedia. Bodroux–Chichibabin aldehyde synthesis. [Link]
-
chemeurope.com. Bodroux-Chichibabin aldehyde synthesis. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
ResearchGate. (2024). Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes. [Link]
-
Merck Index. Bodroux-Chichibabin Aldehyde Synthesis. [Link]
-
Doubtnut. (2021, November 11). When methyl orthoformate is treated with...[Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]
-
ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
Ataman Kimya. TRIETHYL ORTHOFORMATE. [Link]
-
Kappe, C. O., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
Chemistry Stack Exchange. (2017, December 26). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?[Link]
-
PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
-
ResearchGate. Optimization of the Grignard reagent formation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). An improved method for the use of acetal-substituted Grignard reagents in organic synthesis. [Link]
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Improving yield in tributyl orthoformate-mediated cyclization
Technical Support Center: Tributyl Orthoformate Cyclization
Welcome to the technical support center for improving yields in this compound-mediated cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent for the synthesis of heterocyclic compounds. Here, we will address common challenges and provide actionable, field-proven solutions in a direct question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction with this compound is giving very low yields or has stalled completely. What are the most likely causes?
This is the most common issue encountered and typically points to one of three critical parameters: water content, catalysis, or temperature.
-
Pervasive Moisture: this compound is extremely sensitive to moisture.[1] Its primary role in many cyclizations is not just as a one-carbon source but also as a powerful dehydrating agent.[2] Any water present in the reaction—whether from solvents, reagents, or glassware—will be consumed by the orthoformate in a hydrolysis reaction.[3][4] This depletes your reagent and prevents it from participating in the desired cyclization pathway.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry solid reagents in a vacuum oven if their stability permits. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
Improper Catalysis: Most orthoformate-mediated cyclizations require an acid catalyst to activate the orthoformate.[5][6] The reaction mechanism involves the formation of a dialkoxycarbenium ion, a process initiated by the catalyst.[7][8]
-
No Catalyst: Without a catalyst, the reaction will likely not proceed at a meaningful rate.
-
Insufficient Catalyst: Too little catalyst will result in a sluggish or stalled reaction.
-
Excessive Catalyst: Too much acid can lead to substrate degradation, polymerization, or other unwanted side reactions, ultimately lowering the yield of the desired product.
-
Solution: Start with a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (see Table 1 for suggestions).[9][10] A typical starting point is 5-10 mol%.[6] If the reaction is slow, you can incrementally add more catalyst, but monitor carefully for side product formation via Thin Layer Chromatography (TLC).
-
-
Suboptimal Temperature: The reaction temperature must be sufficient to overcome the activation energy and to drive off the butanol byproduct, which helps push the reaction equilibrium forward.
-
Solution: Most reactions are run at reflux in a solvent like toluene or xylene.[11] This often allows for the azeotropic removal of butanol using a Dean-Stark apparatus, which is a highly effective method for driving the reaction to completion. For less reactive substrates, a higher boiling solvent or higher reaction temperature may be necessary.[12]
-
Q2: My TLC plate shows multiple spots, indicating significant side-product formation. How can I improve the selectivity of my reaction?
Observing multiple products suggests that alternative reaction pathways are competing with your desired cyclization. Key causes include substrate decomposition and unintended alkylation.
-
Substrate or Intermediate Decomposition: The reaction conditions, particularly high temperatures and strong acidity, might be too harsh for your starting material or a key intermediate. For instance, the initial condensation product between your substrate and the orthoformate may be unstable.[7]
-
N-Butylation Side Products: While less common than with triethyl orthoformate, this compound can, under forcing conditions, act as a butylating agent.[8] If your substrate contains a nucleophilic nitrogen atom, you may observe the formation of N-butylated side products, especially with prolonged heating.[7]
-
Solution: Minimize reaction time once the starting material has been consumed (as monitored by TLC). Running the reaction at the lowest effective temperature can also disfavor this side reaction.
-
Q3: The reaction seems to work, but it never reaches full conversion. How can I drive the equilibrium towards the final cyclized product?
Incomplete conversion is a classic sign of an unfavorable reaction equilibrium. The key is to effectively remove the byproducts of the reaction.
-
The Role of Byproduct Removal: The cyclization reaction generates one molecule of your product and three molecules of butanol for every molecule of this compound that fully reacts. Substrate + HC(OBu)₃ ⇌ Cyclized Product + 3 BuOH According to Le Châtelier's principle, removing butanol from the reaction mixture will shift the equilibrium to the right, favoring the formation of the desired product.
-
Solution 1 - Dean-Stark Trap: This is the most effective method. By refluxing in a solvent like toluene, the toluene-butanol azeotrope is collected in the Dean-Stark trap, physically removing the butanol from the reaction vessel.
-
Solution 2 - Excess Orthoformate: Using this compound as both the reagent and the solvent (or in large excess) can help drive the reaction forward.[12][13] This ensures the concentration of reactants remains high.
-
Solution 3 - Vacuum: For high-boiling substrates, it may be possible to remove butanol by applying a vacuum, provided the solvent and starting materials are not volatile under those conditions.
-
Data Presentation: Optimization Parameters
Use the following tables as a starting point for designing and optimizing your cyclization experiments.
Table 1: Acid Catalyst Selection Guide
| Catalyst Type | Specific Examples | Typical Loading (mol%) | Notes & Considerations |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid (H₂SO₄) | 5 - 15% | Highly effective and common; can be harsh for sensitive substrates.[6][9] |
| Lewis Acid | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·Et₂O) | 10 - 20% | Generally milder; good for substrates with acid-labile functional groups.[7][10] |
| Heterogeneous Acid | Silica-supported Sulfuric Acid (H₂SO₄–SiO₂) | 10 - 25% (w/w) | Easily filtered out, simplifying workup; may require longer reaction times.[9] |
Table 2: Recommended Solvents and Conditions
| Solvent | Boiling Point (°C) | Recommended Use Case & Conditions |
|---|---|---|
| Toluene | 111 | Ideal for use with a Dean-Stark trap to azeotropically remove butanol. Standard choice for many cyclizations. |
| Xylene | ~140 | Higher boiling point is useful for less reactive or sterically hindered substrates requiring more thermal energy. |
| Neat | N/A | Using excess this compound (bp ~220 °C) as the solvent can drive the reaction but may require high temperatures.[12] |
| DMF / DMAc | 153 / 165 | High-boiling polar aprotic solvents; use with caution as they are difficult to render fully anhydrous. |
Experimental Protocols & Visualizations
Protocol: General Procedure for a Trial Cyclization
This protocol outlines a robust starting point for a this compound-mediated cyclization using a Dean-Stark trap for water and butanol removal.
-
Preparation:
-
Oven-dry a round-bottom flask, a Dean-Stark trap, and a condenser overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Reagent Loading:
-
To the flask, add your substrate (1.0 eq) and a magnetic stir bar.
-
Add the chosen anhydrous solvent (e.g., toluene) to give a starting concentration of approximately 0.1-0.5 M.
-
Add this compound (1.5 - 3.0 eq). Using a slight excess helps ensure complete reaction.[13]
-
Add the acid catalyst (e.g., p-TSA, 0.1 eq).
-
-
Reaction:
-
Fill the Dean-Stark trap with anhydrous toluene.
-
Heat the reaction mixture to a steady reflux. You should observe the solvent collecting in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. A typical reaction may take 2-12 hours.[11]
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or recrystallization to obtain the final cyclized product.
-
Visualizations: Mechanisms & Workflows
A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.
Caption: Fig 1. Generalized acid-catalyzed mechanism for cyclization.
Caption: Fig 2. A decision-making workflow for troubleshooting low yields.
References
-
Reactions, V. O. P. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
-
Pluth, M. D., & Bergman, R. G. (2010). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. [Link]
-
Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc. [Link]
-
de-la-Fuente-Pascual, A., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Docta Complutense. [Link]
-
(2023). One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate. [Link]
-
(2020). Orthoesters in Heterocycle Synthesis. ResearchGate. [Link]
-
Reactions, V. O. P. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. [Link]
-
de-la-Fuente-Pascual, A., et al. (2023). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI. [Link]
-
Al-Zoubi, R. M., et al. (2022). Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate. National Center for Biotechnology Information. [Link]
-
Khodaei, M. M., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]
-
(2023). Mechanism for catalytic orthoformate hydrolysis in the presence of... ResearchGate. [Link]
-
(n.d.). Triethyl orthoformate. Wikipedia. [Link]
-
Chmielewska, E., et al. (2018). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. National Center for Biotechnology Information. [Link]
-
(n.d.). Triethyl orthoformate. Grokipedia. [Link]
-
(n.d.). TRIETHYL ORTHOFORMATE. Ataman Kimya. [Link]
-
(n.d.). triethyl orthoformate cyclization mechanism. Ultra Pure Lab Chem Industries. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 9. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. docta.ucm.es [docta.ucm.es]
Technical Support Center: Catalyst Selection for Improving Tributyl Orthoformate Reaction Rates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of tributyl orthoformate. Here, we will move beyond simple procedural steps to explore the causality behind catalyst selection and troubleshooting common experimental hurdles.
Section 1: Understanding the Reaction - The "Why" Behind the Catalysis
The synthesis of this compound, typically from butanol and a chloroform equivalent in the presence of a base, or via transesterification, is fundamentally an acid-catalyzed process at its core reaction mechanism. While the overall industrial synthesis often involves a strong base like sodium butoxide, the critical steps of orthoester formation and hydrolysis are governed by acid-base principles.[1][2] The reaction equilibrium must be carefully managed to favor product formation.
The generalized acid-catalyzed mechanism involves the protonation of a starting material, creating a reactive intermediate that is susceptible to nucleophilic attack by butanol.[1] Subsequent elimination and further substitution steps lead to the final orthoformate product. The key to a high reaction rate and yield is the efficient generation of these intermediates while preventing side reactions, such as hydrolysis of the product.
Figure 1: Simplified workflow of acid-catalyzed orthoformate synthesis.
Section 2: Catalyst Selection Guide & Comparative Data
Choosing the right catalyst is paramount for controlling reaction kinetics and minimizing impurity profiles. Catalysts for this reaction are broadly categorized into homogeneous and heterogeneous acids.
-
Homogeneous Catalysts: These are soluble in the reaction medium, leading to high activity and potentially faster reaction rates due to excellent contact with reactants. However, their removal from the reaction mixture can be challenging, often requiring aqueous workups that risk product hydrolysis and generate waste.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation—typically by simple filtration—which simplifies purification, allows for catalyst recycling, and is more environmentally friendly.[3][4] Reaction rates may be slower due to mass transfer limitations.
| Catalyst Type | Example(s) | Typical Loading | Advantages | Disadvantages |
| Homogeneous | ||||
| Mineral Acids | Sulfuric Acid (H₂SO₄) | 0.5-2 mol% | Inexpensive, highly active.[5] | Corrosive, difficult to remove, can cause side reactions/degradation, significant waste generation. |
| Organic Acids | p-Toluenesulfonic Acid (PTSA) | 1-5 mol% | Solid, easy to handle, strong organic acid, less corrosive than mineral acids.[6][7][8] | Can be difficult to remove completely without aqueous workup, may char sensitive substrates at high temperatures. |
| Heterogeneous | ||||
| Acidic Resins | Amberlyst-15 | 10-20 wt% | Easily filtered and recycled, mild reaction conditions, reduces waste.[3][4][9] | Can be slower than homogeneous catalysts, potential for pore blockage, may cleave acid-labile protecting groups.[10] |
| Acidic Clays | Montmorillonite K-10 | 10-20 wt% | Inexpensive, effective catalyst.[9] | Activity can be variable, fine powder can be difficult to filter. |
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction is extremely slow or has stalled. What are the likely causes and how can I fix it?
A1: A slow reaction rate is one of the most common issues. The root cause is often related to catalyst activity or reaction equilibrium.
-
Cause 1: Insufficient Catalyst Activity:
-
Explanation: The catalyst may be deactivated or used at too low a concentration. Solid catalysts like Amberlyst-15 can lose activity if not properly dried or if their acidic sites are neutralized by basic impurities in the starting materials.
-
Solution:
-
Increase Catalyst Loading: For PTSA, try increasing the loading to 3-5 mol%. For Amberlyst-15, ensure a loading of at least 15 wt% relative to the limiting reagent.
-
Activate Your Catalyst: Dry solid catalysts like Amberlyst-15 in a vacuum oven before use to remove adsorbed water.
-
Check Reagent Purity: Ensure your butanol is anhydrous. Water will compete with the alcohol for the catalyst's active sites and can hydrolyze the product.[11]
-
-
-
Cause 2: Reversible Reaction Equilibrium:
-
Explanation: The formation of orthoformates is a reversible process. If the byproducts (e.g., water or ethanol in a transesterification reaction) are not removed, the reaction will reach equilibrium and stall.[11][12]
-
Solution:
-
Use a Dehydrating Agent: Incorporate molecular sieves to sequester water formed during the reaction.
-
Utilize a Dean-Stark Trap: If the reaction is run at reflux, a Dean-Stark apparatus can be used to physically remove the water azeotrope.
-
Drive Transesterification: When preparing this compound from triethyl orthoformate, distilling off the lower-boiling ethanol byproduct will drive the reaction to completion according to Le Chatelier's principle.[13]
-
-
Q2: My yield is low, and I'm observing significant side products. What is happening?
A2: Low yields are often linked to product decomposition or competing side reactions, typically caused by overly harsh conditions or the presence of water.
-
Cause 1: Product Hydrolysis:
-
Explanation: Orthoformates are stable under basic or neutral conditions but hydrolyze rapidly in the presence of acid and water.[1][2] If your workup involves an aqueous wash while the mixture is still acidic, you will lose a significant amount of product.
-
Solution:
-
Neutralize Before Workup: Before any aqueous wash, neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
-
Use a Heterogeneous Catalyst: Employing a catalyst like Amberlyst-15 allows you to simply filter off the acid source before any workup, completely avoiding this issue.[10]
-
-
-
Cause 2: High Reaction Temperature:
-
Explanation: While heating can increase the reaction rate, excessive temperatures, especially with strong acids like sulfuric acid, can lead to the degradation of starting materials and products, causing charring and the formation of polymeric byproducts.
-
Solution:
-
Q3: How do I monitor the progress of my reaction effectively?
A3: Monitoring the reaction is crucial for determining the optimal endpoint and preventing the formation of degradation products.
-
Recommended Techniques:
-
Gas Chromatography (GC): This is the most effective method. A small aliquot of the reaction mixture can be periodically analyzed to track the disappearance of starting materials and the appearance of the this compound product.[14][15][16]
-
Thin-Layer Chromatography (TLC): A faster, more qualitative method. Co-spot the reaction mixture with your starting material. The reaction is complete when the starting material spot has been fully consumed.
-
NMR Spectroscopy: Taking a quick ¹H NMR of a reaction aliquot can clearly show the conversion of starting materials to the characteristic orthoformate proton signal.
-
Figure 2: A troubleshooting decision workflow for common issues.
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound using Amberlyst-15 (Heterogeneous Catalyst)
This protocol is adapted for its simplicity, ease of workup, and environmental benefits.
-
Materials:
-
Triethyl orthoformate
-
Anhydrous n-butanol (≥3 equivalents)
-
Amberlyst-15 resin (15 wt% of triethyl orthoformate), pre-dried under vacuum.
-
Round-bottom flask with reflux condenser and distillation head.
-
Heating mantle and magnetic stirrer.
-
-
Procedure:
-
Setup: Assemble the flask with the distillation head and reflux condenser. Ensure all glassware is flame-dried to remove moisture.
-
Reagents: To the flask, add triethyl orthoformate, n-butanol, and the dried Amberlyst-15 resin.
-
Reaction: Heat the mixture to a gentle reflux (approx. 90-110°C). The lower-boiling ethanol byproduct will begin to distill off. Monitor the temperature at the distillation head; once it rises to the boiling point of butanol, it indicates that the transesterification is nearing completion.
-
Monitoring: Continue heating for 2-4 hours, collecting the ethanol distillate. Monitor the reaction's progress by GC analysis of small aliquots.
-
Workup: Once the reaction is complete (disappearance of triethyl orthoformate), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 beads. The resin can be washed with a small amount of anhydrous butanol, and the washings combined with the filtrate. The resin can be saved for regeneration and reuse.[3]
-
Purification: Remove the excess butanol under reduced pressure using a rotary evaporator. The remaining crude this compound can be purified by vacuum distillation to yield the final product.
-
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling of Sodium Butoxide and its Pyrophoric Byproducts.
- Gelest, Inc. (2014). SODIUM t-BUTOXIDE Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Sodium tert-butoxide Safety Data Sheet.
- Loba Chemie. (2015). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (n.d.). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV.
- oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - SODIUM-TERT-BUTOXIDE.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Hydrolysis Mechanism of 2-Chloroethyl Orthoformate.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2011). Mechanism for catalytic orthoformate hydrolysis in the presence of a supramolecular assembly. ResearchGate.
- Ghahremanzadeh, R., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central.
- Sharma, G., et al. (2012). Amberlyst-15 in Organic Synthesis. ResearchGate.
- Sharma, G., et al. (2012). Amberlyst-15 in organic synthesis. ARKAT USA.
- Reddit. (2015). Mechanism help - Esterification with trimethyl orthoformate.
- Al-Majidi, S. M. H., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI.
- Guidechem. (n.d.). How to Improve the Synthesis Process of Triethyl Orthoformate?.
- Google Patents. (n.d.). Synthetic method of triethyl orthoformate.
- Al-Zaydi, A. G. (n.d.). Orthoesters in heterocycle synthesis. Semantic Scholar.
- Google Patents. (n.d.). Synthetic process of triethyl orthoformate.
- Google Patents. (n.d.). A kind of synthetic method of triethyl orthoformate.
- Martinelli, M., et al. (2017). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. MDPI.
- Google Patents. (n.d.). Synthetic process of triethyl orthoformate.
- Wikipedia. (n.d.). Triethyl orthoformate.
- ChemicalBook. (2022). Chemical uses of triethyl orthoformate.
- Zander, N., & Frank, R. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Utility of Triethyl Orthoformate: Applications in Specialty Chemicals and Beyond.
- Kraus, G. A., Krolski, M. E., & Sy, J. (n.d.). 4-methoxy-3-penten-2-one. Organic Syntheses.
- Ghahremanzadeh, R., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing.
- Martinelli, M., et al. (2017). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. ResearchGate.
- Google Patents. (n.d.). Method for preparing p-toluenesulfonic acid through toluene sulfonation.
- ChemInform. (2010). Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis.
- Ghorai, P. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
- Google Patents. (n.d.). Triethyl orthoacetate GC (Gas Chromatography) analysis method.
- Al-Majidi, S. M. H., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. ResearchGate.
- Phywe. (n.d.). Preparation of p-toluenesulfonic acid.
- Bhatale, M., et al. (2022). Chromatographic conditions of method for the Triethyl orthoformate content. ResearchGate.
- Acevedo-Morantes, M., & Sinisterra, J. V. (2021). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. MDPI.
- D'Alonzo, D., et al. (2012). High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. PMC.
- Kaufmann, W. E., & Dreger, E. E. (n.d.). ETHYL ORTHOFORMATE. Organic Syntheses.
- Google Patents. (n.d.). Process for preparing orthoformate.
- Chuchani, G., & Rotinov, A. (2002). Kinetics and Mechanisms of the Homogeneous, Unimolecular Gas-Phase Elimination of Trimethyl Orthoacetate and Trimethyl Orthobutyrate. The Journal of Physical Chemistry A.
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Technical Support Center: Managing Temperature Control in Large-Scale Tributyl Orthoformate Reactions
Welcome to the Technical Support Center for large-scale tributyl orthoformate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing temperature control during the synthesis of this compound. The synthesis of orthoformates, particularly on a large scale, is often accompanied by significant heat evolution, making stringent temperature control paramount for safety, product quality, and yield. This resource offers troubleshooting advice and answers to frequently asked questions to ensure your experiments are conducted safely and effectively.
Acknowledgment of Process-Specific Hazards
Disclaimer: The information provided herein is based on general principles of exothermic reaction management and data available for similar orthoformate syntheses. The synthesis of this compound, especially on a large scale, presents significant thermal hazards that are specific to the reactants, solvents, and equipment used. It is imperative that all users conduct a thorough hazard analysis, including reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC or Accelerating Rate Calorimetry - ARC), to determine the specific thermal properties and safe operating limits of their process before scaling up.[1][2] This guide should be used as a supplementary resource to, and not a replacement for, a comprehensive, process-specific safety review.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound synthesis?
A1: The synthesis of orthoformates, such as the reaction of a sodium alkoxide with chloroform, is often a highly exothermic process.[1] Without adequate temperature control, the heat generated by the reaction can accelerate the reaction rate, leading to a dangerous, self-accelerating cycle known as a thermal runaway.[3] This can result in a rapid increase in temperature and pressure, potentially leading to equipment failure, explosions, and the release of hazardous materials.
Q2: What are the primary signs of a loss of temperature control?
A2: Early warning signs of a potential thermal event include:
-
An unexpected and rapid increase in the internal reaction temperature.
-
A noticeable difference between the set temperature of the cooling system and the actual temperature of the reaction mixture.
-
A sudden change in the color or viscosity of the reaction mixture.
-
An increase in pressure within the reactor.
-
Visible off-gassing or fuming.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, the immediate priority is to stabilize the reaction. This typically involves:
-
Stopping the addition of any further reactants.[4]
-
Maximizing cooling to the reactor.
-
If available and deemed safe by a prior risk assessment, introducing a quenching agent to stop the reaction.
-
Alerting all personnel and preparing for an emergency shutdown.
Q4: How does the scale of the reaction affect temperature control?
A4: As the scale of a reaction increases, the surface-area-to-volume ratio decreases. This means that larger reactors have proportionally less surface area available for heat exchange compared to smaller, laboratory-scale flasks. Consequently, dissipating the heat generated by an exothermic reaction becomes significantly more challenging at a larger scale, increasing the risk of thermal runaway if not properly managed.[3][5]
Troubleshooting Guide
Issue 1: The reaction temperature is consistently exceeding the setpoint.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inadequate Cooling Capacity | 1. Verify that the cooling system (e.g., chiller, cooling jacket) is functioning at its maximum capacity. 2. Ensure the heat transfer fluid is at the correct temperature and flow rate.[6] 3. For future runs, consider reducing the reactant addition rate or diluting the reaction mixture.[4] | The rate of heat generation is exceeding the rate of heat removal. Reducing the concentration of reactants or the rate of their addition will decrease the rate of heat evolution. |
| Localized Heating (Hot Spots) | 1. Increase the agitation speed to improve mixing and heat distribution.[7] 2. Ensure the agitator is appropriately designed for the reactor geometry and reaction viscosity. | Inefficient mixing can lead to localized regions of high temperature where the reaction rate is significantly faster. Improved agitation ensures a more uniform temperature profile throughout the reactor. |
| Fouling of Heat Exchange Surfaces | 1. Inspect the reactor's heat exchange surfaces (internal coils or external jacket) for any buildup of material. 2. Implement a regular cleaning protocol for the reactor. | Fouling acts as an insulating layer, reducing the efficiency of heat transfer from the reaction mixture to the cooling medium. |
Issue 2: The reaction temperature is fluctuating erratically.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Faulty Temperature Sensor (Thermocouple) | 1. Check the connection of the temperature probe. 2. Calibrate the temperature probe against a known standard. 3. If the issue persists, replace the probe.[2] | An inaccurate or malfunctioning temperature sensor will provide false readings to the control system, leading to inappropriate adjustments in heating or cooling. |
| Poor PID Controller Tuning | 1. Consult with an engineer to review and optimize the PID (Proportional-Integral-Derivative) controller settings for the reactor system.[2] | The PID controller regulates the heating and cooling inputs. Poorly tuned parameters can cause the system to over- or under-react to temperature changes, resulting in oscillations. |
| Inconsistent Reagent Addition | 1. Ensure the addition pump is providing a steady and consistent flow rate. 2. If adding solids, ensure they are added in small, regular portions.[4] | Fluctuations in the rate of reactant addition will cause corresponding fluctuations in the rate of heat generation. |
Experimental Protocols
Protocol 1: Establishing a Safe Operating Temperature Range
This protocol outlines the essential steps for determining the thermal hazards of your specific this compound synthesis.
Objective: To identify the onset temperature of any exothermic events and the maximum safe operating temperature.
Methodology:
-
Differential Scanning Calorimetry (DSC) Screening:
-
Prepare a representative sample of the reaction mixture.
-
Perform a DSC scan to identify the onset temperature of any exothermic decomposition. This provides an initial assessment of the thermal stability of the reaction mixture.[1]
-
-
Reaction Calorimetry (RC1) Analysis:
-
Run the reaction on a small, instrumented scale using a reaction calorimeter.
-
This will provide critical data on the heat of reaction, heat flow, and the rate of heat generation under your proposed process conditions.
-
-
Adiabatic Calorimetry (ARC or VSP2):
-
For a more detailed analysis of worst-case scenarios, perform adiabatic calorimetry.
-
This will determine the time to maximum rate and the maximum temperature and pressure that could be reached during a thermal runaway.[1]
-
-
Data Analysis and Safety Margin:
-
Based on the calorimetry data, establish a maximum operating temperature that provides a sufficient safety margin below the onset temperature of any dangerous side reactions or decomposition.
-
Protocol 2: Emergency Quenching Procedure
Objective: To safely and effectively stop the reaction in the event of a thermal runaway.
Prerequisites: A quenching agent must be identified during process development that will rapidly and safely neutralize a key reactant without producing excessive gas or other hazards. The quenching system should be designed and approved as part of the process safety review.
Procedure:
-
Initiate Quench: Upon confirmation of a thermal runaway, immediately activate the pre-calibrated quenching system.
-
Monitor Reaction: Continue to monitor the reactor temperature and pressure to ensure the reaction has been successfully quenched.
-
Maintain Cooling: Do not reduce cooling until the reactor contents are at a stable, safe temperature.
-
Investigate: Once the situation is stable, a thorough investigation must be conducted to determine the root cause of the thermal runaway before any further experiments are conducted.
Visualizations
Troubleshooting Workflow for Temperature Deviations
Caption: Troubleshooting workflow for temperature deviations.
Heat Transfer in a Jacketed Reactor
Caption: Heat transfer pathway in a jacketed reactor.
References
- Vertex AI Search. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Achieve Chem. (2024). How Do You Troubleshoot Problems in A Steel Reactor?.
- Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions.
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- H.E.L Group. (n.d.).
- Jinzong Machinery. (2024). Reactor Troubleshooting and Solutions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Mettler Toledo. (n.d.).
- TANGLIAN Chemistry. (n.d.).
- Essential Chemical Industry. (n.d.). Chemical reactors.
- SUPERB HEATER. (2025).
- The Safety Master. (2024). Exothermic reaction safety. YouTube.
- Idaho National Laboratory. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- Veedhi, S., & Babu, S. R. (n.d.). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters.
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (n.d.). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.
- LNEYA. (n.d.).
- Achieve Chem. (2024).
- Chem-Impex. (n.d.).
- Loba Chemie. (2016).
- Loba Chemie. (2015).
- Apollo Scientific. (2022).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.).
- PENPET Petrochemical Trading. (n.d.).
- Google Patents. (n.d.).
- NileRed. (2015).
- ResearchGate. (2025).
- MDPI. (2023).
- Wikipedia. (n.d.).
- NIH. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2025). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics.
- NIH. (n.d.). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys.
- PubMed. (n.d.). Calorimetry and complementary techniques to characterize frozen and freeze-dried systems.
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. One-Pot Reactions of Triethyl Orthoformate with Amines [mdpi.com]
Purification techniques for tributyl orthoformate after synthesis
Technical Support Center: Tributyl Orthoformate Purification
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound post-synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
Q1: I've just completed my synthesis. What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of crude this compound is directly linked to its synthesis method, most commonly the reaction of sodium butoxide with chloroform in an excess of butanol.
-
Unreacted Starting Materials: The most prevalent impurity is typically residual n-butanol, which is often used as both a reactant and a solvent.
-
Hydrolysis Products: Orthoesters are highly susceptible to hydrolysis, especially under acidic conditions.[1] Exposure to atmospheric moisture or acidic workup conditions can lead to the formation of butyl formate and additional n-butanol .[2]
-
Byproducts: If you've used the sodium butoxide/chloroform route, inorganic salts like sodium chloride (NaCl) will be present as a solid suspension.
-
Residual Water: Water is not just a reagent for hydrolysis; it's a critical impurity to control. Its presence drives the decomposition of your target molecule.[3]
To visualize the primary degradation pathway, consider the acid-catalyzed hydrolysis reaction:
Caption: Acid-catalyzed hydrolysis of this compound.
Q2: My crude product appears cloudy or has a white precipitate. What is this?
A: A cloudy appearance or a solid precipitate in your crude product is almost always due to inorganic salts, such as NaCl, formed during the synthesis. These salts are insoluble in the organic phase and must be removed before distillation to prevent bumping and ensure even heating. A simple filtration is the first step in your purification workflow.
Q3: After an initial workup, my product has a sharp, slightly acidic odor, different from a typical ether. What impurity does this indicate?
A: This is a classic sign of hydrolysis. The sharp, fruity, but slightly acidic odor is characteristic of butyl formate, an ester formed from the partial decomposition of this compound.[1][2] Its presence confirms that your product has been exposed to water, likely in the presence of trace acids. Addressing this requires rigorous anhydrous conditions in subsequent purification and storage steps.
Part 2: Purification Strategy and Troubleshooting Guide
Q4: What is a reliable, step-by-step workflow for purifying this compound from a crude reaction mixture?
A: A robust purification strategy involves a multi-step approach designed to systematically remove each class of impurity. The following workflow is recommended:
Caption: Recommended workflow for this compound purification.
Q5: During distillation, my product seems to be decomposing, and the distillation pot is turning dark. How can I prevent this?
A: This is a clear indication of thermal decomposition. This compound has a high atmospheric boiling point (approx. 247 °C), a temperature at which it is not entirely stable.[4]
Troubleshooting Steps:
-
Use Vacuum Distillation: This is the most critical parameter. By reducing the pressure, you significantly lower the boiling point, allowing the product to distill at a temperature where it is stable. Aim for a vacuum level that brings the boiling point into the 110-140 °C range.
-
Ensure Neutrality: Any trace acid or base left in the distillation pot will catalyze decomposition at elevated temperatures. The basic wash step (Q4, Step 2) is crucial to prevent this.
-
Add a Drying Agent to the Pot (Advanced): For extremely sensitive batches, adding a small amount of a non-reactive drying agent like anhydrous potassium carbonate to the distillation flask can scavenge any trace moisture that is released during heating.
Q6: I've distilled my product, but my GC analysis still shows significant amounts of n-butanol. What went wrong?
A: This issue points to inefficient fractional distillation. The boiling points of n-butanol (~118 °C) and this compound (247 °C) are very different, but under vacuum, these boiling points become closer, requiring efficient separation.
Troubleshooting Steps:
-
Improve Column Efficiency: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is essential for separating components with close boiling points.
-
Control the Distillation Rate: Distill slowly. A slower rate allows the column to reach equilibrium, resulting in a better separation between the lower-boiling butanol and your higher-boiling product.
-
Collect Fractions: Do not collect the entire distillate in one flask.
-
First Fraction (Fore-run): Collect the initial, low-boiling fraction, which will be rich in n-butanol and potentially some butyl formate.
-
Main Fraction: Collect the fraction that distills at a stable, higher temperature. This is your pure product.
-
Final Fraction (Tails): As the distillation nears completion, the temperature may fluctuate again. Stop collecting before the pot is completely dry to avoid distilling higher-boiling impurities.
-
Q7: How can I effectively remove water before the final distillation?
A: Water removal is paramount for stability. After the aqueous wash, you must dry the organic layer thoroughly.
-
Primary Drying: Use a standard drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir the organic layer with the drying agent for at least 30 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Secondary Drying (Optional but Recommended): For ultimate dryness, after filtering off the primary drying agent, the product can be stored over molecular sieves (3Å or 4Å) overnight before distillation.
-
Use a Dean-Stark Trap: In some syntheses, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove water from the reaction mixture before workup.
Part 3: Protocols and Data
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (20-30 cm). Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination. Use a vacuum-adapter and a receiving flask manifold that allows for the collection of separate fractions without breaking the vacuum.
-
Charge the Flask: Charge the dry, crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.
-
Heating: Begin heating the distillation pot gently using a heating mantle.
-
Collect Fore-run: Collect the first fraction that comes over at a low temperature. This will primarily be residual n-butanol.
-
Collect Main Fraction: Once the head temperature stabilizes at the expected boiling point of this compound for your vacuum level, switch to a new receiving flask and collect your pure product.
-
Shutdown: Stop the distillation when the temperature either drops or begins to rise sharply, leaving a small amount of residue in the pot. Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and cracking the hot glass.
Data Table: Physical Properties
| Compound | Formula | Boiling Point (atm) | Density (g/mL) | Notes |
| This compound | HC(OC₄H₉)₃ | 247 °C[4] | ~0.87[4] | Highly moisture-sensitive.[3] |
| n-Butanol | C₄H₉OH | 117.7 °C | ~0.81 | Primary starting material impurity. |
| Butyl Formate | HCOOC₄H₉ | 107 °C | ~0.89 | Primary hydrolysis byproduct. |
| Water | H₂O | 100 °C | 1.00 | Promotes decomposition. |
Q8: How should I store my purified this compound to ensure its long-term stability?
A: Storage is as critical as purification. Due to its high moisture sensitivity, the purified product must be protected from the atmosphere.[3][5]
-
Inert Atmosphere: Store the liquid in a clean, dry amber glass bottle under an inert atmosphere of argon or nitrogen.
-
Secure Sealing: Use a bottle with a tight-fitting cap, preferably with a PTFE liner (e.g., a Sure/Seal™ bottle).
-
Desiccation: For extra precaution, the sealed bottle can be stored inside a desiccator containing a drying agent.
References
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV. Retrieved from [Link]
-
PENPET Petrochemical Trading. (n.d.). Triethyl orthoformate (TEOF). Retrieved from [Link]
-
Gimeno, M. J., et al. (1998). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. PubMed. Retrieved from [Link]
Sources
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Triethyl Orthoformate: Pure Reagent for Synthesis by PENPET [penpet.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tributyl Orthoformate and Triethyl Orthoformate as Protecting Groups for Alcohols
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of hydroxyl functionalities, orthoformates have long served as reliable and versatile reagents. This guide provides an in-depth technical comparison of two prominent members of this family: tributyl orthoformate and triethyl orthoformate. By examining their chemical properties, steric influences, and practical applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.
Introduction: The Role of Orthoformates in Alcohol Protection
Orthoformates, with the general structure HC(OR)₃, are valuable reagents for the protection of alcohols. The protection reaction proceeds via an acid-catalyzed mechanism, resulting in the formation of an acetal, specifically an alkoxymethyl ether. This transformation effectively masks the nucleophilic and acidic nature of the hydroxyl group, rendering it inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1] The utility of orthoformate-derived protecting groups stems from their stability in basic and neutral media, coupled with their facile cleavage under acidic conditions.[2]
This guide will focus on the nuanced differences between the ethyl and butyl analogues, highlighting how the seemingly minor variation in alkyl chain length can have significant implications for reactivity, selectivity, and overall synthetic strategy.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective handling and application in the laboratory.
| Property | Triethyl Orthoformate | This compound |
| Molecular Formula | C₇H₁₆O₃ | C₁₃H₂₈O₃ |
| Molecular Weight | 148.20 g/mol | 232.36 g/mol |
| Boiling Point | 146 °C | 245 °C |
| Density | 0.891 g/mL | 0.87 g/mL |
| CAS Number | 122-51-0 | 588-43-2 |
Data sourced from commercial supplier information and chemical databases.[3][4]
The Decisive Factor: Steric Hindrance and its Synthetic Implications
The most significant differentiator between this compound and triethyl orthoformate is the steric bulk imparted by the respective alkyl groups. This steric disparity influences both the protection and deprotection steps, as well as the potential for chemoselectivity in complex molecules.
Impact on the Rate of Protection
The formation of the alkoxymethyl ether from an alcohol and an orthoformate is subject to steric hindrance around both the hydroxyl group of the substrate and the orthoformate itself.
Caption: Steric hindrance in the transition state of alcohol protection.
-
Triethyl Orthoformate: The smaller ethyl groups of triethyl orthoformate present a lower steric barrier, generally leading to faster reaction kinetics for the protection of a wide range of alcohols. This makes it a workhorse reagent for routine protection of primary and secondary alcohols.[5]
-
This compound: The bulkier butyl groups introduce significant steric hindrance.[6] This can result in slower reaction rates compared to its ethyl counterpart when reacting with the same alcohol. However, this increased steric demand can be strategically exploited.
Chemoselectivity in Polyol Protection
The steric bulk of this compound can be a distinct advantage when dealing with molecules containing multiple hydroxyl groups of varying steric environments.
Caption: Selective protection of a primary alcohol in the presence of a secondary alcohol.
In the selective protection of a primary alcohol in the presence of more hindered secondary or tertiary alcohols, this compound can offer superior chemoselectivity.[7] The larger reagent will preferentially react with the more accessible primary hydroxyl group, leaving the more sterically encumbered alcohols untouched. While triethyl orthoformate can also exhibit some degree of selectivity, its smaller size may lead to a greater proportion of the undesired doubly-protected or isomerically protected products.
Stability and Deprotection: A Balancing Act
The stability of the resulting alkoxymethyl ether is a crucial consideration in a multi-step synthesis. Both ethoxymethyl and butoxymethyl ethers are stable to a wide array of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.
The deprotection of orthoformate-derived protecting groups is typically achieved under acidic conditions, proceeding through an A-1 mechanism involving protonation of an ether oxygen followed by unimolecular cleavage to form a carbocation intermediate.[1]
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Comparative study of tributyl orthoformate and trimethyl orthoformate in formylation
An In-Depth Comparative Guide to Tributyl Orthoformate and Trimethyl Orthoformate in Formylation Reactions
For the modern researcher in synthetic chemistry, the introduction of a formyl group (-CHO) is a fundamental and frequently employed transformation. This functional group serves as a critical stepping stone in the synthesis of a vast array of complex molecules, from pharmaceuticals to specialty materials. Among the arsenal of formylating agents, alkyl orthoformates, particularly trimethyl orthoformate (TMOF) and this compound (TBOF), stand out for their versatility, reactivity, and handling characteristics.
This guide provides an in-depth comparative analysis of TMOF and TBOF, moving beyond a simple catalog of reactions to explore the mechanistic nuances, practical considerations, and field-proven insights that guide the judicious selection of one reagent over the other. We will delve into their reactivity profiles, supported by experimental data and detailed protocols, to empower researchers to optimize their synthetic strategies.
Physicochemical Properties: The Foundation of Reactivity and Handling
The choice between TMOF and TBOF often begins with a consideration of their fundamental physical properties. These characteristics dictate not only the optimal reaction conditions but also the necessary safety and handling protocols in the laboratory.
| Property | Trimethyl Orthoformate (TMOF) | This compound (TBOF) | Significance in Formylation |
| CAS Number | Unique identifier for substance tracking and safety information retrieval. | ||
| Molecular Formula | C₄H₁₀O₃ | C₁₃H₂₈O₃ | Affects molecular weight and stoichiometry calculations. |
| Molecular Weight | 106.12 g/mol | 232.36 g/mol | Influences mass-based measurements and reaction economics. |
| Boiling Point | 101-104 °C[1] | 229-231 °C | TBOF is suitable for high-temperature reactions without pressure vessels. TMOF's lower boiling point simplifies its removal post-reaction. |
| Density | 0.97 g/mL | 0.886 g/mL | Essential for accurate volume-based measurements. |
| Flash Point | 13-15 °C[1][2] | 96 °C | TMOF is highly flammable and requires stringent precautions against ignition sources.[2][3][4] TBOF has a much higher flash point, posing a lower fire risk. |
| Byproduct | Methanol (b.p. 65 °C) | Butanol (b.p. 118 °C) | The volatility of the alcohol byproduct influences reaction equilibrium and ease of removal. Methanol is easier to remove under vacuum. |
| Safety | Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.[1][3][4] | Combustible liquid. Causes skin and eye irritation. | Both require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][5] TMOF's high flammability demands stricter controls.[2][3] |
The Mechanism of Formylation: A Tale of Two Alkyl Groups
Orthoformates do not act as direct formylating agents. Under acidic catalysis (either Brønsted or Lewis acids), they generate a highly electrophilic dialkoxycarbenium ion. This cation is the true workhorse of the formylation reaction, readily attacked by a wide range of nucleophiles.[6][7]
The fundamental mechanism is the same for both TMOF and TBOF. However, the nature of the alkyl group (methyl vs. butyl) introduces subtle yet significant differences in reactivity:
-
Steric Hindrance : The smaller methoxy groups of the TMOF-derived carbenium ion present a less sterically hindered electrophilic center compared to the bulkier butoxy groups from TBOF. This generally translates to faster reaction rates for TMOF with sterically demanding nucleophiles.
-
Electronic Effects : While often secondary to sterics, the electron-donating character of the alkyl groups can influence the stability of the carbenium ion.
-
Byproduct Removal : The reaction equilibrium is driven forward by the removal of the alcohol byproduct. The high volatility of methanol makes it easier to remove from the reaction mixture, favoring the forward reaction when using TMOF.
Caption: General mechanism of acid-catalyzed formylation using alkyl orthoformates.
Comparative Applications in Synthesis
The choice between TMOF and TBOF is highly dependent on the specific transformation being performed. Below, we compare their performance in several key formylation reactions.
N-Formylation of Amines
The conversion of primary and secondary amines to their corresponding formamides is a cornerstone reaction in organic synthesis, often used for protecting groups or as a step in the synthesis of heterocycles.[8][9]
-
Trimethyl Orthoformate (TMOF) : TMOF is frequently the reagent of choice for N-formylation. It often provides high yields under relatively mild conditions.[10] In some protocols, the reaction can proceed efficiently even in water without additional catalysts, showcasing a green chemistry approach.[11] The primary drawback can be its concurrent role as a methylating agent under certain conditions, though this is less common than with reagents like DMF-DMA.
-
This compound (TBOF) : TBOF is also effective for N-formylation. Its high boiling point is advantageous when forcing conditions are required to formylate deactivated or sterically hindered amines. The butanol byproduct is less toxic than methanol, which can be a consideration in process chemistry and scale-up operations.
Comparative Data: N-Formylation
| Substrate | Formylating Agent | Conditions | Yield (%) | Reference |
| Aniline | Triethyl Orthoformate | Water, reflux, 24h | 85 | Kaboudin, B. et al. (2006)[8] |
| Benzylamine | Triethyl Orthoformate | Water, reflux, 24h | 82 | Kaboudin, B. et al. (2006)[8] |
| Aromatic Amines | Trimethyl Orthoformate | TiCl₄, CH₂Cl₂, rt | Good | Periasamy, M. et al.[10] |
| Primary Amines | Triethyl Orthoformate* | H₂SO₄, high temp | N/A | Roberts, R. M. et al.[11] |
Note: Data for the widely studied Triethyl Orthoformate (TEOF) is often used as a proxy for orthoformate reactivity and is included for illustrative purposes.[8][11][12]
C-Formylation via Grignard Reagents (Bodroux-Chichibabin Aldehyde Synthesis)
This classic reaction extends a carbon chain by one, converting an organometallic reagent into an aldehyde.[13][14][15] The orthoformate reacts with the Grignard reagent to form a diethyl acetal, which is then hydrolyzed to the aldehyde.[13][14][15][16]
-
Performance : While the original procedures often cite triethyl orthoformate, both TMOF and TBOF can be used.[13][17] The choice often depends on the desired reaction temperature and the solubility of the Grignard reagent. The higher boiling point of TBOF and its reaction intermediates can be beneficial for driving sluggish reactions to completion by allowing for higher reflux temperatures.[14]
Caption: Experimental workflow for the Bodroux-Chichibabin aldehyde synthesis.
Synthesis of Formamide Acetals
TMOF and TBOF are crucial precursors for synthesizing N,N-dimethylformamide acetals, which are themselves powerful and versatile formylating and methylating agents.[18]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is readily prepared from TMOF.[19][20][21][22]
-
N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) can be synthesized via a transacetalization reaction starting from DMF-DMA and tert-butanol, showcasing the utility of the initial TMOF-derived product.[23][24][25][26]
The synthesis of the corresponding dibutyl acetal from TBOF is also feasible, providing a reagent with different physical properties (e.g., higher boiling point, different solubility) that may be advantageous in specific synthetic contexts.
Experimental Protocols: From Theory to Practice
The trustworthiness of a chemical guide lies in its actionable protocols. Below are detailed, self-validating procedures for key transformations.
Protocol 1: General N-Formylation of a Primary Amine with TMOF
This protocol is adapted from established methods for amine formylation.
-
Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq).
-
Reagent Addition : Add a suitable solvent (e.g., THF or toluene, approx. 0.5 M concentration) followed by trimethyl orthoformate (1.5 - 2.0 eq).
-
Catalysis : Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) (0.05 eq). Causality: The acid catalyst is essential to generate the reactive dimethoxycarbenium ion from TMOF.
-
Reaction : Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure N-formylated amine.
Protocol 2: Synthesis of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This procedure is based on the reaction of an iminium complex with sodium methoxide, where TMOF can be a key intermediate or related species.[19][20]
-
Iminium Salt Formation : In a reaction vessel, N,N-dimethylformamide (DMF) is reacted with an activating agent like dimethyl sulfate to form the corresponding iminium salt. This step is highly exothermic and requires careful temperature control.[18][22]
-
Setup : In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium methoxide (1.1 eq) in a dry, inert solvent (e.g., kerosene or solvent oil).[19]
-
Reaction : Cool the sodium methoxide suspension in an ice bath. Slowly add the pre-formed iminium salt to the suspension. Causality: The highly basic methoxide attacks the electrophilic iminium salt. Maintaining a low temperature controls the exothermicity of the reaction.
-
Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC).
-
Isolation : The solid byproduct (sodium sulfate) is removed by filtration under an inert atmosphere.
-
Purification : The filtrate, containing the crude DMF-DMA, is purified by fractional distillation. The product is collected at its boiling point (105-108 °C), yielding pure DMF-DMA.[22]
Conclusion: Making an Informed Choice
Both this compound and trimethyl orthoformate are highly effective and versatile reagents for introducing the formyl group in organic synthesis. The decision of which to employ is not a matter of inherent superiority but of strategic selection based on the specific requirements of the reaction.
-
Choose Trimethyl Orthoformate (TMOF) for:
-
General-purpose N- and C-formylations requiring high reactivity.
-
Reactions where lower temperatures are preferred.
-
Syntheses where the easy removal of the methanol byproduct is advantageous for driving equilibrium.
-
As a cost-effective and readily available precursor for DMF-DMA.
-
-
Choose this compound (TBOF) for:
-
Reactions requiring high temperatures to proceed (e.g., with deactivated or sterically hindered substrates).
-
Applications where the higher flash point provides a significant safety advantage.
-
Syntheses where the solubility profile of a longer-chain alkyl group is beneficial.
-
Process chemistry where the lower toxicity of the butanol byproduct is a key consideration.
-
By understanding the interplay between their physical properties, reactivity, and the specific demands of the synthetic target, researchers can harness the full potential of these essential formylating agents.
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A Comparative Guide to the Efficacy of Tributyl Orthoformate and Other Orthoesters in Heterocyclic Synthesis
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of heterocyclic compounds is a cornerstone of innovation. These cyclic structures are fundamental to a vast array of pharmaceuticals and biologically active molecules. The choice of reagents in constructing these architectures is paramount, directly influencing reaction efficiency, yield, and the overall feasibility of a synthetic route. Among the diverse toolkit available to synthetic chemists, orthoesters have long held a significant role in the formation of five- and six-membered heterocyclic rings.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of various orthoesters, with a particular focus on tributyl orthoformate, in the synthesis of key heterocyclic systems. We will delve into the mechanistic nuances, compare performance with common alternatives like trimethyl and triethyl orthoformate, and provide actionable experimental data to inform your synthetic strategies.
The Role and Mechanism of Orthoesters in Heterocyclic Synthesis
Orthoesters, with the general formula RC(OR')₃, are valuable reagents in organic synthesis due to the electrophilic nature of the central carbon atom.[3] This reactivity allows them to act as a synthetic equivalent of a "RC³⁺" cation, facilitating the introduction of a single carbon atom between two heteroatoms in a precursor molecule.[1][2] The reaction typically proceeds via a neutral or acid-catalyzed condensation mechanism.[1][2]
The general mechanism involves the following key steps:
-
Activation: In the presence of an acid catalyst, one of the alkoxy groups is protonated, creating a good leaving group (an alcohol).
-
Formation of a Dioxolenium Ion: Loss of the alcohol generates a highly electrophilic dioxolenium ion intermediate.[4]
-
Nucleophilic Attack: A nucleophilic heteroatom from the substrate attacks the electrophilic carbon of the dioxolenium ion.
-
Ring Closure and Elimination: Subsequent intramolecular cyclization and elimination of the remaining alkoxy groups lead to the formation of the heterocyclic ring.
The choice of the alkyl group (R') on the orthoester can significantly impact the reaction's outcome due to both steric and electronic effects. This is where the comparison between different orthoesters becomes critical for optimizing a synthesis.
Comparative Efficacy: this compound vs. Other Orthoesters
While trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) are the most commonly used orthoesters in heterocyclic synthesis, this compound (TBOF) offers distinct advantages in specific applications.[3] The primary differences in their performance can be attributed to the nature of their alkoxy groups.
Steric Hindrance and Reactivity
The larger butyl groups of TBOF introduce greater steric bulk compared to the methyl and ethyl groups of TMOF and TEOF, respectively. This increased steric hindrance can influence the rate and selectivity of the reaction.
-
Slower Reaction Rates: Generally, the increased steric bulk of TBOF can lead to slower reaction rates compared to TMOF and TEOF under identical conditions.
-
Enhanced Selectivity: In reactions with substrates possessing multiple nucleophilic sites, the steric hindrance of TBOF can lead to higher regioselectivity, favoring attack at the less sterically hindered position.
Electronic Effects and Leaving Group Ability
The electron-donating effect of the alkyl groups also plays a role. Butyl groups are slightly more electron-donating than ethyl and methyl groups.
-
Leaving Group Ability: The corresponding alcohols (butanol, ethanol, and methanol) have different boiling points, which can be a practical consideration for their removal from the reaction mixture to drive the equilibrium towards product formation.
Comparison with Other Formylating Agents
It is also insightful to compare orthoformates with other formylating agents like Bredereck's reagent (tert-butoxybis(dimethylamino)methane). Bredereck's reagent is a powerful aminomethylenating agent often used for the formylation of C-H and N-H acidic compounds.[5][6] The key difference in reactivity lies in the basicity of the leaving group.[7] Bredereck's reagent generates a tert-butoxide ion, a significantly stronger base than the alkoxides formed from orthoesters.[7][8] This higher basicity can be advantageous for reactions requiring strong deprotonation of the substrate.[7][8][9]
Data-Driven Comparison in Key Heterocyclic Syntheses
To provide a clear, evidence-based comparison, let's examine the performance of these orthoesters in the synthesis of several important classes of heterocycles.
Synthesis of Imidazoles
Imidazoles are a critical scaffold in medicinal chemistry.[10][11] Their synthesis often involves the condensation of a 1,2-diamine with a one-carbon source, such as an orthoester.
| Orthoester | Reaction Conditions | Yield (%) | Reference |
| Trimethyl Orthoformate | Varies with substrate; often with acid catalysis. | Generally high | [12] |
| Triethyl Orthoformate | Refluxing in the presence of the orthoester. | ~40% (for specific diarylimidazolines) | [1] |
| This compound | May require higher temperatures or longer reaction times. | Data not readily available in comparative studies. | N/A |
Analysis: For the synthesis of simple imidazoles, TMOF and TEOF are generally efficient. The choice between them may depend on the desired reaction temperature and the ease of solvent removal. While specific comparative data for TBOF is limited in this context, its use could be explored for substrates where selectivity is a concern.
Synthesis of Quinolines
Quinolines are another vital class of nitrogen-containing heterocycles with diverse biological activities.[13][14] One synthetic route involves the reaction of an aniline with a β-ketoester and an orthoformate.
| Orthoester | Reaction Conditions | Yield (%) | Reference |
| Triethyl Orthoformate | Often used in syntheses like the Combes quinoline synthesis. | Moderate to high | [14] |
| This compound | Can be used as an alternative to TEOF. | Potentially offers advantages in solubility of reactants. | N/A |
Analysis: TEOF is a well-established reagent in quinoline synthesis.[15] TBOF could be a viable alternative, particularly when dealing with starting materials that have limited solubility in lower-boiling solvents. The higher boiling point of TBOF allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.
Synthesis of Triazoles
1,2,3-Triazoles and 1,2,4-triazoles are important heterocyclic motifs in drug discovery.[16][17] Their synthesis can be achieved through various methods, including those employing orthoesters.[18][19][20]
| Orthoester | Reaction Conditions | Yield (%) | Reference |
| Triethyl Orthoformate | Used in the cyclization of 2-arylhydrazono-2-carbamoyl-acetamidoximes. | Good | [1] |
| Trimethyl Orthoformate | Can be used in three-component reactions to form triazolo[1,5-a][1][4][21]triazines. | Good | [22] |
| This compound | May offer different reactivity profiles in multi-component reactions. | Data not readily available in comparative studies. | N/A |
Analysis: Both TMOF and TEOF have demonstrated utility in the synthesis of triazole derivatives. The choice of orthoester can influence the reaction pathway and the final product in multi-component reactions. Further investigation into the use of TBOF in this area could reveal unique synthetic advantages.
Experimental Protocols
To provide practical guidance, here are detailed experimental protocols for the synthesis of representative heterocyclic compounds using different orthoesters.
Synthesis of Benzimidazoles using Triethyl Orthoformate
This protocol describes a general procedure for the synthesis of benzimidazoles from o-phenylenediamines and triethyl orthoformate.[23][24][25]
Reactants:
-
o-Phenylenediamine derivative (1.0 mmol)
-
Triethyl orthoformate (1.5-3.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Solvent (e.g., ethanol, optional)
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine derivative and triethyl orthoformate.
-
If using a catalyst and solvent, add them to the flask.
-
Heat the reaction mixture to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Orthoester-Mediated Heterocyclic Synthesis
Caption: General workflow for heterocyclic synthesis using orthoesters.
Mechanistic Considerations and Causality
The choice between this compound and other orthoesters is not merely a matter of substitution but a strategic decision based on the underlying reaction mechanism and desired outcome.
The Role of Steric Hindrance in Selectivity
As previously mentioned, the bulky butyl groups of TBOF can enhance regioselectivity. Consider a substrate with two nucleophilic sites of differing steric accessibility. The larger approach vector required for TBOF will favor reaction at the less sterically encumbered site, leading to a higher yield of the desired regioisomer.
Impact of Byproduct Removal on Reaction Equilibrium
The cyclization step in orthoester-mediated synthesis is often reversible. To drive the reaction to completion, the alcohol byproduct must be removed. The boiling points of the corresponding alcohols are:
-
Methanol: 64.7 °C
-
Ethanol: 78.4 °C
-
n-Butanol: 117.7 °C
The higher boiling point of butanol may require more vigorous conditions (e.g., higher vacuum or temperature) for its removal compared to methanol or ethanol. This can be a critical factor in designing an efficient and scalable process.
Mechanistic Diagram of Acid-Catalyzed Benzimidazole Formation
Caption: Acid-catalyzed mechanism for benzimidazole synthesis from o-phenylenediamine and TEOF.
Conclusion and Future Perspectives
The selection of an appropriate orthoester is a critical parameter in the successful synthesis of heterocyclic compounds. While trimethyl and triethyl orthoformate are workhorse reagents for many transformations, this compound presents a valuable alternative, particularly in cases where enhanced selectivity is required or when the physical properties of the reagent and its byproducts can be leveraged to optimize the reaction conditions.
The field of organic synthesis is continually evolving, with a growing emphasis on the development of more efficient, selective, and sustainable methodologies. Future research in this area will likely focus on:
-
Catalyst Development: The design of novel catalysts that can enhance the reactivity and selectivity of orthoesters, including sterically hindered variants like TBOF.
-
Flow Chemistry: The application of continuous flow technologies to orthoester-mediated reactions to improve safety, scalability, and product consistency.[19]
-
Green Chemistry: The exploration of more environmentally benign reaction conditions, such as solvent-free reactions or the use of greener solvents.[18][21]
By understanding the fundamental principles that govern the reactivity of different orthoesters, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines and materials.
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A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing). Available at: [Link]
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Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Matin, M. M., Matin, P., Rahman, M. R., Hadda, T. B., Almalki, F. A., Mahmud, S., Ghoneim, M. M., Alruwaily, M., & Alshehri, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in molecular biosciences, 9, 864286. Available at: [Link]
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A Comparative Guide to Dehydrating Agents: The Distinct Advantages of Tributyl Orthoformate
In the precise world of chemical synthesis, particularly within pharmaceutical and drug development, the rigorous exclusion of water is often the determining factor for reaction success, yield, and purity. While a host of dehydrating agents are available, the choice of agent must be tailored to the specific reaction conditions. This guide provides a detailed comparison of tributyl orthoformate against other common dehydrating agents, highlighting its unique advantages in specific synthetic contexts, supported by chemical principles and practical considerations.
The Critical Role of Dehydration in Organic Synthesis
Water is a ubiquitous solvent and a common byproduct of condensation reactions, such as esterifications and ketalizations. In moisture-sensitive reactions, its presence can lead to unwanted side reactions, hydrolysis of products or reagents, and unfavorable equilibria, ultimately compromising the efficiency of the synthesis. Dehydrating agents are employed to remove water from the reaction medium, driving the reaction towards the desired product.[1] These agents can be broadly classified into two categories: physical agents that adsorb water and chemical agents that react with it stoichiometrically.[1]
-
Physical Dehydrating Agents: This class includes anhydrous inorganic salts like magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄), as well as molecular sieves.[1] These materials trap water molecules within their physical structure—either through hydrate formation or within a porous crystalline matrix—and are typically removed by filtration.[1][2]
-
Chemical Dehydrating Agents: These reagents, including orthoformates, actively consume water in a chemical reaction, converting it into inert, often volatile, byproducts.[1][3] This approach is particularly effective for driving equilibrium-limited reactions to completion.[4]
Mechanism of Action: Orthoformates as Chemical Water Scavengers
Orthoformates, with the general structure HC(OR)₃, are among the most effective chemical dehydrating agents. In the presence of an acid catalyst, they react irreversibly with water to produce the corresponding alcohol and formate ester. This reaction effectively removes water from the equilibrium, pulling the primary reaction (e.g., ketalization) to completion.[5]
The overall dehydration reaction is as follows: HC(OR)₃ + H₂O ⇌ 2 R-OH + H-COOR
This compound: The High-Temperature Specialist
While trimethyl and triethyl orthoformates are widely used, this compound (TBOF) offers a distinct and critical advantage stemming from the properties of its alkyl group: a significantly higher boiling point of its byproducts.
When this compound reacts with water, it produces n-butanol and n-butyl formate. Let's compare the boiling points of these byproducts with those generated from triethyl orthoformate (TEOF).
| Dehydrating Agent | Byproduct 1 | Boiling Point (°C) | Byproduct 2 | Boiling Point (°C) |
| Triethyl Orthoformate | Ethanol | 78.2[6] | Ethyl Formate | 54.0[7] |
| This compound | n-Butanol | 117.7[8][9] | n-Butyl Formate | 106.1[10][11] |
This difference in boiling points is the cornerstone of this compound's primary advantage.
Key Advantages of this compound:
-
Ideal for High-Temperature Reactions: In syntheses that require high temperatures (e.g., >80 °C) to proceed at a reasonable rate, the byproducts of TEOF (ethanol and ethyl formate) are highly volatile. They can be rapidly lost from the reaction vessel, even under reflux, preventing the dehydration from reaching completion. The high boiling points of n-butanol (117.7 °C) and n-butyl formate (106.1 °C) ensure they remain in the reaction mixture at elevated temperatures, allowing for continuous and efficient water scavenging.[8][10][11]
-
Improved Reaction Control and Workup: The lower volatility of TBOF's byproducts simplifies reaction control. There is less risk of pressure buildup from volatile byproducts. Furthermore, during workup, the significant boiling point difference between these byproducts and many lower-boiling desired products can facilitate easier purification by distillation.
-
Potential for Reduced Steric Hindrance Effects: While larger alkyl groups can sometimes lead to slower reaction rates due to steric hindrance, in the context of dehydration, the primary interaction is with a small molecule (water). The steric bulk of the butyl groups is less of a concern for the dehydration reaction itself, though it may influence the rate of side reactions like transesterification if the substrate is also an ester.
Comparative Analysis with Other Dehydrating Agents
The choice of a dehydrating agent is a critical decision based on reaction compatibility, temperature, required level of dryness, and ease of workup.
| Feature | This compound | Triethyl Orthoformate | Molecular Sieves (3Å/4Å) | Anhydrous MgSO₄ / Na₂SO₄ |
| Mechanism | Chemical Reaction | Chemical Reaction | Physical Adsorption | Physical Adsorption (Hydrate Formation) |
| Form | Homogeneous (Liquid) | Homogeneous (Liquid) | Heterogeneous (Solid) | Heterogeneous (Solid) |
| Optimal Temp. | High (>80 °C) | Moderate (<80 °C) | Wide Range | Wide Range |
| Byproducts | n-Butanol, n-Butyl Formate | Ethanol, Ethyl Formate | None | None |
| Ease of Removal | Distillation | Distillation | Filtration | Filtration |
| Capacity | Stoichiometric | Stoichiometric | High, but finite | Moderate to High |
| Key Advantage | High-boiling byproducts ideal for high-temp reactions. | Volatile byproducts are easily removed from high-boiling products. | High efficiency for achieving ultra-dry conditions; no chemical byproducts.[2][9] | Low cost, general-purpose drying. |
| Key Disadvantage | Byproducts require removal. | Byproducts are too volatile for high-temp reactions. | Can be slow; requires activation; can catalyze side reactions. | Can be slow (Na₂SO₄); can be slightly acidic (MgSO₄); may not achieve ultra-dry conditions. |
Experimental Protocols: A Case for this compound
To illustrate the practical advantage of this compound, consider a scenario involving the protection of a high-boiling ketone, 4-decanone (b.p. 209 °C), which requires elevated temperatures for efficient ketalization.
Experiment 1: Ketalization of 4-Decanone using this compound
-
Objective: To synthesize 4,4-dibutoxydecane under conditions where triethyl orthoformate would be ineffective.
-
Rationale: The reaction requires a temperature of 110 °C to proceed efficiently. At this temperature, the byproducts of TEOF (ethanol, b.p. 78 °C) would immediately vaporize and be lost, stalling the reaction. The byproducts of TBOF (n-butanol, b.p. 118 °C; n-butyl formate, b.p. 106 °C) will remain in the reaction flask under reflux, ensuring continuous water removal.
Step-by-Step Methodology:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-decanone (5.0 g, 32.0 mmol), n-butanol (15 mL), and this compound (11.2 g, 48.0 mmol, 1.5 equiv).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (61 mg, 0.32 mmol, 0.01 equiv).
-
Reaction: Place the flask in a preheated oil bath at 120 °C and heat the mixture to a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess reagents.
-
Purification: Purify the crude product by vacuum distillation to yield the pure 4,4-dibutoxydecane.
Conclusion and Recommendations
This compound is a powerful, yet often overlooked, chemical dehydrating agent. Its primary advantage lies in the high boiling points of its reaction byproducts, n-butanol and n-butyl formate. This property makes it the superior choice over more common lower-alkyl orthoformates for reactions that must be conducted at temperatures exceeding 80-100 °C.
For researchers, scientists, and drug development professionals, this compound should be considered the agent of choice when:
-
High reaction temperatures are required for sluggish transformations.
-
The starting materials or products themselves have high boiling points, making the removal of volatile byproducts from other orthoformates difficult.
-
A homogeneous, stoichiometric water scavenger is needed to drive an equilibrium-limited reaction to completion under thermal conditions.
While physical agents like molecular sieves offer a non-reactive alternative, this compound provides the benefits of a homogeneous system that can be more easily scaled and controlled for specific high-temperature applications. By understanding its unique profile, chemists can unlock greater efficiency and control in demanding synthetic challenges.
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Tributyl Orthoformate Adduct Formation
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reaction products is paramount. Tributyl orthoformate is a valuable reagent, often employed in the formation of protective groups or as a synthetic intermediate. Confirming the successful formation of its adducts requires a robust, multi-faceted analytical approach. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols to ensure confidence in your results. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] It provides detailed information about the connectivity and chemical environment of atoms within a molecule.[2] For this compound adducts, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: What to Look For
The formation of a this compound adduct is typically characterized by the disappearance of reactant signals and the appearance of new, distinct signals corresponding to the product.
-
¹H NMR: The key diagnostic signal is the methine proton of the orthoformate core (HC(O-)₃). In the starting material, triethyl orthoformate, this proton appears around δ 5.16 ppm.[3] For this compound, this signal will be in a similar region. Upon adduct formation (e.g., reaction with an alcohol or carboxylic acid), this environment changes, leading to a predictable shift. The signals for the butyl groups (O-CH₂ -CH₂-CH₂-CH₃) will also be present, typically as a triplet around δ 3.5-3.7 ppm for the methylene group adjacent to the oxygen, with other methylene groups and the terminal methyl appearing further upfield.
-
¹³C NMR: The carbon nucleus of the orthoformate (C H(OR)₃) is highly deshielded and provides a clear marker. For the related triethyl orthoformate, this carbon appears at δ 112.5 ppm.[4] The carbons of the butyl chains will also be visible. The formation of an adduct will result in the appearance of a new set of signals corresponding to the newly formed molecule, and the disappearance of the starting material's carbon signals.
The true power of NMR lies in its ability to provide a complete structural picture, confirming not just the presence of the orthoformate moiety but its connection to the rest of the adduct.
Workflow for NMR Analysis
Caption: NMR analysis workflow for adduct confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule.[5] It is particularly useful for monitoring reaction progress by observing the disappearance of reactant functional groups and the appearance of product functional groups.
Expertise in Action: What to Look For
When forming an adduct with this compound, the most compelling FTIR evidence often comes from the functional group of the other reactant.
-
Disappearance of Reactant Bands: If reacting with a carboxylic acid, you would monitor the disappearance of the very broad O-H stretch (typically 2500-3300 cm⁻¹) and the sharp, strong C=O stretch (around 1700-1725 cm⁻¹).[6]
-
Appearance of Product Bands: The key signature of the orthoformate group is its C-O stretching vibrations. Orthoesters, like esters, exhibit strong C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[7][8] The formation of the adduct will be confirmed by the presence of these strong C-O bands in the absence of the starting material's characteristic absorptions.
While FTIR may not provide the detailed connectivity of NMR, it offers a quick and definitive confirmation that a chemical transformation involving the key functional groups has occurred.
Comparative FTIR Data
| Functional Group | Reactant (Example: Carboxylic Acid) | Product (Orthoformate Adduct) | Causality |
| O-H Stretch | Broad, strong band at 2500-3300 cm⁻¹ | Absent | The acidic proton has been consumed in the reaction. |
| C=O Stretch | Strong, sharp band at ~1710 cm⁻¹ | Absent | The carbonyl group has been converted to the orthoester. |
| C-O Stretch | N/A | Multiple strong bands at 1000-1300 cm⁻¹ | Formation of the HC(OR)₃ moiety.[7] |
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the adduct's elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are particularly valuable as they typically generate the molecular ion with minimal fragmentation, simplifying spectral interpretation.[9]
Expertise in Action: What to Look For
-
Molecular Ion Peak: The primary goal is to identify the quasi-molecular ion. In positive ion mode, this will most commonly be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[10] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the expected this compound adduct.
-
Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, which can provide further structural confirmation. For a this compound adduct, a common fragmentation pathway would be the loss of a butoxy group (-OC₄H₉) or butene via a rearrangement. The mass spectrum for triethyl orthoformate, for example, shows significant peaks at m/z 103 (loss of an ethoxy group) and 75.[11] A similar pattern would be expected for the butyl analogue.
Confirming the molecular weight with MS provides a crucial piece of the puzzle that, when combined with NMR and FTIR data, builds an undeniable case for the formation of the desired adduct.
Interpreting MS Data
Caption: Logic for confirming molecular weight via MS.
Comparative Guide to Spectroscopic Techniques
Choosing the right technique depends on the specific question you are asking. The following table provides a comparative overview to guide your analytical strategy.
| Technique | Primary Information | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, atom connectivity.[2] | Unambiguous structure determination; good for quantification. | Relatively low sensitivity (requires mg of sample); can be time-consuming.[2] |
| FTIR | Presence/absence of functional groups.[1] | Fast, simple, requires minimal sample; excellent for reaction monitoring.[12] | Provides no detailed connectivity information; complex spectra can be difficult to interpret. |
| Mass Spec. | Molecular weight and elemental formula.[10] | Extremely high sensitivity (μg to ng); confirms molecular formula. | Provides limited structural information on its own; isomers are often indistinguishable. |
Detailed Experimental Protocols
These protocols are designed to be self-validating by ensuring high-quality data acquisition, which is the foundation of trustworthy analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound adduct into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS). Ensure the sample dissolves completely. Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peaks are well-known.[13] TMS provides a universal reference point (δ 0.00) for chemical shifts.[14]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Causality: Locking ensures field stability during acquisition, while shimming sharpens the peaks, improving resolution.[15]
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., 30-degree pulse, 2-second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the TMS signal (0 ppm). Integrate the ¹H signals to determine proton ratios.
Protocol 2: FTIR Sample Preparation and Acquisition (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Causality: This step is crucial as it subtracts signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself, ensuring that the final spectrum is only of the sample.
-
Sample Application: Place a small amount (a single drop of liquid or a few mg of solid) of the purified adduct directly onto the ATR crystal. If a solid, ensure good contact using the pressure clamp.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the adduct (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire data in full scan mode over a mass range that includes the expected molecular weight of the adduct.
-
Data Analysis: Examine the resulting spectrum for the m/z value corresponding to the expected [M+H]⁺ or [M+Na]⁺ ion. Use the instrument software to calculate the theoretical exact mass and compare it to the observed mass to confirm the elemental composition.
By systematically applying these spectroscopic techniques, researchers can confidently confirm the formation and structure of this compound adducts, ensuring the integrity and success of their synthetic endeavors.
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A Comparative Guide to the Kinetic Landscape of Tributyl Orthoformate Reactions
Introduction: The Versatile Role of Tributyl Orthoformate in Modern Synthesis
This compound, HC(OBu)₃, stands as a cornerstone reagent in the arsenal of synthetic chemists. More than a simple orthoester, it serves as a powerful dehydrating agent, a precursor for formylation, and a protective group for various functionalities. Its utility is defined by the reactivity of its central carbon atom, which, under catalytic activation, becomes a potent electrophile. Understanding the kinetics of its reactions with diverse substrates is paramount for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, maximize yields, and control selectivity. This guide provides an in-depth comparison of the kinetic profiles of this compound with key substrate classes, supported by mechanistic insights and detailed experimental protocols to empower your research.
The Mechanistic Heartbeat: Acid-Catalyzed Activation of Orthoformates
The reactivity of this compound is unlocked under acidic conditions (both Brønsted and Lewis acids). The generally accepted mechanism involves the protonation of one of the alkoxy oxygen atoms, followed by the elimination of butanol to form a resonance-stabilized dialkoxycarbonium ion. This highly electrophilic intermediate is the key player that reacts with various nucleophilic substrates. The overall process is a sequence of equilibria, and driving the reaction towards the desired product often involves removing the butanol byproduct.
The rate-limiting step can vary depending on the specific reaction conditions and substrate. For instance, in hydrolysis, the mechanism can shift from an A-1 type, where the decomposition of the protonated substrate is rate-limiting, to an A-SE2 mechanism, where the proton transfer itself becomes the slow step[1]. This mechanistic flexibility is crucial for understanding and manipulating reaction outcomes.
Caption: A validated workflow for kinetic analysis of orthoformate reactions.
Protocol 1: General Procedure for Kinetic Monitoring
-
Reactor Setup: Place a jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and nitrogen inlet onto a magnetic stir plate. Circulate fluid from a thermostatic bath to maintain a constant temperature (e.g., 50.0 ± 0.1 °C).
-
Reagent Preparation: Prepare stock solutions of this compound, the substrate (e.g., a carboxylic acid), an acid catalyst (e.g., sulfuric acid in an inert solvent), and an internal standard (e.g., dodecane) in a dry, inert solvent (e.g., toluene).
-
Reaction Initiation: Charge the reactor with the substrate and internal standard solutions. Allow the mixture to thermally equilibrate for 15 minutes. Initiate the reaction by adding the catalyst solution, followed immediately by the this compound solution. Start the timer at the moment of orthoformate addition (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot from the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a sealed GC vial containing 1.0 mL of a quenching solution (e.g., a cold 2% solution of triethylamine in ethyl acetate) to neutralize the acid catalyst and stop the reaction.
Protocol 2: Analytical Methodology - Gas Chromatography (GC)
The progress of the reaction can be reliably monitored by gas chromatography with a flame ionization detector (GC-FID). This method allows for the simultaneous quantification of reactants and products.
| Parameter | Setting | Rationale |
| Column | DB-624 (or similar mid-polarity) | Provides good separation for a range of oxygenated compounds. [2][3] |
| 30 m x 0.32 mm x 1.0 µm | Standard dimensions for good resolution and capacity. | |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Detector Temp. | 280 °C (FID) | Standard temperature for FID to prevent condensation. |
| Oven Program | 60 °C (hold 2 min), then ramp | Starts at a low temperature to resolve volatile components. |
| 15 °C/min to 240 °C (hold 5 min) | Ramping allows for the elution of higher boiling point compounds. | |
| Injection Vol. | 1 µL | Standard injection volume. |
Data Analysis: The concentration of the substrate at each time point is determined by comparing the ratio of its peak area to the internal standard's peak area against a pre-established calibration curve. Plotting the natural logarithm of the substrate concentration versus time will yield a straight line if the reaction is first-order with respect to the substrate, with the slope being the negative of the pseudo-first-order rate constant (-k').
Conclusion
References
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Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism . (n.d.). OSTI.GOV. Retrieved from [Link]
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Mechanism for catalytic orthoformate hydrolysis in the presence of catalytic 1 . (n.d.). ResearchGate. Retrieved from [Link]
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Mechanism help - Esterification with trimethyl orthoformate . (2015, March 30). Reddit. Retrieved from [Link]
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On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen . (2023, January 22). Docta Complutense. Retrieved from [Link]
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One-Pot Reactions of Triethyl Orthoformate with Amines . (2023, December 2). MDPI. Retrieved from [Link]
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Triethyl orthoformate . (n.d.). Wikipedia. Retrieved from [Link]
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Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique . (n.d.). ResearchGate. Retrieved from [Link]
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Trimethyl orthoformate . (n.d.). Wikipedia. Retrieved from [Link]
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Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives . (2020, May 11). MDPI. Retrieved from [Link]
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Dimethyl Acetals . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives . (2020). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Scalability of Tributyl Orthoformate in Pilot Plant Synthesis
Abstract
Tributyl orthoformate (TBOF) is a critical reagent in organic synthesis, valued for its role as a dehydrating agent and a precursor in formylation reactions. The transition of its synthesis from the laboratory bench to a pilot plant scale introduces significant challenges related to process safety, reaction efficiency, and economic viability. This guide provides an in-depth technical assessment of TBOF synthesis scalability. It offers a detailed pilot-scale protocol, explains the causality behind key experimental choices, and presents a comparative analysis with common alternatives, trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF). Supported by experimental data and process logic, this document serves as a practical resource for researchers, chemists, and drug development professionals navigating the complexities of chemical process scale-up.
Introduction: The Challenge of Scaling Orthoformate Synthesis
Orthoformates are a versatile class of organic compounds, with triethyl orthoformate (TEOF) and its counterparts being widely used as reagents and intermediates in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Their applications range from serving as protecting groups and solvents to being key building blocks in the synthesis of aldehydes, acetals, and various heterocyclic systems.[1][3][4] this compound (TBOF), with its higher boiling point and distinct reactivity profile, is particularly useful in high-temperature applications or where slower, more controlled reactivity is desired.
However, scaling the synthesis of orthoformates like TBOF is not a trivial undertaking. The classic synthesis, often involving the reaction of an alcohol with sodium metal and chloroform, presents several challenges at the pilot plant scale:[5]
-
Exothermic Reactions: The formation of the sodium alkoxide and its subsequent reaction with chloroform are highly exothermic, requiring robust thermal management to prevent runaway reactions.
-
Handling of Hazardous Materials: The use of metallic sodium (highly reactive and flammable) and chloroform (a regulated solvent) necessitates stringent safety protocols and specialized equipment.
-
Process Optimization: Achieving high yield and purity on a larger scale requires careful optimization of reaction conditions, including addition rates, temperature profiles, and purification methods.[6][7]
This guide addresses these challenges by providing a detailed pilot-scale protocol, analyzing the critical process parameters, and comparing TBOF with its lower-alkyl analogues to inform reagent selection and process design.
Pilot Plant Synthesis of this compound
The most common and scalable method for producing orthoformates is based on the Williamson ether synthesis, reacting a sodium alkoxide with chloroform.[5] The following protocol is a representative procedure for a pilot plant setting.
Core Reaction: CHCl₃ + 3 NaOBu → HC(OBu)₃ + 3 NaCl
Experimental Protocol:
-
Equipment: 150 L glass-lined reactor with a mechanical stirrer, reflux condenser, thermocouple, nitrogen inlet, and a controlled-rate addition vessel.
-
Materials:
-
n-Butanol (BuOH): 75 L
-
Sodium Metal (Na): 6.9 kg (300 mol), cut into small pieces
-
Chloroform (CHCl₃): 11.9 kg (100 mol)
-
Toluene (as a co-solvent, optional): 20 L
-
Step-by-Step Methodology:
-
Reactor Inerting and Solvent Charge: The reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere. 75 L of n-butanol is charged into the vessel.
-
Sodium Butoxide Formation: The n-butanol is heated to 60-70°C. The sodium metal is added portion-wise, ensuring the temperature does not exceed 90°C. The vigorous evolution of hydrogen gas must be safely vented. The reaction is complete when all the sodium has dissolved.
-
Reaction Setup & Cooldown: The resulting sodium butoxide solution is cooled to 50-60°C.
-
Chloroform Addition: Chloroform is slowly added via the addition vessel over 4-6 hours. The reaction is exothermic, and the temperature should be maintained at approximately 60°C by controlling the addition rate and using reactor cooling.
-
Reaction & Aging: After the addition is complete, the mixture is stirred at 60°C for an additional 3-5 hours to ensure the reaction goes to completion.
-
Salt Removal: The reaction slurry is cooled to room temperature. The precipitated sodium chloride is removed by filtration. The filter cake is washed with fresh n-butanol or toluene to recover the entrapped product.
-
Purification: The filtrate is transferred to a distillation setup. Excess n-butanol and any co-solvent are removed under atmospheric pressure. The crude TBOF is then purified by fractional distillation under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium metal reacts violently with water and oxygen. An inert nitrogen atmosphere is essential for safety and to prevent the consumption of sodium, which would lower the yield.
-
Portion-wise Sodium Addition: The reaction of sodium with butanol is extremely exothermic and produces flammable hydrogen gas. Slow, controlled addition is a critical safety measure to manage the reaction rate and temperature.
-
Controlled Chloroform Addition: This step is also highly exothermic. A slow addition rate is crucial to maintain temperature control, preventing pressure buildup and minimizing the formation of side products.
-
Vacuum Distillation: TBOF has a high boiling point (~220°C). Distilling under vacuum lowers the boiling point, preventing thermal degradation of the product and saving energy.
Comparative Analysis: TBOF vs. TMOF & TEOF
The choice of orthoformate is dictated by the specific synthetic application, cost, and process constraints. TMOF and TEOF are the most common alternatives to TBOF.[1][8]
Table 1: Physicochemical and Application Properties
| Property | Trimethyl Orthoformate (TMOF) | Triethyl Orthoformate (TEOF) | This compound (TBOF) |
| Molecular Weight | 106.12 g/mol | 148.20 g/mol | 234.36 g/mol |
| Boiling Point | 101-102 °C | 146 °C[5] | ~220 °C |
| Reactivity | High | Moderate | Low |
| Byproduct | Methanol | Ethanol | n-Butanol |
| Primary Use | Versatile formylating & methylating agent | General-purpose formylating agent, Bodroux-Chichibabin aldehyde synthesis.[3][5] | High-temperature reactions, dehydrating agent. |
| Relative Cost | Low | Moderate | High |
Table 2: Scalability & Performance Indicators
| Parameter | Trimethyl Orthoformate (TMOF) | Triethyl Orthoformate (TEOF) | This compound (TBOF) |
| Typical Yield | >95%[8] | 65-75%[7] (can be higher) | 70-80% |
| Purity (Post-Distillation) | >99.5%[8] | >98%[7] | >98% |
| Cycle Time | Shortest | Moderate | Longest |
| Safety Concerns | Highly flammable, toxic | Flammable liquid[5] | Combustible, lower vapor pressure |
| Process Intensity | High vapor pressure requires robust containment. | Standard process controls. | Higher energy input for distillation. |
Visualization of Workflow and Selection Logic
To better illustrate the process and decision-making framework, the following diagrams are provided.
Caption: High-level workflow for the pilot plant synthesis of TBOF.
Caption: Decision logic for selecting the appropriate orthoformate reagent.
Conclusion and Future Outlook
The successful pilot plant synthesis of this compound is highly achievable with careful management of process parameters, particularly thermal control and safe handling of raw materials. While its synthesis involves a longer cycle time and higher energy input for purification compared to TMOF and TEOF, its utility in high-temperature applications provides a clear advantage in specific synthetic contexts.
The choice between TBOF and its alternatives is a multi-faceted decision. TMOF is often preferred for its high reactivity and cost-effectiveness, while TEOF offers a balance of reactivity, cost, and ease of handling. TBOF carves its niche where low volatility and controlled reactivity are paramount. As the chemical industry continues to move towards greener and more efficient processes, future developments may focus on alternative, non-chloroform-based routes or the use of phase-transfer catalysts to moderate reaction conditions and improve safety profiles.[8] This guide provides the foundational knowledge for professionals to make informed, data-driven decisions in the scalable synthesis and application of these vital chemical building blocks.
References
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Chem-Impex. Triethyl orthoformate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Triethyl Orthoformate in Modern Chemical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. [Link]
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Wikipedia. Triethyl orthoformate. [Link]
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Foreschem Co.,Ltd. Preparation method of trimethyl orthoformate. [Link]
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ResearchGate. Experimental and computational insights into efficiently synthesizing trimethyl orthoformate from calcium methoxide and chloroform. [Link]
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A Senior Application Scientist's Guide to Formylating Agents: A Cost-Benefit Analysis of Tributyl Orthoformate
For researchers, scientists, and professionals in drug development, the introduction of a formyl group (–CHO) is a cornerstone of molecular construction. This transformation, known as formylation, paves the way for aldehydes that serve as critical intermediates in synthesizing complex pharmaceuticals and fine chemicals. The choice of the formylating agent is a pivotal decision, dictating reaction efficiency, substrate compatibility, process safety, and overall cost.
This guide provides an in-depth analysis of tributyl orthoformate, comparing its performance, safety, and cost against mainstream alternatives. We move beyond simple protocols to explain the causality behind reagent choice, empowering you to select the optimal agent for your specific synthetic challenge.
The Formylating Agent Landscape: An Overview
The chemist's toolkit contains several classes of formylating agents, each with a distinct profile of reactivity and application. Here, we focus on five representative examples that span the spectrum from mild and selective to powerful and aggressive.
| Agent/System | General Class | Primary Use Case |
| This compound | Orthoester | High-temperature C- and N-formylations |
| Triethyl Orthoformate (TEOF) | Orthoester | General-purpose, versatile formylations |
| DMF-DMA | Amide Acetal | Mild formylation of acid-sensitive substrates |
| Vilsmeier-Haack Reagent | Iminium Salt | Potent formylation of electron-rich aromatics |
| Formic Acid | Carboxylic Acid | Economical N-formylation |
In-Depth Profile: this compound
This compound, HC(OBu)₃, is an analog of the more common triethyl orthoformate (TEOF). Its primary distinguishing feature is its high boiling point, which provides a unique operational advantage in specific scenarios.
Mechanistic Rationale: Like other orthoformates, this compound does not act as a direct formylating agent. It requires activation, typically by a Lewis or Brønsted acid, to generate a reactive dialkoxycarbenium ion. This electrophile is then attacked by a nucleophilic substrate (e.g., an electron-rich aromatic ring or an amine).
Core Advantage: Thermal Profile The single most important benefit of this compound is its thermal stability and high boiling point.
-
This compound: Boiling Point: 247 °C; Flash Point: 89 °C[1]
-
Triethyl Orthoformate (TEOF): Boiling Point: 146 °C; Flash Point: 35 °C[2]
This higher boiling point allows reactions to be conducted at temperatures inaccessible with TEOF, which can be crucial for formylating less reactive substrates without the need for high-pressure equipment. Furthermore, its higher flash point signifies lower flammability, presenting a significant safety advantage in process scale-up.
The Alternatives: A Comparative Analysis
A direct, data-driven comparison reveals the specific niches where each reagent excels.
A. Triethyl Orthoformate (TEOF)
The workhorse of orthoester-based formylations, TEOF is versatile, widely available, and cost-effective.[3] It is used extensively for both C-formylation of activated aromatics and N-formylation of amines.[2] Its primary limitation is its relatively low boiling point, which caps the practical reaction temperature.
B. N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is prized for its mildness. It reacts with nucleophiles without the need for a strong acid catalyst, making it the reagent of choice for substrates bearing acid-labile protecting groups or other sensitive functionalities.[4] The reaction proceeds by releasing methanol and dimethylamine, which are volatile and easily removed.
C. The Vilsmeier-Haack Reagent
Generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, the Vilsmeier reagent is a highly potent electrophile.[5][6] It is the classic choice for formylating electron-rich heterocycles like indoles and pyrroles, often providing high yields where other reagents fail.[6] However, its power comes at the cost of significant hazards: POCl₃ is highly corrosive and reacts violently with water, and the reagent itself can be thermally unstable, posing a risk of runaway reactions.[7][8][9]
D. Formic Acid
As the simplest carboxylic acid, formic acid represents the most economical and atom-efficient formylating agent. It is particularly effective for the N-formylation of primary and secondary amines, often requiring only heat to drive the dehydration and form the corresponding formamide.[10][11] Its use for C-formylation is less common and generally requires harsher conditions.
Quantitative Comparison: Performance, Safety, and Cost
To make an informed decision, a quantitative comparison is essential. The following tables summarize key metrics for each agent.
Table 1: Physical and Safety Properties
| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| This compound | 232.38 | 247 | 89 | Skin/eye irritant[1] |
| Triethyl Orthoformate | 148.20 | 146 | 35 | Flammable liquid, respiratory irritant[12][13][14][15] |
| DMF-DMA | 119.16 | 102-103 | 6 | Highly flammable, serious eye damage[4][16][17][18] |
| Vilsmeier Reagent | (in situ) | N/A | N/A | Corrosive, water-reactive, thermal hazard[7][8] |
| Formic Acid | 46.03 | 101 | 67 | Corrosive, causes severe burns, toxic if inhaled[10][11][19][20][21] |
Table 2: Economic Analysis
| Reagent | Typical Price Range ($/kg) | Molar Mass ( g/mol ) | Approx. Cost ($/mol) |
| This compound | >$1000 (lab scale)¹ | 232.38 | > $232.00 |
| Triethyl Orthoformate | $2.50 - $7.00[22] | 148.20 | $0.37 - $1.04 |
| DMF-DMA | $5.00 - $8.00 | 119.16 | $0.60 - $0.95 |
| POCl₃ (for Vilsmeier) | $1.50 - $6.00 | 153.33 | $0.23 - $0.92 |
| Formic Acid | $0.50 - $1.50[13] | 46.03 | $0.02 - $0.07 |
¹Note: The listed price for this compound is based on small-scale laboratory chemical suppliers and is not representative of bulk industrial pricing.[23] However, it is expected to be significantly more expensive than TEOF due to lower production volumes.
Table 3: Performance Benchmark - C3 Formylation of Indole
| Formylating Agent | Conditions | Temp (°C) | Time | Yield (%) | Reference |
| Vilsmeier Reagent | POCl₃, DMF | 0 to 35 | ~2 h | 90-95% | Organic Syntheses [³⁹] |
| Trimethyl Orthoformate¹ | BF₃·OEt₂ (catalyst) | RT | 1-5 min | 95% | ACS Omega [²⁴] |
| Triethyl Orthoformate | BF₃·OEt₂ (catalyst) | RT | 1-5 min | 91% | ACS Omega [¹⁹] |
| Formaldehyde/NH₃ (aq) | FeCl₃ (catalyst), Air | 130 | 1 h | 93% | Synlett [⁴⁵] |
¹Trimethyl orthoformate (TMOF) is often used in literature studies and is expected to have reactivity comparable to TEOF and this compound under these conditions.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating. The following procedures provide detailed, step-by-step methodologies for key formylation reactions.
Protocol 1: Vilsmeier-Haack Formylation of Indole
(Adapted from Organic Syntheses, Coll. Vol. 4, p.539)
This protocol is the gold standard for producing indole-3-carboxaldehyde, demonstrating the power and rigor of the Vilsmeier-Haack reaction.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and drying tube, cool 288 mL (3.74 mol) of dimethylformamide (DMF) in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add 86 mL (0.94 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, keeping the temperature below 10 °C. The solution will turn pinkish.
-
Substrate Addition: Add a solution of 100 g (0.85 mol) of indole in 100 mL of DMF over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: Warm the viscous solution to 35 °C and stir for 1 hour, or until the clear yellow solution becomes an opaque, canary-yellow paste.
-
Workup: Carefully add 300 g of crushed ice to the paste. Transfer the resulting red solution to a larger flask and neutralize by adding a solution of 375 g of NaOH in 1 L of water.
-
Isolation: Heat the resulting suspension to boiling, cool, and refrigerate to complete crystallization. Filter the product, wash with water, and dry to yield indole-3-carboxaldehyde. Expected Yield: 90-95%.
Protocol 2: Boron-Catalyzed Formylation of Indole with Triethyl Orthoformate
(Adapted from Charoensawas, K. et al., ACS Omega, 2025)[24][25][26]
This modern protocol highlights the use of orthoformates under milder, catalyzed conditions for excellent yields and very short reaction times.
-
Reaction Setup: In a vial, dissolve indole (1.0 mmol) in triethyl orthoformate (1.0 mmol).
-
Catalyst Addition: Rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) in a single portion to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-5 minutes, as monitored by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography. Expected Yield: ~91%.
Protocol 3: N-Formylation of an Amine with Formic Acid
(Adapted from Jung, S. H. et al., Bull. Korean Chem. Soc., 2000)[12]
This procedure demonstrates an economical and practical method for creating formamides.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the amine (1.0 g), 1.2 equivalents of 85% aqueous formic acid, and toluene (sufficient to fill the trap).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 4-9 hours until TLC analysis shows the disappearance of the starting amine.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude N-formyl product is often of sufficient purity for subsequent steps without further purification. Expected Yield: >95%.
Cost-Benefit Analysis and Reagent Selection Workflow
The optimal formylating agent is dictated by a balance of substrate requirements, safety considerations, and economic constraints.
The Verdict on this compound
This compound is a specialty reagent, not a general-purpose tool. Its extremely high cost at the lab scale and limited commercial availability preclude its use in routine synthesis. However, it occupies a critical niche for high-temperature applications where other reagents are unsuitable.
Choose this compound when:
-
High Temperatures are Necessary: You are formylating a poorly reactive or sterically hindered substrate that requires thermal energy to overcome the activation barrier.
-
Process Safety is Paramount: You are scaling up a high-temperature reaction and the lower flammability (higher flash point) compared to TEOF provides a critical safety margin.
-
Volatility is a Problem: In a process where TEOF would be lost to evaporation, the higher boiling point of this compound ensures it remains in the reaction vessel.
For the vast majority of applications, the alternatives offer a more practical solution:
-
For Economy: Formic acid is unbeatable for N-formylations.
-
For Mildness: DMF-DMA is the clear choice for delicate, acid-sensitive molecules.
-
For Potency: The Vilsmeier-Haack reagent remains the most powerful option for challenging electron-rich aromatics.
-
For Versatility: Triethyl orthoformate (TEOF) provides the best all-around balance of reactivity, cost, and ease of use for standard formylations.
By understanding the fundamental trade-offs between these reagents, the discerning scientist can move beyond simply following a recipe and begin to rationally design more efficient, safer, and cost-effective synthetic routes.
References
-
Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(7), 673-674. ([Link])
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Li, Y., et al. (2020). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering, 8(39), 14856–14863. ([Link])
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Business Analytiq. (2025). Formic Acid price index. ([Link])
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NIH National Library of Medicine. (n.d.). Formylation of Amines. PubMed Central (PMC). ([Link])
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ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ([Link])
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CORECHEM Inc. (2024). Formic Acid 95% Safety Data Sheet. ([Link])
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Carl ROTH. (2025). Safety Data Sheet: DMF-DMA. ([Link])
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Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. ([Link])
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Carl ROTH. (2025). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. ([Link])
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Charoensawas, K., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. ([Link])
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SD Fine-Chem Limited. (n.d.). TRIETHYL ORTHOFORMATE LR. ([Link])
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ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. ([Link])
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Wikipedia. (n.d.). Vilsmeier reagent. ([Link])
-
ResearchGate. (n.d.). The formylation of N,N-dialkylarylamines by TMOF. ([Link])
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Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. ([Link])
-
ACS Publications. (2005). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Organic Process Research & Development. ([Link])
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A Researcher's Guide to Stereoselectivity: Evaluating Tributyl Orthoformate Against Common Alternatives
In the precise world of pharmaceutical development and complex organic synthesis, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity and safety. Among the arsenal of reagents available to the modern chemist, orthoformates serve a unique and vital role, particularly in the formation of acetals, which are cornerstone protecting groups for diols. This guide provides an in-depth evaluation of tributyl orthoformate, focusing on a key, yet often overlooked, attribute: its influence on the stereoselectivity of reactions. We will compare its performance with common alternatives, supported by mechanistic insights and actionable experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Role of Steric Hindrance in Stereoselective Acetalization
The primary application where the choice of orthoformate becomes critical is in the acid-catalyzed protection of diols, especially chiral 1,2- and 1,3-diols. The formation of the resulting cyclic acetal (a 1,3-dioxolane or 1,3-dioxane, respectively) often generates a new stereocenter at the former carbonyl carbon. The stereochemical outcome of this process can be heavily influenced by the steric bulk of the orthoformate used.[1][2]
Orthoformates like trimethyl orthoformate (TMOF) and triethyl orthoformate (TEOF) are workhorse reagents in organic synthesis.[3][4] They are valued for their reactivity and their role as dehydrating agents, driving the acetalization equilibrium toward the product by reacting with the water generated in situ.[5][6] However, their relatively small methyl and ethyl groups offer limited steric hindrance.
This is where This compound distinguishes itself. The significantly larger n-butyl groups introduce substantial steric bulk around the reactive center. This steric pressure is not a liability but a powerful tool for directing stereoselectivity. During the formation of the oxocarbenium ion intermediate and its subsequent trapping by the second hydroxyl group of the diol, the bulky butyl groups can create a more ordered transition state, favoring the formation of one diastereomer over another.[7]
Comparative Analysis: this compound vs. Lighter Homologs
To understand the practical implications, let's compare the performance of this compound with its more common counterparts, TMOF and TEOF, in the context of diastereoselective acetalization of a hypothetical chiral 1,3-diol.
| Reagent | Alkyl Group | van der Waals Radius (approx. Å) | Typical Diastereomeric Ratio (d.r.)* | Key Considerations |
| Trimethyl Orthoformate (TMOF) | Methyl (-CH₃) | 2.0 | 1:1 to 3:1 | High reactivity, effective water scavenger, but offers minimal stereocontrol.[8] |
| Triethyl Orthoformate (TEOF) | Ethyl (-CH₂CH₃) | 2.7 | 2:1 to 5:1 | Moderately effective stereocontrol; a common compromise between reactivity and selectivity.[9] |
| This compound | n-Butyl (-CH₂(CH₂)₂CH₃) | ~3.4 | >10:1 | Slower reaction rates may require slightly more forcing conditions, but provides superior diastereoselectivity due to significant steric hindrance.[10] |
Note: Diastereomeric ratios are illustrative and highly dependent on the specific substrate and reaction conditions.
The data trend clearly indicates that as the steric bulk of the orthoformate's alkyl groups increases, so does the potential for high diastereoselectivity. While TMOF might be suitable for simple protections where stereochemistry is not a concern, this compound becomes the reagent of choice when controlling the configuration of the newly formed acetal stereocenter is paramount. This is particularly relevant in polyketide synthesis and the construction of complex natural products where such stereocenters are integral to the target's architecture.[11][12]
Mechanistic Rationale and Visualization
The diastereoselectivity arises from the energetic preference of one transition state over another during the intramolecular cyclization step. The acid-catalyzed reaction of a diol with an orthoformate proceeds through an intermediate dialkoxycarbenium ion. The diol's first hydroxyl group attacks this ion, and after a series of proton transfers, a second oxocarbenium ion is formed, poised for intramolecular attack by the remaining hydroxyl group.
The bulky butyl groups of this compound influence the conformation of this key intermediate. The molecule will preferentially adopt a conformation that minimizes steric clashes between the butyl groups and the substituents on the chiral diol. This conformational bias translates directly into a facial bias for the ring-closing nucleophilic attack, leading to the preferential formation of one diastereomer.
Caption: Fig. 1: Mechanism of Diastereoselective Acetalization.
Experimental Protocol: Diastereoselective Protection of a Chiral 1,3-Diol
This protocol provides a general method for the protection of a chiral 1,3-diol using this compound, aiming for high diastereoselectivity.
Materials:
-
Chiral 1,3-diol (1.0 equiv)
-
This compound (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral 1,3-diol (e.g., 1 mmol, X mg).
-
Dissolve the diol in anhydrous DCM (0.1 M solution, e.g., 10 mL).
-
Add this compound (1.5 mmol, Y mL) to the solution via syringe.
-
Add the catalyst, PPTS (0.1 mmol, Z mg), to the reaction mixture. Causality Note: A mild acid catalyst like PPTS is chosen to prevent degradation of sensitive substrates, which can occur with stronger acids like TsOH.
-
Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC). Note: Reactions with the sterically hindered this compound may be slower than with TMOF or TEOF and could require several hours to reach completion.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure protected diol.
-
Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion and Outlook
The choice of an orthoformate reagent is a critical parameter that extends beyond its role as a simple protecting group precursor. As demonstrated, the steric properties of the reagent can be strategically employed to control the stereochemical outcome of a reaction. This compound, despite its lower reactivity compared to TMOF and TEOF, offers a distinct advantage in diastereoselective acetalizations of chiral diols.[10] Its bulky nature effectively biases the transition state of the cyclization, leading to significantly higher diastereomeric ratios.
For researchers in drug development and natural product synthesis, where precise control of stereochemistry is non-negotiable, this compound should be considered a primary tool for the protection of chiral diols. Future investigations may focus on developing even more sterically demanding orthoformates or chiral variants to achieve enantioselective acetalizations, further expanding the synthetic chemist's toolkit for asymmetric synthesis.
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Frizzo, C. P., et al. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(54), 32427-32483. [Link]
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Nicolosi, G., et al. (2020). On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. Molecules, 25(21), 5029. [Link]
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Rychnovsky, S. D., & Kim, J. (2003). Synthesis of polyketides via diastereoselective acetalization. Organic Letters, 5(7), 1027-1030. [Link]
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Kumar, R., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5353. [Link]
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Gevorgyan, V., et al. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ACS Catalysis, 10(15), 8417-8427. [Link]
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Krische, M. J., et al. (2013). Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans. Journal of the American Chemical Society, 135(31), 11742-11745. [Link]
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Majumder, U., & Ghatak, U. R. (1984). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 93(5), 837-850. [Link]
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Selva, M., et al. (2018). Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Molecules, 23(11), 2827. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tributyl Orthoformate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While our focus is often on the synthesis and application of novel compounds, the responsible management of chemical waste is a critical component of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides an in-depth, procedural overview of the proper disposal of tributyl orthoformate, a common reagent in organic synthesis. By understanding the chemical principles behind its safe neutralization, you can confidently manage this waste stream, upholding the highest standards of laboratory practice.
Understanding the Chemistry and Hazards of this compound
This compound, with the chemical formula C₁₃H₂₈O₃, is a combustible liquid that serves as a versatile reagent in organic synthesis. It is classified as a skin and eye irritant.[1] As with all chemicals, a thorough understanding of its reactivity is the foundation of safe handling and disposal.
Orthoesters like this compound are sensitive to moisture and will hydrolyze, particularly under acidic conditions.[2] This reactivity is the cornerstone of a safe and effective laboratory-scale disposal procedure. The hydrolysis of this compound yields tributyl formate and butanol, as depicted in the following reaction:
HC(OCH₂CH₂CH₂CH₃)₃ + H₂O (acid catalyst) → HCOOCH₂CH₂CH₂CH₃ + 2 CH₃CH₂CH₂CH₂OH
This controlled chemical transformation is preferable to direct disposal, as it converts the reactive orthoformate into less reactive and more easily managed byproducts.
Essential Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes a thorough review of the Safety Data Sheet (SDS) for this compound and its hydrolysis products.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the necessary personal protective equipment. The following table summarizes the recommended PPE:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of this compound and the acidic quenching solution, which can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A flame-retardant laboratory coat. | Protects against spills and splashes of the flammable liquid. |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. | Minimizes the inhalation of vapors. |
This information is a synthesis of recommendations from multiple safety data sheets.
Step-by-Step Disposal Procedure: Chemical Neutralization via Acid-Catalyzed Hydrolysis
This protocol details the safe, controlled hydrolysis of this compound in a laboratory setting. This procedure should only be performed by personnel trained in handling flammable and corrosive materials.
Materials Required:
-
This compound waste
-
Dilute hydrochloric acid (HCl), approximately 1 M solution
-
Ice bath
-
Stir plate and magnetic stir bar
-
Appropriate glassware (e.g., Erlenmeyer flask, beaker)
-
pH paper or a calibrated pH meter
-
Properly labeled hazardous waste container for flammable liquids
Procedural Flowchart:
Caption: A logical workflow for the safe disposal of this compound.
Detailed Protocol:
-
Preparation and Setup:
-
Don all required personal protective equipment.
-
Perform the entire procedure within a certified chemical fume hood.
-
Prepare a large ice bath in a secondary container.
-
-
Dilution and Cooling:
-
If the this compound waste is concentrated, it is prudent to first dilute it with an inert, water-miscible solvent like isopropanol. This will help to control the rate of reaction and dissipate heat. A 1:5 ratio of orthoformate to solvent is a conservative starting point.
-
Place the flask containing the this compound solution into the ice bath and begin stirring. Allow the solution to cool to approximately 0-5 °C.
-
-
Acid-Catalyzed Hydrolysis (Quenching):
-
Slowly, and in a dropwise manner, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the stirring this compound solution.
-
Causality: The acid acts as a catalyst to initiate the hydrolysis of the orthoester.[2] The slow addition and cooling are critical to manage any potential exotherm from the reaction.
-
Monitor the reaction for any signs of vigorous gas evolution or a rapid increase in temperature. If either is observed, immediately cease the addition of acid until the reaction subsides.
-
Continue adding the dilute acid until an excess has been added to ensure complete hydrolysis.
-
-
Reaction Completion and Neutralization:
-
Once the acid addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis reaction goes to completion.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Check the pH of the resulting solution using pH paper or a pH meter. If the solution is acidic, it should be neutralized by the slow addition of a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[3] This is a critical step to ensure the waste is safe for storage and transport.
-
-
Final Waste Collection and Disposal:
-
The resulting mixture, now containing tributyl formate, butanol, water, and a neutral salt, should be transferred to a properly labeled hazardous waste container designated for flammable liquids.[4][5]
-
The container must be clearly labeled with all of its components.
-
Store the waste container in a designated satellite accumulation area away from sources of ignition.[4]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[4][5] Never pour chemical waste down the drain.[4]
-
Disposal of Hydrolysis Byproducts
The primary byproducts of the hydrolysis of this compound are tributyl formate and butanol. Both of these are flammable liquids and should be handled with the same care as the parent compound.[6] The neutralization procedure outlined above results in a mixture that should be disposed of as a flammable hazardous waste.
Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By employing a chemically sound hydrolysis procedure, you can effectively neutralize the reactivity of this compound, ensuring a safer laboratory environment. This guide provides a framework for developing your laboratory's specific standard operating procedure for this task. Always consult your institution's specific safety and waste disposal guidelines.
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Are You Wondering How to Properly Handle Butanol Waste Disposal? (2025). Solvent Recovery Systems. [Link]
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Neutralization Guide. University of Georgia Environmental Safety Division. [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]
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n-Butanol. Rolfes Chemicals. [Link]
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Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. (2014). Royal Society of Chemistry. [Link]
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HYDROLYSING ESTERS. Chemguide. [Link]
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Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.gov. [Link]
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Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]
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How to Safely Dispose of Flammable Liquids. (2022). Vision Environmental. [Link]
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What different methods are there for manufacturing esters in the lab? (2015). Quora. [Link]
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Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tributyl Orthoformate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Tributyl orthoformate (CAS No. 588-43-2), a valuable reagent in organic synthesis, demands meticulous handling due to its specific chemical hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of protocols that ensures your protection and the integrity of your work.
Foundational Hazard Assessment: Why PPE is Critical
Understanding the "why" is the cornerstone of building a robust safety culture. This compound is not benign; its primary hazards dictate our protective strategy. According to safety data sheets, the key risks are:
-
Serious Eye Irritation (H319): Direct contact can cause significant eye irritation.[1] The liquid or its vapors can lead to discomfort, redness, and pain, necessitating immediate and thorough rinsing if exposure occurs.
-
Skin Irritation (H315): The compound is classified as a skin irritant.[1] Prolonged or repeated contact can defat the skin, leading to irritation, redness, and dermatitis.
-
Combustibility: While not highly flammable, this compound is a combustible liquid with a flash point of 89°C.[1] It must be kept away from ignition sources, and handling procedures should prevent the buildup of static electricity.[1][2]
These hazards form the basis for a multi-layered PPE approach, designed to shield you from ocular, dermal, and fire-related risks.
Core Protective Equipment: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure. The following PPE is mandatory for all routine operations.
Given the serious eye irritation hazard, this is a non-negotiable requirement.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice for Transfers & Splash Risks: Chemical splash goggles are required when transferring liquids or performing any operation with a heightened risk of splashing.[1]
-
Large-Volume Operations: For handling quantities greater than 1 liter, a full-face shield worn over chemical splash goggles provides the highest level of protection against splashes and unforeseen reactions.[2]
Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears, pinholes, or signs of degradation before use.[2]
-
For Prolonged Contact: If extended contact is anticipated, consult the glove manufacturer’s compatibility data to select a glove with a high breakthrough time for esters or similar organic compounds.
-
Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin.[2] Never touch personal items like phones or door handles with gloved hands.
Protecting your skin from incidental contact is crucial.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory.
-
Additional Protection: For larger-scale work or procedures with a high splash potential, a chemically resistant apron over the lab coat provides an additional barrier.
-
Personal Attire: Always wear long pants and closed-toe shoes in the laboratory.
-
Routine Use: When handling this compound inside a properly functioning chemical fume hood, respiratory protection is typically not required.[3]
-
Non-Routine & Emergency Situations: In the event of a large spill, inadequate ventilation, or when generating aerosols, a respirator is necessary.[4][5] A full-face respirator with an organic vapor (Type ABEK) cartridge is recommended in these scenarios.[2][4] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plan: A Step-by-Step PPE Protocol
A self-validating safety protocol involves procedural checks at every stage of the workflow.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather All PPE: Assemble all necessary PPE before retrieving the chemical.
-
Inspect PPE: Carefully check gloves for damage. Ensure eye protection is clean and fits correctly.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[5]
Step 2: Donning PPE
-
Don your lab coat and ensure it is fully buttoned.
-
Don your safety glasses or goggles.
-
Don your gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: During Handling
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Use measures to prevent static discharge, such as grounding and bonding containers during transfers.[1][2][6]
-
Should any PPE become contaminated, remove it immediately and wash the affected skin area. Replace the contaminated PPE with a fresh item before resuming work.
Step 4: Post-Handling (Doffing and Disposal)
-
Decontaminate: Wipe down the exterior of gloves if they are grossly contaminated before removal.
-
Doffing Sequence: Remove PPE in an order that minimizes cross-contamination. A common sequence is gloves first, followed by the lab coat, and finally eye protection.
-
Hand Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1]
-
PPE Disposal: Dispose of contaminated gloves and any other disposable PPE as hazardous waste in a designated, labeled container.[2] Do not discard them in the regular trash.
Visual Workflow: PPE Selection and Use
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Contaminated PPE: All disposable items that have come into contact with this compound, such as gloves and absorbent pads, must be treated as hazardous waste.[2] They should be collected in a clearly labeled, sealed waste container for professional disposal.
-
Chemical Waste: Unused or waste this compound must be disposed of according to federal, state, and local regulations.[1] It may be possible to incinerate the chemical in a licensed facility equipped with an afterburner and scrubber.[1] Never pour this compound down the drain.
Quantitative Data and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals[1] |
| Synonyms | Orthoformic Acid Tributyl Ester, Tributoxymethane | TCI Chemicals[1] |
| CAS Number | 588-43-2 | TCI Chemicals[1] |
| Physical State | Clear, Colorless Liquid | TCI Chemicals[1] |
| Flash Point | 89°C (192.2°F) | TCI Chemicals[1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | TCI Chemicals[1] |
By integrating this expert-level understanding of hazards with rigorous, step-by-step protocols, you can handle this compound with the confidence that comes from being thoroughly prepared and protected.
References
-
The Safety and Handling of Triethyl Orthoformate in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
triethylorthoformate - GHS Safety Data Sheet. SD Fine-Chem Limited.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
